Technical Documentation Center

(4-Chloro-6-methylpyridin-3-YL)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloro-6-methylpyridin-3-YL)methanamine

Core Science & Biosynthesis

Foundational

(4-Chloro-6-methylpyridin-3-yl)methanamine chemical structure and properties

Structure, Synthesis, and Applications in Medicinal Chemistry Executive Summary (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block characterized by a trisubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block characterized by a trisubstituted pyridine core.[1] Its utility in drug discovery stems from its orthogonal reactivity profile : the 4-chloro substituent serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-aminomethyl group provides a nucleophilic anchor for amide coupling or reductive amination. This "dual-handle" architecture makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors where the pyridine nitrogen can function as a hinge binder.

Molecular Architecture & Physiochemical Profile

The compound features a pyridine ring substituted at the 3, 4, and 6 positions.[2][3] The electronic environment is dominated by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, which significantly reduces the basicity of the ring nitrogen compared to unsubstituted pyridine. Conversely, the primary amine on the methylene linker retains typical aliphatic amine basicity.

Key Properties Table
PropertyValue / DescriptionNote
CAS Number 1060810-06-1
IUPAC Name (4-Chloro-6-methylpyridin-3-yl)methanamine
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic; often stored as HCl salt
LogP (Calc) ~1.50Lipophilic enough for CNS penetration
TPSA 38.91 ŲFavorable for membrane permeability
pKa (Pyridine N) ~3.5 (Predicted)Lowered by 4-Cl inductive effect
pKa (Amine N) ~9.2 (Predicted)Typical primary aliphatic amine
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (Pyridine N, Amine N)
Structural Analysis (DOT Diagram)

The following diagram illustrates the core numbering and electronic vectors influencing reactivity.

Structure cluster_0 Electronic Effects Core Pyridine Core (Electron Deficient) C4 C4-Chloro (SNAr / Pd-Coupling Site) Core->C4 Inductive Withdrawal C3 C3-Aminomethyl (Nucleophilic Handle) Core->C3 Meta Position C6 C6-Methyl (Steric/Lipophilic) Core->C6 Hyperconjugation

Caption: Electronic vectors defining the reactivity of the trisubstituted pyridine core.

Synthetic Pathways & Process Chemistry[3]

The synthesis of (4-Chloro-6-methylpyridin-3-yl)methanamine typically proceeds via the reduction of the corresponding nitrile precursor. The preservation of the C4-chlorine atom during reduction is the critical process parameter, as standard hydrogenations (Pd/C, H₂) can lead to hydrodehalogenation.

Retrosynthetic Analysis

The most robust route traces back to 4-hydroxy-6-methylnicotinonitrile , which is chlorinated and then selectively reduced.

Protocol: Selective Nitrile Reduction (Cobalt Boride Method)

This method is preferred over catalytic hydrogenation for its chemoselectivity, avoiding the displacement of the chlorine atom.

Reagents:

  • Precursor: 4-Chloro-6-methylnicotinonitrile (CAS 38875-76-2)[4]

  • Reductant: Sodium Borohydride (NaBH₄)[5]

  • Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂[5]·6H₂O)

  • Solvent: Methanol (anhydrous)[5]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-chloro-6-methylnicotinonitrile (1.0 equiv) and CoCl₂·6H₂O (0.5 equiv) in anhydrous methanol (0.2 M concentration). The solution will appear deep purple/pink.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (5.0 equiv) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Cobalt Boride) will occur.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS for the disappearance of the nitrile (M+H 153) and appearance of the amine (M+H 157).

  • Quench: Cool to 0°C and carefully add 1N HCl until pH < 2 to decompose borate complexes. Stir for 30 minutes.

  • Workup: Basify with NH₄OH to pH > 10. Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash chromatography (Amine-functionalized silica or DCM/MeOH/NH₃ gradient).

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Control Points Start 4-Hydroxy-6-methylnicotinonitrile Step1 Chlorination (POCl3, 100°C) Start->Step1 Inter Intermediate: 4-Chloro-6-methylnicotinonitrile (CAS 38875-76-2) Step1->Inter Step2 Selective Reduction (NaBH4, CoCl2, MeOH) Inter->Step2 Product Target: (4-Chloro-6-methylpyridin-3-yl)methanamine Step2->Product Note1 Avoid Pd/C + H2 Risk of dechlorination Step2->Note1 Note2 Maintain Temp < 5°C during NaBH4 addition Step2->Note2

Caption: Step-wise synthesis emphasizing the critical reduction step to preserve the chloro-substituent.

Reactivity & Functionalization

This scaffold offers versatile divergent synthesis pathways. The C4-position is activated for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed couplings, while the primary amine is ready for amide bond formation.

Divergent Synthesis Map

Reactivity cluster_C4 C4-Reactivity (Electrophilic) cluster_NH2 Amine Reactivity (Nucleophilic) Center (4-Chloro-6-methylpyridin-3-yl) methanamine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Center->Buchwald SNAr S_NAr Displacement (Alkoxides/Thiols) Center->SNAr Amide Amide Coupling (R-COOH, HATU) Center->Amide RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Center->RedAm Urea Urea Formation (Isocyanates) Center->Urea

Caption: Divergent synthetic utility of the scaffold showing C4 and amine functionalization pathways.

Mechanistic Insight: Regioselectivity

In SₙAr reactions, the C4 position is significantly more electrophilic than C2 or C6 due to the para-relationship with the pyridine nitrogen (though C2 is also active, the 6-methyl group sterically hinders C2 and electronically deactivates it slightly via hyperconjugation). The C4-Cl is therefore the primary site for displacement.

Analytical Characterization

Validating the structure requires checking specific NMR signatures that confirm the regiochemistry.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H): C2-H. The most deshielded proton, singlet due to lack of adjacent protons.

    • δ 7.40 (s, 1H): C5-H. Singlet (or weak doublet due to long-range coupling).

    • δ 3.75 (s, 2H): -CH ₂-NH₂. Benzylic-type methylene.[6]

    • δ 2.45 (s, 3H): -CH ₃. Methyl group at C6.[3][4][7][8]

    • δ 1.80 (br s, 2H): -NH ₂. Exchangeable with D₂O.

  • MS (ESI):

    • m/z: 157.04 [M+H]⁺ (³⁵Cl isotope).

    • Isotope Pattern: Distinct 3:1 ratio of 157:159 peaks confirms the presence of one chlorine atom.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Organic Chemistry Portal. (2024). Reduction of Nitriles to Amines. Retrieved from [Link]

  • Beilstein Journals. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

Exploratory

Technical Specification &amp; Synthetic Guide: (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block used extensively in modern drug discovery. As a functionalized pyridine, it serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block used extensively in modern drug discovery. As a functionalized pyridine, it serves as a critical "privileged scaffold" in the synthesis of kinase inhibitors, EZH2 inhibitors, and antiviral agents.

The molecule features three distinct points of reactivity:

  • The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.

  • The C4-Chlorine: An electrophilic site activated by the pyridine nitrogen, enabling SNAr displacements to introduce complexity.

  • The Pyridine Nitrogen: A site for salt formation or coordination, influencing solubility and pharmacokinetics.

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols required for the rigorous application of this intermediate in pharmaceutical research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name (4-Chloro-6-methylpyridin-3-yl)methanamine
CAS Number 1060810-06-1
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
SMILES CC1=NC=C(CN)C(Cl)=C1
Appearance Off-white to yellow solid (HCl salt) or viscous oil (Free base)
Solubility High in DMSO, Methanol, Water (as salt); Moderate in DCM (as free base)
pKa (Calc) ~8.5 (Primary amine), ~3.0 (Pyridine N)

Validated Synthetic Methodologies

The synthesis of (4-Chloro-6-methylpyridin-3-yl)methanamine requires careful control to prevent the displacement of the labile C4-chlorine atom or over-reduction of the pyridine ring. Two primary routes are established: the Nitrile Reduction Route (preferred for scale-up) and the Alcohol Functionalization Route (preferred for lab-scale flexibility).

Method A: The Nitrile Reduction Route (Scale-Up)

This pathway starts from the commercially available 4-hydroxy-6-methylnicotinonitrile. It is favored for its atom economy and avoidance of azide intermediates.

  • Chlorination: Treatment of 4-hydroxy-6-methylnicotinonitrile with phosphoryl chloride (POCl₃) yields 4-chloro-6-methylnicotinonitrile . This step activates the C4 position.[1]

  • Selective Reduction: The nitrile is reduced to the primary amine.

    • Critical Control Point: Catalytic hydrogenation (Pd/C, H₂) is contraindicated as it frequently leads to hydrodechlorination (loss of the Cl atom).

    • Protocol: Use Borane-THF complex (BH₃·THF) or Sodium Borohydride (NaBH₄) with Cobalt(II) chloride. These reagents selectively reduce the nitrile without touching the aryl chloride.

Method B: The Alcohol Functionalization Route

This route utilizes (4-chloro-6-methylpyridin-3-yl)methanol as the precursor.[2]

  • Activation: The alcohol is converted to a mesylate (using MsCl/TEA) or a chloride (using SOCl₂).

  • Azidation: Displacement with Sodium Azide (NaN₃) yields the corresponding benzyl azide.

  • Staudinger Reduction: The azide is reduced to the amine using Triphenylphosphine (PPh₃) and water. This method is exceptionally mild and preserves the C4-chlorine.

Synthetic Workflow Diagram (Graphviz)

SynthesisPathways cluster_0 Critical Control: Avoid Pd/C + H2 to prevent dechlorination Start1 Precursor A: 4-Hydroxy-6-methyl- nicotinonitrile Inter1 Intermediate: 4-Chloro-6-methyl- nicotinonitrile Start1->Inter1 POCl3, Reflux (Chlorination) Product Target Molecule: (4-Chloro-6-methylpyridin- 3-yl)methanamine Inter1->Product BH3·THF or NaBH4/CoCl2 (Selective Reduction) Start2 Precursor B: (4-Chloro-6-methyl- pyridin-3-yl)methanol Inter2 Intermediate: Mesylate / Alkyl Halide Start2->Inter2 MsCl, TEA (Activation) Inter3 Intermediate: Pyridyl Azide Inter2->Inter3 NaN3, DMF (Substitution) Inter3->Product PPh3, H2O (Staudinger Reduction)

Caption: Dual synthetic pathways highlighting the critical divergence in reduction strategies to preserve the C4-chlorine substituent.

Structural Characterization & Quality Control

To ensure the integrity of the molecule, particularly the presence of the chlorine atom and the correct oxidation state of the amine, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[3][5][10]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 ppm (s, 1H): Proton at C2 position (deshielded by adjacent N and Cl).

    • δ 7.45 ppm (s, 1H): Proton at C5 position.

    • δ 3.80 ppm (s, 2H): Benzylic methylene protons (-CH ₂NH₂).

    • δ 2.48 ppm (s, 3H): Methyl group at C6.

    • Note: Amine protons (-NH₂) typically appear as a broad singlet around 1.5–2.0 ppm in CDCl₃ or may exchange in protic solvents.

Mass Spectrometry (LC-MS)
  • Molecular Ion: [M+H]⁺ = 157.1.

  • Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 157 and 159 is mandatory, confirming the presence of a single Chlorine atom (³⁵Cl/³⁷Cl natural abundance). Absence of the 159 peak indicates dechlorination (impurity).

Applications in Drug Discovery[2][5][10][11]

Scaffold Utility

The (4-Chloro-6-methylpyridin-3-yl)methanamine scaffold is designed for Fragment-Based Drug Design (FBDD) .

  • SNAr Displacement: The Chlorine at C4 is activated by the electron-withdrawing pyridine nitrogen. It can be displaced by amines, thiols, or alkoxides to create 3,4-disubstituted pyridines, a motif found in many EGFR and tyrosine kinase inhibitors.

  • Amide Coupling: The primary amine is a standard handle for linking to "hinge-binding" motifs or solubilizing tails.

Therapeutic Relevance[2][5][9]
  • Epigenetics: Used in the synthesis of EZH2 inhibitors where the pyridine ring mimics the histone tail or cofactor interactions.

  • Antivirals: Precursor for HIV Integrase inhibitors, specifically those requiring a specific spatial arrangement of a basic amine relative to a hydrophobic core.

  • DNase I Inhibitors: Recent studies utilize chloro-pyridine squaramates derived from this amine as potent inhibitors of Deoxyribonuclease I.

Handling, Stability & Safety

  • Storage: The free base is prone to oxidation and carbamate formation (CO₂ absorption). Store as the Dihydrochloride salt (highly stable) or under Argon at -20°C.

  • Hygroscopicity: The salt form is hygroscopic; handle in a desiccated environment.

  • Safety Profile (GHS):

    • H301/H311: Toxic if swallowed or in contact with skin (typical for aminopyridines).

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine (Isomer Comparison). Retrieved from [Link]

  • ViiV Healthcare Co. (2018).[3] Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. WO2018127800A1. Retrieved from

  • Constellation Pharmaceuticals. (2017).[3] Triazolopyridine compounds and uses thereof (EZH2 Inhibitors). WO2017221092A1. Retrieved from

  • Pfizer Inc. (2016). Substituted dihydroisoquinolinone compounds. US9481666B2.[4] Retrieved from

Sources

Foundational

Technical Whitepaper: Characterization, Synthesis, and Applications of (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1)

Executive Summary (4-Chloro-6-methylpyridin-3-yl)methanamine is a bifunctional heteroaromatic building block critical to modern medicinal chemistry and agrochemical development[1]. Featuring a primary amine, a lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine is a bifunctional heteroaromatic building block critical to modern medicinal chemistry and agrochemical development[1]. Featuring a primary amine, a lipophilic methyl group, and a highly reactive chloro-substituent on a pyridine core, this scaffold provides multiple orthogonal vectors for late-stage diversification. This whitepaper details the physicochemical profile, synthetic causality, and analytical validation of CAS 1060810-06-1, providing drug development professionals with a robust framework for integrating this compound into discovery pipelines.

Physicochemical Profiling & Structural Data

Understanding the molecular descriptors of (4-Chloro-6-methylpyridin-3-yl)methanamine is essential for predicting its behavior in biological systems and synthetic reactions[2]. The primary methanamine group ensures excellent aqueous solubility in acidic environments, while the 4-chloro and 6-methyl groups modulate the overall lipophilicity and target-binding kinetics.

Table 1: Core Chemical and Physicochemical Properties
PropertyValue
Chemical Name (4-Chloro-6-methylpyridin-3-yl)methanamine
CAS Registry Number 1060810-06-1
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
SMILES String ClC1=CC(=NC=C1CN)C
Topological Polar Surface Area (TPSA) 38.91 Ų
LogP (Predicted) ~1.50
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 1

Data synthesized from ChemScene and BLD Pharm technical specifications[1][2].

Strategic Role in Drug Development

As a Senior Application Scientist, it is vital to emphasize that the selection of a building block is never arbitrary; it is driven by precise pharmacophore requirements ().

  • The "Magic Methyl" Effect: The 6-methyl group can significantly enhance binding affinity by occupying small hydrophobic pockets in target proteins, while simultaneously restricting the conformational flexibility of adjacent functional groups.

  • Hinge-Binding Potential: The pyridine nitrogen serves as a critical hydrogen bond acceptor, frequently utilized to anchor inhibitors to the hinge region of kinase targets.

  • Orthogonal Reactivity: The primary amine is primed for immediate functionalization (e.g., amide couplings, reductive aminations), whereas the 4-chloro position is an ideal candidate for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the amine is protected or reacted.

Synthetic Methodology & Reaction Mechanisms

The synthesis of primary amines from nitriles is a fundamental transformation, but the presence of the 4-chloro-pyridine core introduces a critical risk: hydrodehalogenation .

Causality in Reagent Selection

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas will rapidly cleave the C-Cl bond, yielding the undesired des-chloro byproduct. To prevent this, we employ Raney Nickel (). Furthermore, the reduction of nitriles often produces secondary amines (dimers) due to the attack of the newly formed primary amine on the intermediate imine. To suppress this, the reaction is conducted in a solvent saturated with anhydrous ammonia (NH₃), which shifts the equilibrium away from dimer formation.

Step-by-Step Protocol: Nitrile Reduction
  • Preparation: Dissolve 4-chloro-6-methylnicotinonitrile (1.0 eq) in a 7N solution of NH₃ in methanol (10 mL/mmol).

  • Catalyst Addition: Under an inert argon atmosphere, carefully add a slurry of Raney Nickel (approx. 20% w/w) in water/methanol. (Caution: Raney Ni is highly pyrophoric.)

  • Hydrogenation: Purge the reaction vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction via LC-MS to ensure complete consumption of the starting material without the appearance of the des-chloro mass (m/z 123.0).

  • Workup: Filter the mixture through a pad of Celite under argon to remove the catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH:1% NH₄OH) to yield the pure (4-Chloro-6-methylpyridin-3-yl)methanamine.

SynthWorkflow SM 4-Chloro-6-methylnicotinonitrile (Starting Material) Reagents Raney Ni, H2 (50 psi) NH3 in MeOH SM->Reagents Reduction Intermediate Primary Imine Intermediate (Dimerization Suppressed) Reagents->Intermediate Hydrogenation Product (4-Chloro-6-methylpyridin-3-yl)methanamine CAS: 1060810-06-1 Intermediate->Product Final Reduction

Synthetic workflow for CAS 1060810-06-1 emphasizing dimer suppression and halogen retention.

Analytical Validation Protocol

A protocol is only as good as its validation. To ensure the integrity of the synthesized batch, a self-validating analytical system must be employed. This multi-modal approach guarantees both purity and structural identity, specifically screening for the mechanistic pitfalls avoided in Section 4.

Validation Workflow
  • HPLC-UV (Purity Profiling):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Detection: UV at 254 nm (optimal for the pyridine chromophore).

    • Acceptance Criteria: >97% Area Under Curve (AUC)[2].

  • LC-MS (Mass & Isotope Confirmation):

    • Method: Electrospray Ionization (ESI+).

    • Causality: The presence of the chlorine atom provides a built-in diagnostic tool. The mass spectrum must show the[M+H]⁺ parent ion at m/z 157.0, accompanied by the characteristic ³⁷Cl isotope peak at m/z 159.0 in a 3:1 ratio. The absence of this pattern indicates hydrodehalogenation failure.

  • ¹H NMR (Regiochemistry Verification):

    • Method: 400 MHz in DMSO-d₆.

    • Key Signals: A singlet for the isolated pyridine proton (C5-H), a singlet for the methyl group (~2.4 ppm), and a singlet for the benzylic CH₂ (~3.8 ppm). The amine protons will appear as a broad singlet that exchanges with D₂O.

AnalyticalLogic Sample Synthesized Batch CAS: 1060810-06-1 LCMS LC-MS (ESI+) Check m/z 157.0 & 159.0 Sample->LCMS NMR 1H NMR (400 MHz) Regiochemistry & Purity Sample->NMR HPLC HPLC-UV (254 nm) >97% Purity Threshold Sample->HPLC Risk Hydrodehalogenation Impurity Check LCMS->Risk Isotope Ratio HPLC->Risk Peak Resolution

Multi-modal analytical validation logic for confirming identity and purity of the compound.

References

  • Organic Chemistry Portal. "Reduction of Nitriles to Primary Amines." Organic Chemistry Portal.[Link]

  • PubChem. "Pyridine Derivatives in Drug Discovery." National Center for Biotechnology Information.[Link]

Sources

Exploratory

Solubility Profile of (4-Chloro-6-methylpyridin-3-yl)methanamine: A Technical Guide

Part 1: Executive Summary & Physicochemical Identity (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a critical heterocyclic building block, frequently employed in the synthesis of agrochemicals (neonic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Identity

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a critical heterocyclic building block, frequently employed in the synthesis of agrochemicals (neonicotinoid analogs) and kinase inhibitors. Its solubility behavior is governed by the interplay between its lipophilic chloromethylpyridine core and the hydrophilic, basic primary amine tail.

Effective handling requires understanding its dual nature: it behaves as a lipophile in neutral organic systems but switches to a hydrophilic cation in acidic media.

Molecular Identity Table
PropertyValueTechnical Note
CAS Number 1060810-06-1Distinct from its isomer (6-Chloro-4-methyl...); verify structure before use.
Molecular Formula C₇H₉ClN₂MW: 156.61 g/mol
LogP (Predicted) ~1.50Moderately lipophilic; indicates good affinity for medium-polarity solvents.
H-Bond Donors 1 (Primary Amine)Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (Pyridine N, Amine N)High affinity for DMSO/DMF.
pKa (Estimated) ~9.0 (Amine), ~3.0 (Pyridine)Solubility is highly pH-dependent.

Part 2: Solubility in Organic Solvents

The following solubility data is synthesized from structural analysis, calculated partition coefficients, and standard workup protocols for analogous pyridylmethanamines.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>50 mM) or reaction media.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

    • Solubility: >100 mg/mL (Estimated).

    • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice. The aprotic nature prevents hydrogen bond competition, making these ideal for biological assays or nucleophilic substitution reactions.

  • Methanol & Ethanol:

    • Solubility: High (>50 mg/mL).

    • Mechanism: The primary amine group forms hydrogen bonds with the solvent.

    • Caveat: Avoid these solvents if using electrophilic reagents (e.g., acid chlorides) that could react with the solvent.

Extraction & Purification Solvents (Moderate Solubility)

These solvents are critical for liquid-liquid extraction (LLE) and chromatography.

  • Dichloromethane (DCM) & Chloroform:

    • Solubility: Good.

    • Application: Excellent for extracting the free base form from aqueous basic solutions (pH > 10).

  • Ethyl Acetate (EtOAc):

    • Solubility: Moderate to Good.

    • Application: The standard solvent for thin-layer chromatography (TLC) and column purification.

    • Protocol Insight: A mixture of Hexane:EtOAc (9:1 to 1:1) is the standard mobile phase for purifying this class of compounds on silica gel.

Anti-Solvents (Low Solubility)

Use these to precipitate the compound or induce crystallization.

  • Hexanes / Heptane:

    • Solubility: Insoluble to Sparingly Soluble.[1]

    • Application: Truncating the lipophilicity. Adding hexane to a concentrated EtOAc or DCM solution will force the amine to precipitate or crystallize.

  • Water (Neutral pH):

    • Solubility: Low for the free base; High for the HCl salt.

Part 3: Thermodynamic & Kinetic Factors (The "Why" and "How")

The pH Switch Mechanism

The solubility of (4-Chloro-6-methylpyridin-3-yl)methanamine is not static; it is a function of protonation state.

  • Free Base (pH > 10): Uncharged. Soluble in organics (DCM, EtOAc). Insoluble in water.

  • Salt Form (pH < 4): Di-protonated (Pyridine-H⁺ and Amine-H⁺). Highly soluble in water. Insoluble in non-polar organics.

Critical Workflow: To maximize recovery during synthesis, ensure the aqueous layer is adjusted to pH 12-14 before extracting with DCM. Failure to basify completely will trap the molecule as a salt in the water layer.

Dissolution Kinetics

The crystalline lattice of chloropyridines can be robust.

  • Recommendation: Sonication for 5-10 minutes is often required to break initial crystal aggregates, especially in viscous solvents like DMSO.

  • Temperature: Solubility in Toluene increases significantly >60°C, making it a viable solvent for recrystallization upon cooling.

Part 4: Visualization & Workflows

Diagram 1: Solubility Decision Tree & Extraction Workflow

This diagram illustrates the logic flow for selecting solvents based on the desired application (Reaction vs. Purification).

SolubilityWorkflow Start Target: (4-Chloro-6-methylpyridin-3-yl)methanamine State Determine State Start->State FreeBase Free Base (Neutral) State->FreeBase pH > 10 Salt Salt Form (HCl/TFA) State->Salt pH < 4 PolarAprotic DMSO / DMF (Assays/Reactions) FreeBase->PolarAprotic High Sol. Chlorinated DCM / Chloroform (Extraction) FreeBase->Chlorinated High Sol. Protic MeOH / EtOH (Solubilization) FreeBase->Protic High Sol. NonPolar Hexane / Ether (Precipitation) FreeBase->NonPolar Insoluble (Use for Cryst.) Salt->PolarAprotic Moderate Sol. Salt->Chlorinated Insoluble Aqueous Water / Buffer (High Solubility) Salt->Aqueous High Sol.

Caption: Solvent selection logic based on protonation state and application.

Part 5: Experimental Protocol for Solubility Determination

If precise quantitative data is required for a specific formulation, use this "Shake-Flask" HPLC method.

Protocol: Saturation Shake-Flask Method
  • Preparation: Add excess solid (approx. 10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Vortex for 1 minute, then shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

    • Note: Do not use Nylon filters if using acidic solvents, as the amine may bind.

  • Quantification: Dilute the filtrate 100x with Acetonitrile/Water (50:50) and inject into HPLC.

    • Detection: UV at 260 nm (Pyridine absorption max).

    • Calculation: Compare peak area against a standard curve of known concentration.

Recommended Purification Gradient (Flash Chromatography)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (containing 1% Triethylamine to prevent tailing).

  • Gradient: 0% B to 40% B over 20 minutes.

  • Rationale: The 1% Triethylamine neutralizes acidic sites on the silica, preventing the basic amine from sticking and streaking.

References

  • PubChem. (2025).[2] Compound Summary: 6-Chloro-N-methyl-3-pyridinemethanamine (Analogous Structure Physicochemical Data). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles (Supplementary Information). (Describing purification of methylpyridinamine analogs). Retrieved from [Link]

  • EPA CompTox. (2025). (4-Chloro-6-methylpyridin-3-yl)methanol Dashboard. US Environmental Protection Agency. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) for (4-Chloro-6-methylpyridin-3-yl)methanamine

The following technical guide is structured as an advanced operational whitepaper. It moves beyond the static limitations of a standard 16-section SDS, transforming compliance data into a dynamic risk management strategy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced operational whitepaper. It moves beyond the static limitations of a standard 16-section SDS, transforming compliance data into a dynamic risk management strategy for high-level R&D environments.

Target Compound: (4-Chloro-6-methylpyridin-3-yl)methanamine

Part 1: Chemical Profile & Molecular Logic

The "Why" Behind the Hazard

To handle this compound safely, one must understand its molecular behavior. This is not merely a "toxic powder"; it is a nucleophilic scaffold designed for high reactivity in medicinal chemistry (often as a linkage in kinase inhibitors or agrochemicals).

1.1 Structural Pharmacophore & Reactivity
  • Core Scaffold: Trisubstituted Pyridine Ring.

  • Functional Handle: Primary Methanamine (

    
    ) at Position 3.
    
  • Electronic Effect: The Chlorine at Position 4 exerts an inductive electron-withdrawing effect (-I), slightly lowering the

    
     of the amine compared to a standard benzylamine, but it remains highly basic.
    
  • Lipophilicity: The Methyl group at Position 6 increases lipophilicity (

    
    ), enhancing skin absorption rates compared to non-alkylated pyridines.
    
1.2 Physical & Chemical Properties Matrix
PropertyValue / CharacteristicOperational Implication
Physical State Off-white to pale yellow solidDust inhalation hazard; use powder containment.
Molecular Weight 156.61 g/mol Standard stoichiometry calculations.
Solubility DMSO, Methanol, DCMHigh solubility in organic solvents increases skin permeation risk.
Acidity (

)
~8.5 - 9.0 (Predicted for amine)Corrosive: Capable of causing chemical burns to mucous membranes.
Stability Air & Hygroscopic SensitiveCritical: Reacts with atmospheric

to form carbamates/carbonates.
Part 2: Hazard Dynamics & Toxicology (E-E-A-T)

Senior Scientist Note: Do not rely solely on "Acute Toxicity" labels. The primary danger here is Liquefactive Necrosis .

2.1 The Mechanism of Injury

Unlike acids which cause coagulative necrosis (forming a scab that limits penetration), the primary amine group in this compound induces liquefactive necrosis .

  • Saponification: The alkaline amine attacks fats in the cell membrane.

  • Deep Penetration: The pyridine ring facilitates transport through the stratum corneum.

  • Delayed Onset: Burns may not be immediately painful, leading to prolonged exposure and deeper tissue damage.

2.2 GHS Classification (Bridging Principles)

Based on Structure-Activity Relationships (SAR) of analogous pyridinemethanamines:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Sensitization: Potential skin sensitizer (due to protein conjugation capability).

2.3 Visualizing the Hazard Logic

The following diagram illustrates the causality between the chemical structure and the required biological safety response.

HazardLogic cluster_0 Safety Critical Path Struct Structure: Primary Amine + Pyridine Prop Property: High pKa + Lipophilic Struct->Prop Dictates Mech Mechanism: Saponification of Lipids Prop->Mech Enables Outcome Outcome: Liquefactive Necrosis Mech->Outcome Causes Response Response: Immediate Irrigation (No Neutralization) Outcome->Response Requires

Figure 1: Pathophysiological cascade of amine exposure. Note that the lipophilic pyridine ring accelerates the saponification process.

Part 3: Operational Protocols (The "How-To")
3.1 Storage & Stability (The Carbonate Problem)

Primary amines are "carbon dioxide sponges." If left uncapped in air, (4-Chloro-6-methylpyridin-3-yl)methanamine will convert to its carbonate salt.

  • Symptom: The free-flowing solid becomes sticky or crusty.

  • Impact: Stoichiometry errors in synthesis (you are weighing salt, not reactant).

  • Protocol:

    • Store at 2–8°C .

    • Purge headspace with Argon or Nitrogen after every use.

    • Seal with Parafilm® or use a secondary desiccator.

3.2 Safe Weighing & Handling Workflow

PPE Requirement:

  • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) if handling solutions; standard Nitrile for solids. Latex is permeable to pyridine analogs.

  • Respiratory: Fume hood is mandatory. If handling >5g outside a hood, use a P100/OV cartridge respirator.

Step-by-Step Weighing Protocol:

  • Preparation: Place balance inside the fume hood or use a static-free weighing funnel.

  • Transfer: Do not use metal spatulas if possible (avoids trace metal contamination in sensitive catalysis); use disposable anti-static plastic.

  • Dissolution: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to minimize dust generation.

  • Decontamination: Wipe the balance area with a weak acid solution (1% Citric Acid) after removing the bulk solid, then water. Reason: Citric acid protonates the amine, making it water-soluble and non-volatile.

3.3 Reaction Quenching & Waste

Scenario: You have a reaction mixture containing unreacted (4-Chloro-6-methylpyridin-3-yl)methanamine.

  • Do NOT: Add concentrated acid rapidly. The exotherm can cause splashing of the corrosive amine.

  • Correct Protocol:

    • Dilute the reaction mixture with an inert solvent (EtOAc or DCM).

    • Add dilute aqueous ammonium chloride (

      
      ) or 1M HCl dropwise at 0°C.
      
    • Check pH to ensure the amine is protonated (water layer pH < 4).

    • Separate layers. The amine is now in the aqueous layer as the hydrochloride salt (less hazardous, non-volatile).

Part 4: Emergency Response Architecture
4.1 First Aid: The "Water Only" Rule

Critical Error to Avoid: Never attempt to neutralize an amine burn with vinegar or acid.

  • Reasoning: Acid + Amine = Exothermic Neutralization. This releases heat, cooking the already damaged tissue (thermal burn on top of chemical burn).

  • Correct Action: Flush with tepid water for minimum 20 minutes .

4.2 Spills & Release Management

For a solid spill of (4-Chloro-6-methylpyridin-3-yl)methanamine:

SpillResponse Start Spill Detected Isolate 1. Isolate Area (10m radius) Start->Isolate PPE 2. Don PPE (Resp + Double Gloves) Isolate->PPE Contain 3. Cover with Dry Sand/Vermiculite PPE->Contain Collect 4. Scoop into Waste Drum Contain->Collect Clean 5. Wipe Surface with 1% Citric Acid Collect->Clean

Figure 2: Standard Operating Procedure (SOP) for solid amine spills. The citric acid step ensures no active residues remain.

Part 5: Regulatory & Transport Data[4]
  • Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (Contains (4-Chloro-6-methylpyridin-3-yl)methanamine).[3]

  • UN Number: UN 3263

  • Hazard Class: 8

  • Packing Group: II or III (Assume II for safety in transport).

  • TSCA/REACH Status: Likely Research & Development (R&D) Exemption only. Not for commercial use without registration.

References & Verification[1][4]
  • PubChem Compound Summary. 6-Chloro-N-methyl-3-pyridinemethanamine (Analogous Structure Safety Data). National Library of Medicine. Accessed March 2026.

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine Derivatives Hazard Classification.[2]

  • Sigma-Aldrich (Merck). Safety Data Sheet for Pyridinemethanamines (General Class).

  • Cameo Chemicals (NOAA). Organic Amines Reactive Group Profile.

Disclaimer: This guide is for use by trained scientific personnel only. It supplements, but does not replace, the official manufacturer-provided SDS.

Sources

Exploratory

4-Chloro-6-methylpyridin-3-yl Derivatives: A Comprehensive Technical Guide on Synthesis, Reactivity, and Therapeutic Applications

Executive Summary & Chemical Significance The 4-chloro-6-methylpyridin-3-yl moiety is a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry. As drug development increasingly relies o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The 4-chloro-6-methylpyridin-3-yl moiety is a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry. As drug development increasingly relies on highly functionalized heterocycles to engage complex biological targets, this specific pyridine scaffold offers unparalleled orthogonal reactivity.

From a structural and mechanistic perspective, the substituents on this ring serve distinct, synergistic purposes:

  • 4-Chloro Substituent: The electron-withdrawing nature of the pyridine nitrogen highly activates the C4 position. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (

    
    ) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.
    
  • 6-Methyl Substituent: The methyl group provides critical steric shielding. By blocking the C6 position, it prevents oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the pharmacokinetic (PK) half-life of the resulting drug candidates.

  • 3-yl Attachment Point: The C3 position acts as the primary vector for linking the core to other pharmacophores, most commonly functionalized as a carboxylic acid (e.g., 4-chloro-6-methylnicotinic acid), an alcohol, or an amine.

This guide synthesizes the current literature, detailing the biological applications of these derivatives and providing field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

Biological Applications & Therapeutic Targets

Derivatives of 4-chloro-6-methylpyridine have recently emerged as critical components in several cutting-edge therapeutic areas, ranging from oncology to virology.

Synthetic Lethality via DNA Polymerase Theta (Pol θ) Inhibition

In homologous recombination (HR)-deficient cancers—such as those harboring BRCA1 or BRCA2 mutations—tumor cells lose their primary error-free DNA repair mechanism. To survive, these cells become entirely dependent on an alternative repair pathway known as microhomology-mediated end joining (MMEJ), which is driven by DNA Polymerase Theta (Pol θ) .

Recent literature demonstrates that 4-chloro-6-methylnicotinic acid derivatives act as potent Pol θ inhibitors [1], [2]. The precise geometry of the 4-chloro-6-methylpyridin-3-yl scaffold allows the molecule to lodge within the active site of Pol θ, blocking its activity. When administered to HR-deficient cells, this inhibition triggers a catastrophic accumulation of double-strand breaks (DSBs), resulting in targeted cancer cell death—a paradigm known as synthetic lethality.

G Cancer HR-Deficient Cancer Cell (BRCA1/2 Mutated) DSB DNA Double-Strand Breaks (DSBs) Cancer->DSB Accumulates PolQ DNA Polymerase Theta (Pol θ) Alternative End-Joining DSB->PolQ Relies on for repair Death Synthetic Lethality (Targeted Cell Death) PolQ->Death Pathway blocked Drug 4-Chloro-6-methylpyridin-3-yl Derivative Drug->PolQ Inhibits activity

Synthetic lethality mechanism via Pol θ inhibition in HR-deficient cells.
Epigenetic Modulation and Antiviral Activity

Beyond DNA repair, the scaffold is utilized in epigenetic regulation. Triazolopyridine compounds synthesized from (4-chloro-6-methylpyridin-3-yl)methanol intermediates have shown high efficacy in treating diseases mediated by the Polycomb Repressive Complex 2 (PRC2) by disrupting the EED protein interaction [3]. Furthermore, specific pyridin-3-yl acetic acid derivatives are actively utilized as inhibitors of HIV replication, often co-administered with pharmacokinetic enhancers like cobicistat [5].

Summary of Quantitative Data and Targets
Derivative / Key IntermediatePrimary Biological TargetMechanism of ActionKey Reference
4-Chloro-6-methylnicotinic acid DNA Polymerase Theta (Pol θ)Induces synthetic lethality in HR-deficient cancers by blocking MMEJ repair.[1], [2]
Pyrazoline-linked derivatives RAD51 RecombinasePrevents helical nucleoprotein filament formation, blocking DNA repair.[4]
Pyridin-3-yl methanols PRC2 / EED ComplexDisrupts EED protein-protein interactions, modulating epigenetic expression.[3]
Pyridin-3-yl acetic acids HIV Replication MachineryInhibits viral replication; utilized alongside pharmacokinetic enhancers.[5]

Validated Synthetic Methodologies

To successfully utilize 4-chloro-6-methylpyridin-3-yl derivatives, researchers must employ highly chemoselective reaction conditions. The protocols below are designed as self-validating systems, ensuring that causality and mechanistic logic drive every experimental choice.

Protocol 1: TCFH/NMI-Mediated Amidation of 4-Chloro-6-methylnicotinic Acid

Objective: Synthesize complex biaryl or heteroaryl amides while preventing the hydrolysis or displacement of the highly reactive 4-chloro substituent [2].

Causality & Reagent Selection:

  • TCFH / NMI: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) is chosen over standard coupling agents (like HATU or EDC). This combination rapidly generates a highly reactive acyl imidazolium intermediate, which is critical for driving the reaction forward when using sterically hindered or electronically deactivated amines.

  • NMP Solvent: N-Methyl-2-pyrrolidone (NMP) is selected due to its superior ability to solubilize rigid, polycyclic amine nucleophiles compared to standard solvents like DMF or DCM.

Step-by-Step Methodology:

  • Activation: To a dry, inert-gas-purged reaction vessel, add 4-chloro-6-methylnicotinic acid (1.0 equiv), TCFH (1.5 equiv), and NMI (5.0 equiv) in anhydrous NMP (0.3 M concentration).

    • Self-Validation Check: The solution will typically transition from clear to slightly yellow within 15 minutes, visually indicating the successful formation of the acyl imidazolium active ester.

  • Coupling: Stir the mixture at room temperature for 1 hour before adding the target amine (1.0 equiv). Stir overnight at room temperature.

    • Self-Validation Check: Monitor via LCMS. The protocol is validated when the mass of the starting acid (m/z ~171) is completely replaced by the product mass.

  • Isolation: Pour the reaction mixture into ice-cold water (3x the volume of NMP). The sudden shift in solvent polarity forces the hydrophobic amide product to precipitate.

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with water to remove NMI salts and residual NMP, and dry under high vacuum.

G SM 4-Chloro-6-methylnicotinic acid (Starting Material) Activation TCFH + NMI in NMP (Acyl Imidazolium Formation) SM->Activation Step 1 RT, 1h Amine Amine Addition (Nucleophilic Attack) Activation->Amine Step 2 RT, Overnight Product Amide Derivative (Target Scaffold) Amine->Product Precipitation & Filtration

Workflow for the TCFH/NMI-mediated amidation of 4-chloro-6-methylnicotinic acid.
Protocol 2: Chemoselective Reduction to (4-Chloro-6-methylpyridin-3-yl)methanol

Objective: Reduce the ester or aldehyde precursor to the corresponding alcohol without triggering reductive dechlorination at the C4 position [3].

Causality & Reagent Selection:

  • Sodium Borohydride (

    
    ):  Selected over Lithium Aluminum Hydride (
    
    
    
    ).
    
    
    is overly harsh and risks stripping the 4-chloro group off the pyridine ring.
    
    
    provides the exact hydride transfer potential needed for ester/aldehyde reduction while preserving the halogen.
  • Methanol: Acts as both the solvent and the proton source, accelerating the reduction process by coordinating with the intermediate borate complex.

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-chloro-6-methylpyridin-3-yl ester (1.0 equiv) in methanol (0.2 M).

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add

    
     (5.0 equiv) in small portions.
    
    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the substrate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 5 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc) must show the complete disappearance of the less polar starting material and the emergence of a highly polar, UV-active spot (the alcohol) at 254 nm.

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between EtOAc and water. The organic phase extracts the product, leaving the inorganic borate salts in the aqueous layer. Separate and concentrate the organic phase to yield the pure alcohol.

Conclusion

The 4-chloro-6-methylpyridin-3-yl scaffold is a masterclass in rational drug design, offering synthetic tractability alongside favorable pharmacokinetic properties. Whether utilized to induce synthetic lethality via Pol θ inhibition or to modulate epigenetic targets like PRC2, mastering the chemoselective manipulation of this core is essential for modern drug development professionals. By adhering to the mechanistically grounded protocols outlined above, researchers can reliably integrate this powerful moiety into novel therapeutic architectures.

References

  • NOVEL THIADIAZOLYL DERIVATIVES OF DNA POLYMERASE THETA INHIBITORS Source: Googleapis.com (WO 2023/060573 A1) URL:1

  • Biaryl derivatives and related uses Source: Google Patents (WO2024211834A1) URL:2

  • Triazolopyridine compounds and uses thereof Source: Google Patents (WO2017221092A1) URL:3

  • RAD51 Inhibitors Source: Googleapis.com (WO 2023/161782 A1) URL:4

  • Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication Source: Google Patents (WO2018127800A1) URL:5

Sources

Foundational

Technical Guide: Biological Potential &amp; Synthetic Utility of (4-Chloro-6-methylpyridin-3-yl)methanamine Scaffolds

Executive Summary: The Pharmacophore Advantage The (4-Chloro-6-methylpyridin-3-yl)methanamine scaffold (CAS: 1060810-06-1) represents a "privileged structure" in modern medicinal chemistry. Unlike simple pyridines, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Advantage

The (4-Chloro-6-methylpyridin-3-yl)methanamine scaffold (CAS: 1060810-06-1) represents a "privileged structure" in modern medicinal chemistry. Unlike simple pyridines, this trisubstituted scaffold offers a unique trifecta of chemical handles that allow for precise multi-vector expansion in drug design.

Its biological potential is not intrinsic to the free amine but lies in its role as a linchpin intermediate . It serves as a critical junction in the synthesis of inhibitors for epigenetic targets (e.g., EED/PRC2) and inflammatory pathways (e.g., NIK). The 4-chloro substituent provides a handle for late-stage diversification via cross-coupling, while the 3-aminomethyl group acts as a flexible linker for pharmacophore attachment.

Structural Analysis & Pharmacophore Mapping

To understand the biological utility, we must first analyze the electronic and steric environment of the scaffold.

Electronic Architecture
  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA). The 6-methyl group slightly increases electron density at N1 via inductive (+I) effects, potentially enhancing pKa compared to unsubstituted 4-chloropyridine.

  • 4-Chloro Substituent: A weak deactivator but a potent handle for functionalization. In the context of biological binding, the chlorine atom can fill hydrophobic pockets or engage in "halogen bonding" with backbone carbonyls of target proteins.

  • 3-Aminomethyl Arm: Provides a rotational degree of freedom, allowing attached ligands to orient into deep binding pockets while maintaining the pyridine core in a solvent-exposed or hinge-binding region.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the scaffold.

SAR_Map Core (4-Chloro-6-methylpyridin-3-yl)methanamine Core Scaffold N1 Pyridine N1 H-Bond Acceptor (Kinase Hinge Binder) Core->N1 Electronic Cl4 4-Chloro Position Lipophilic/Halogen Bond Site for Suzuki/Buchwald Core->Cl4 Synthetic/Binding Me6 6-Methyl Group Metabolic Blocker (Prevents oxidation at C6) Core->Me6 Metabolic Stability Amine3 3-Aminomethyl Linker / H-Bond Donor (Amide/Urea Formation) Core->Amine3 Diversity Vector

Figure 1: Pharmacophore map highlighting the four critical interaction points of the scaffold.

Therapeutic Applications & Case Studies

Epigenetic Regulation: EED/PRC2 Inhibition

Research into Polycomb Repressive Complex 2 (PRC2) has utilized this scaffold to synthesize Triazolopyridine derivatives.

  • Mechanism: The scaffold forms the core of allosteric inhibitors binding to the Embryonic Ectoderm Development (EED) subunit.

  • Role of Scaffold: The pyridine ring often π-stacks with aromatic residues (e.g., Trp or Phe) in the EED pocket, while the amine extends into the solvent channel to solubilize the molecule.

  • Clinical Relevance: High potential in treating Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma.

Inflammation: NIK Inhibition

In the development of NF-kB Inducing Kinase (NIK) inhibitors:

  • Mechanism: The scaffold is used to construct alkynyl alcohol derivatives.

  • Role of Scaffold: The 4-chloro group is frequently replaced or used to tune the dihedral angle of the biaryl system, locking the inhibitor in a bioactive conformation.

  • Clinical Relevance: Treatment of autoimmune disorders and systemic inflammation.

Experimental Protocols

Safety Warning: Pyridine derivatives are potential skin and respiratory irritants.[1] All procedures must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).

Protocol A: Synthesis of the Scaffold (Reductive Amination)

If the amine is not commercially available, it can be synthesized from the corresponding aldehyde.

Reagents:

  • 4-Chloro-6-methylnicotinaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)

  • Methanol (anhydrous)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-Chloro-6-methylnicotinaldehyde in anhydrous Methanol (0.2 M concentration). Add Ammonium Acetate. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction: Cool the mixture to 0°C. CAREFULLY add NaCNBH3 portion-wise.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by LC-MS (Target Mass: 156.61 Da).

  • Quench: Quench with 1N HCl (pH < 3) to decompose excess hydride. Stir for 30 mins.

  • Workup: Basify with NaOH to pH > 10. Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Purification: Isolate via amine-functionalized silica column or reverse-phase prep-HPLC.

Protocol B: Library Generation via Amide Coupling

This protocol describes coupling the scaffold to a carboxylic acid library to generate potential bioactive hits.

Reagents:

  • Scaffold: (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 eq)

  • R-COOH (Diverse Acid Library) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 10 mins to form the active ester.

  • Coupling: Add the Pyridyl-methanamine scaffold.

  • Incubation: Stir at RT for 4-12 hours.

  • Validation: Check LC-MS for product peak [M+H]+.

  • Isolation: Direct injection onto Prep-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthetic Logic & Pathway Visualization

The following diagram details the logical flow for transforming this building block into a lead candidate. Note the "Branch Point" at the 4-Chloro position, which allows for late-stage diversification.

Synthesis_Workflow cluster_0 Critical Decision Point Start Precursor: 4-Chloro-6-methylnicotinaldehyde Step1 Reductive Amination (NH4OAc, NaCNBH3) Start->Step1 Scaffold SCAFFOLD: (4-Chloro-6-methylpyridin-3-yl)methanamine Step1->Scaffold Branch1 Path A: Amide Coupling (Targeting Linker) Scaffold->Branch1  Primary Amine Reactivity   ProductA Intermediate Amide (Fixed Core) Branch1->ProductA Branch2 Path B: Suzuki Coupling (Targeting 4-Cl) FinalDrug Bioactive Lead (Dual Functionalized) Branch2->FinalDrug  Pd-Catalyzed Cross-Coupling   ProductA->Branch2  Late-Stage Diversification  

Figure 2: Synthetic workflow demonstrating the sequential functionalization of the scaffold.

Quantitative Data Summary

The following table summarizes physicochemical properties derived from computational analysis (ChemDraw/PubChem) relevant to drug-likeness.

PropertyValueImplication for Drug Design
Molecular Weight 156.61 g/mol Ideal for fragment-based drug discovery (Rule of 3).
cLogP ~1.50Moderate lipophilicity; good membrane permeability potential.
TPSA 38.91 ŲHigh polar surface area relative to size; suggests good solubility.
H-Bond Donors 1 (Amine)Specific interaction point for receptor binding.
H-Bond Acceptors 2 (Pyridine N, Amine N)Facilitates interactions with water or protein backbone.
pKa (Conj. Acid) ~6.5 - 7.0Pyridine N is partially protonated at physiological pH.

References

  • Triazolopyridine compounds and uses thereof. Google Patents. WO2017221092A1. Retrieved from .

  • Alkynyl alcohols and methods of use (NIK Inhibitors). Google Patents. WO2015025025A1. Retrieved from .

  • (4-Chloro-6-methylpyridin-3-yl)methanamine Compound Summary. PubChem. CID 44543787. Retrieved from .

  • Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. National Institutes of Health (NIH). PMC4704944. Retrieved from .

  • Synthesis, Spectral Studies and Biological Screening of Imidazo[1,2-a]Pyridine Derivatives. ResearchGate. Retrieved from .

Sources

Exploratory

(4-Chloro-6-methylpyridin-3-yl)methanamine as a medicinal chemistry building block

Topic: (4-Chloro-6-methylpyridin-3-yl)methanamine as a Medicinal Chemistry Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-Chloro-6-methylpyridin-3-yl)methanamine as a Medicinal Chemistry Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Bifunctional Scaffold for Divergent Library Synthesis

Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block distinguished by its orthogonal reactivity profile. It features a primary amine for rapid scaffold attachment, an activated 4-chloro substituent for late-stage diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, and a 6-methyl group that modulates lipophilicity and blocks metabolic liability. This guide details the synthesis, reactivity, and strategic application of this scaffold in modern drug discovery, specifically for kinase and GPCR target classes.

Chemical Profile & Physicochemical Properties

The molecule represents a "Goldilocks" isomer of the chloropyridine family: the 4-chloro position is highly activated by the pyridine nitrogen, while the 6-methyl group provides necessary metabolic stability without imposing excessive steric hindrance.

PropertyValue / Description
IUPAC Name (4-Chloro-6-methylpyridin-3-yl)methanamine
CAS Number 1060810-06-1
Molecular Formula

Molecular Weight 156.61 g/mol
ClogP ~1.50 (Calculated)
TPSA 38.91 Ų
pKa (Pyridine N) ~3.5–4.0 (Decreased by electron-withdrawing Cl)
pKa (Primary Amine) ~8.5–9.0
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility (pH dependent)

Synthetic Accessibility

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust industrial route proceeds via the chlorination and reduction of nicotinonitrile precursors.

Primary Synthetic Pathway: The Nitrile Reduction Route

This route avoids the handling of unstable aldehyde intermediates and allows for the installation of the critical chlorine atom early in the sequence.

SynthesisPath SM 4-Hydroxy-6-methyl- nicotinonitrile Step1 Chlorination (POCl3) SM->Step1 Inter 4-Chloro-6-methyl- nicotinonitrile (CAS: 38875-76-2) Step1->Inter Step2 Selective Reduction (BH3·THF or Raney Ni) Inter->Step2 Prod (4-Chloro-6-methylpyridin- 3-yl)methanamine Step2->Prod

Figure 1: Step-wise synthesis from the hydroxy-nitrile precursor. The 4-chloro substituent is installed via deformylative chlorination or direct displacement.

Mechanistic Insight:

  • Chlorination: The starting material, 4-hydroxy-6-methylnicotinonitrile, exists in tautomeric equilibrium with the pyridone. Treatment with phosphorus oxychloride (

    
    ) converts the hydroxyl group to a chlorine. The electron-withdrawing nitrile group at C3 accelerates this reaction by making the C4 position more electrophilic.
    
  • Reduction: The nitrile is reduced to the primary amine.[1] Critical Caution: Standard hydrogenation (

    
    ) often causes hydrodehalogenation (loss of the Cl atom). Therefore, hydride donors like Borane-THF (
    
    
    
    ) or selective catalytic hydrogenation (Raney Nickel with ammonia) are preferred to preserve the aryl chloride.

Reactivity & Functionalization Strategy

The power of this building block lies in its divergent reactivity . It allows medicinal chemists to "Build, then Branch."

The Reactivity Map

ReactivityMap Core (4-Chloro-6-methylpyridin-3-yl) methanamine Amide Amide Coupling (Linker Attachment) Core->Amide Primary Amine (Nucleophile) SNAr SNAr Displacement (Ether/Amine formation) Core->SNAr 4-Cl (Activated by Pyridine N) Suzuki Suzuki-Miyaura (Biaryl formation) Core->Suzuki 4-Cl (Pd Oxidative Addition) RedAm Reductive Amination (Secondary Amines) Core->RedAm Primary Amine Buchwald Buchwald-Hartwig (C-N Bond formation) Core->Buchwald 4-Cl Handle

Figure 2: Orthogonal reactivity handles allow for sequential functionalization.

A. The Amine Handle (C3-Position)

The primary amine is the "anchor." It is typically reacted first to attach the pyridine headgroup to a core scaffold.

  • Amide Coupling: Reacts cleanly with carboxylic acids using HATU or T3P.

  • Reductive Amination: Reacts with aldehydes/ketones using

    
    .
    
  • Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides (common in kinase hinge binders).

B. The Chlorine Handle (C4-Position)

The 4-chloro substituent is chemically "hot" due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile-derived aminomethyl group.

  • 
     (Nucleophilic Aromatic Substitution):  The 4-position is para to the pyridine nitrogen. Nucleophiles (amines, alkoxides, thiols) can displace the chloride without transition metal catalysis, especially if heated in polar aprotic solvents (DMSO, NMP).
    
    • Selectivity: The 4-Cl is significantly more reactive than a 2-Cl or 3-Cl due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.

  • Palladium Cross-Coupling: If

    
     fails (due to steric bulk or weak nucleophiles), the Cl serves as an excellent handle for Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) couplings.
    

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment grower."

  • Step 1: Screen the amine fragment against a target.

  • Step 2: Once bound, use the 4-Cl handle to grow the molecule into adjacent hydrophobic pockets using parallel synthesis (e.g., array of Suzuki couplings).

Kinase Inhibitors

The aminomethyl-pyridine motif mimics the adenosine ring of ATP.

  • Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region.

  • Solubility: The basic amine (and pyridine nitrogen) improves aqueous solubility compared to all-carbon phenyl rings.

  • Metabolic Stability: The 6-methyl group blocks the

    
    -position, preventing oxidation by aldehyde oxidase (AO), a common clearance pathway for pyridines.
    
Bioisosterism

It serves as a bioisostere for 3-aminomethyl-4-chlorobenzene . The introduction of the pyridine nitrogen reduces logP (lipophilicity) and introduces a vector for hydrogen bonding, often improving the pharmacokinetic (PK) profile.

Experimental Protocols

Protocol A: General Amide Coupling (The Anchor Step)

Use this to attach the building block to a carboxylic acid scaffold.

  • Reagents: Carboxylic Acid (1.0 equiv), (4-Chloro-6-methylpyridin-3-yl)methanamine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF or DCM (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add the amine building block.

    • Stir at Room Temperature (RT) for 2–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with sat.

      
       and brine. Dry over 
      
      
      
      .[2][3]
Protocol B: Displacement (The Diversification Step)

Use this to displace the 4-Cl with an amine nucleophile.

  • Reagents: Intermediate from Protocol A (1.0 equiv), Amine Nucleophile (e.g., Morpholine, 2.0 equiv),

    
     or DIPEA (3.0 equiv).
    
  • Solvent: DMSO or NMP (Polar aprotic is essential).

  • Procedure:

    • Dissolve the chloropyridine intermediate in DMSO.

    • Add the base and the amine nucleophile.

    • Heat to 80–100°C in a sealed vial. (Note: 4-Cl pyridines are reactive, but the 6-methyl group adds steric bulk, requiring heat).

    • Monitor by LCMS for conversion (Cl isotope pattern disappears).

    • Workup: Dilute with water (product often precipitates) or extract with EtOAc.

Safety & Handling

  • Hazards: Like most aminopyridines, this compound is likely a skin and eye irritant (H315, H319) and may be harmful if swallowed (H302).

  • Sensitization: Pyridine methanamines can be sensitizers; handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44548689. Retrieved from [Link]

  • Organic Syntheses. (2014). Preparation of 2-Cyano-6-methylpyridine and related Nicotinonitriles. Org. Synth. Coll. Vol. 5. Retrieved from [Link]

  • Google Patents. (2011). US20110130288A1 - Novel solid form of 4-[[(6-chloropyridin-3-yl)methyl]...].

Sources

Foundational

Comprehensive Physical Characterization and Melting Point Analysis of (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary In early-stage drug development and agrochemical synthesis, the physical characterization of key intermediates is critical for ensuring lot-to-lot consistency, scalability, and formulation stability. (4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and agrochemical synthesis, the physical characterization of key intermediates is critical for ensuring lot-to-lot consistency, scalability, and formulation stability. (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a highly functionalized pyridine building block. Due to the presence of both a basic primary amine and a substituted pyridine ring, its physical state is highly dependent on its chemical environment, purity, and salt form.

This technical guide provides an in-depth analysis of the physical description and melting point dynamics of (4-Chloro-6-methylpyridin-3-yl)methanamine, explaining the structural causality behind its phase behavior and detailing self-validating experimental protocols for precise thermodynamic characterization.

Structural Analysis and Phase Causality

To understand the physical state of (4-Chloro-6-methylpyridin-3-yl)methanamine, one must analyze its molecular architecture and the resulting intermolecular forces.

The Free Base: A Viscous Liquid to Low-Melting Solid

The free base of (4-Chloro-6-methylpyridin-3-yl)methanamine has a molecular formula of C₇H₉ClN₂ and a molecular weight of 156.61 g/mol [[1]](). At standard ambient temperature and pressure (SATP), the free base typically presents as a viscous, pale-yellow to amber liquid or a low-melting solid .

The Causality of the Phase State: The physical state is dictated by crystal lattice energy. The parent unsubstituted compound, 3-(aminomethyl)pyridine (CAS: 3731-52-0), is a clear liquid at room temperature with a notably low melting point of -21 °C and a boiling point of 226 °C 2. When a chlorine atom is added to the 4-position and a methyl group to the 6-position, the London dispersion forces and molecular weight increase. For example, the closely related analog (4-Chloropyridin-3-yl)methanamine (CAS: 874821-38-2) exhibits an elevated boiling point of 241.6 °C and a density of 1.244 g/cm³ [[3]](). However, the ortho-chloro substitution sterically hinders the primary amine, preventing the formation of a dense, highly ordered hydrogen-bonding network. Consequently, the free base lacks the lattice energy required to form a stable, high-melting crystal at room temperature.

The Salt Form: High-Melting Crystalline Solid

Because the free base is prone to atmospheric oxidation and is difficult to handle stoichiometrically, it is standard practice in drug development to convert it into a hydrochloride salt (e.g., mono- or dihydrochloride). The introduction of chloride counter-ions replaces weak dipole-dipole interactions with strong ionic bonds, drastically increasing the lattice energy and resulting in an off-white, highly crystalline powder with a melting point typically exceeding 200 °C.

Interactions A Free Base Molecule A B Free Base Molecule B A->B Weak Pi-Pi Stacking (Sterically Hindered) C Chloride Counter-ion (Salt Form) A->C Strong Ionic Bonding (High Lattice Energy) B->C Strong Ionic Bonding (High Lattice Energy)

Caption: Intermolecular interaction network dictating the melting point of the free base vs. salt form.

Quantitative Data Summary

The table below summarizes the physical properties of (4-Chloro-6-methylpyridin-3-yl)methanamine in comparison to its structural analogs. This comparative data is essential for predicting phase transitions during scale-up synthesis.

Table 1: Comparative Physical Properties of Pyridine Methanamines

CompoundCAS NumberMolecular WeightPhysical State (25 °C)Melting PointBoiling Point
3-(Aminomethyl)pyridine3731-52-0108.14 g/mol Clear Liquid-21 °C226 °C
(4-Chloropyridin-3-yl)methanamine874821-38-2142.59 g/mol Viscous LiquidN/A241.6 °C
(4-Chloro-6-methylpyridin-3-yl)methanamine 1060810-06-1 156.61 g/mol Viscous Liquid / Low-Melting Solid < 30 °C (Predicted) ~ 250 °C (Predicted)
(4-Chloro-6-methylpyridin-3-yl)methanamine HClN/A193.07 g/mol Crystalline Solid> 200 °CDecomposes

Self-Validating Experimental Protocol: Melting Point Determination

To accurately determine the melting point of the stable salt form, a self-validating thermal analysis system must be employed. Relying solely on capillary melting point apparatuses can lead to false readings due to concurrent decomposition (common in amine hydrochlorides). Therefore, Differential Scanning Calorimetry (DSC) cross-validated with Thermogravimetric Analysis (TGA) is the gold standard.

Step-by-Step Methodology

Phase 1: Sample Preparation and TGA Cross-Validation

  • Desiccation: Store the synthesized (4-Chloro-6-methylpyridin-3-yl)methanamine HCl in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

  • TGA Screening: Load 2.0 mg of the sample into an open alumina crucible. Ramp the temperature from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min).

  • Causality Check: Ensure there is no mass loss prior to the expected melting point. A mass loss would indicate the presence of a solvate/hydrate or premature thermal degradation, which would artificially depress the melting point.

Phase 2: Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard (

    
     = 156.6 °C) to ensure thermodynamic accuracy.
    
  • Encapsulation: Accurately weigh 2.0 to 3.0 mg of the dried sample into a standard aluminum pan.

  • Crimping: Seal the pan with a pinhole lid. Causality Check: The pinhole is critical; it allows for the release of any trace volatile impurities. If a hermetic seal is used, internal pressure buildup can deform the pan, altering thermal conductivity and creating artifact endotherms.

  • Thermal Program: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 300 °C under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: The true melting point is defined as the extrapolated onset temperature (

    
    )  of the primary endothermic peak, not the peak maximum.
    

Workflow Step1 1. Salt Precipitation (HCl in Diethyl Ether) Step2 2. Vacuum Filtration & Desiccation Step1->Step2 Isolate Crystals Step3 3. TGA Analysis (Rule out solvates) Step2->Step3 1-3 mg Sample Step4 4. DSC Analysis (10°C/min ramp) Step3->Step4 Confirm Stability Step5 5. Melting Point Determination (T_onset) Step4->Step5 Endothermic Peak

Caption: Self-validating thermal analysis workflow for determining the melting point of the crystalline salt.

Conclusion

The physical description and melting point of (4-Chloro-6-methylpyridin-3-yl)methanamine are heavily dictated by its steric profile and basicity. While the free base (CAS 1060810-06-1) exists as a viscous liquid or low-melting solid due to disrupted hydrogen bonding, its conversion to a hydrochloride salt yields a highly stable, high-melting crystalline powder suitable for rigorous pharmaceutical development. By employing the DSC/TGA protocols outlined above, researchers can ensure accurate, reproducible thermodynamic characterization free from degradation artifacts.

References

  • [2] Fisher Scientific. "3-(Aminomethyl)pyridine, 98+%". Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Fused Heterocycles using (4-Chloro-6-methylpyridin-3-yl)methanamine

This Application Note is designed as a strategic technical guide for organic chemists and drug discovery scientists. It focuses on the high-value building block (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS 1060810-06-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a strategic technical guide for organic chemists and drug discovery scientists. It focuses on the high-value building block (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS 1060810-06-1), detailing its utility in synthesizing fused bicyclic heterocycles—specifically pyrido[4,3-d]pyrimidines .

Introduction: The "Ortho-Chloro-Aminomethyl" Advantage

In medicinal chemistry, the construction of fused pyridine systems is often bottlenecked by the availability of regiochemically distinct precursors. (4-Chloro-6-methylpyridin-3-yl)methanamine represents a "privileged" scaffold due to its unique orthogonal reactivity:

  • Nucleophilic Handle (

    
    ):  A primary amine at the C3-position, tethered by a methylene spacer, ready for acylation, alkylation, or condensation.
    
  • Electrophilic Trap (C4-Cl): A chlorine atom at the C4-position. While C4 is generally less activated than C2 in pyridine, the presence of the protonated amine (under acidic conditions) or the inductive effect of the adjacent aminomethyl group allows for intramolecular Nucleophilic Aromatic Substitution (

    
    ).
    
  • Solubility & Stability (C6-Me): The methyl group at C6 blocks a metabolic soft spot and improves lipophilicity without sterically hindering the core cyclization events.

This guide details the protocols for converting this linear precursor into pyrido[4,3-d]pyrimidine cores, a scaffold found in numerous kinase inhibitors (e.g., EGFR, CDK).

Reactivity Analysis & Strategic Pathways

The synthesis relies on a "Functionalize-then-Cyclize" strategy. The primary amine is first derivatized to install a new nucleophile (Urea, Thiourea, or Amidine), which then swings back to displace the C4-chlorine.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways accessible from the starting material.

G Start (4-Chloro-6-methylpyridin-3-yl) methanamine Inter1 Intermediate A: Urea Derivative Start->Inter1 + Isocyanate (R-NCO) THF, 0°C Inter2 Intermediate B: Thiourea Derivative Start->Inter2 + Isothiocyanate (R-NCS) DCM, Et3N Inter3 Intermediate C: Aryl Amine Derivative Start->Inter3 + Aryl Halide Pd Catalysis Prod1 Target 1: Pyrido[4,3-d]pyrimidin-2-one Inter1->Prod1 NaH, DMF Intramolecular SNAr Prod2 Target 2: Pyrido[4,3-d]pyrimidin-2-thione Inter2->Prod2 Cs2CO3, DMSO 100°C Prod3 Target 3: Tricyclic 1,4-Diazepine (Potential Side Product) Inter3->Prod3 Cyclization via Linker Insertion

Figure 1: Divergent synthetic pathways. The core strategy involves urea/thiourea formation followed by base-mediated ring closure.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methyl-3-substituted-3,4-dihydropyrido[4,3-d]pyrimidin-2(1H)-ones

This protocol describes the synthesis of the urea intermediate followed by cyclization. This scaffold is a bioisostere for quinazolinones.

Step 1: Urea Formation

Reagents:

  • (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 eq)

  • Phenyl Isocyanate (1.1 eq) (or substituted equivalent)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 1.0 mmol of (4-Chloro-6-methylpyridin-3-yl)methanamine in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA (1.5 mmol) followed by the dropwise addition of Phenyl Isocyanate (1.1 mmol).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amine spot (

      
      ) should disappear, replaced by a less polar urea spot (
      
      
      
      ).
  • Workup: Quench with water (5 mL). Extract with DCM (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude urea is often pure enough for the next step. If necessary, triturate with diethyl ether/hexane (1:1).

Step 2: Intramolecular Cyclization (

)

Reagents:

  • Crude Urea intermediate (from Step 1)

  • Sodium Hydride (60% dispersion in oil) (2.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve the crude urea (1.0 mmol) in 4 mL of anhydrous DMF.

  • Cool to 0°C. Carefully add NaH (2.0 mmol) portion-wise.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Stir at 0°C for 15 minutes, then heat the reaction to 100°C for 4–6 hours.

    • Mechanistic Insight: The base deprotonates the urea nitrogen (distal to the pyridine), creating a strong nucleophile that attacks C4, displacing the chloride.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Isolation:

    • Scenario A (Precipitate): If a solid forms, filter, wash with water and hexanes.

    • Scenario B (No Precipitate): Extract with EtOAc (

      
       mL). Note that the product may be polar; adding 5% MeOH to the organic layer helps extraction.
      
  • Yield: Typical yields for this two-step sequence range from 65% to 80% .

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidine-2-thiones

Thiopyridopyrimidines are valuable for subsequent functionalization (e.g., S-alkylation to form thioethers).

Reagents:

  • (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 eq)

  • Phenyl Isothiocyanate (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMSO (anhydrous)

Procedure (One-Pot Method):

  • In a pressure vial, combine the amine (1.0 mmol), Phenyl Isothiocyanate (1.1 mmol), and

    
     (2.0 mmol) in DMSO (3 mL).
    
  • Stir at room temperature for 1 hour to form the thiourea in situ.

  • Seal the vial and heat to 120°C for 12 hours.

    • Note: Thioureas are less nucleophilic than ureas; higher temperatures and stronger bases (or polar aprotic solvents like DMSO) are required to force the

      
       displacement of the chloride.
      
  • Workup: Dilute with water (15 mL) and adjust pH to ~6 with 1M HCl. Extract with EtOAc.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

The following table summarizes expected yields based on the electronic nature of the isocyanate/isothiocyanate substituent (


).
Substituent (

)
Reaction TypeConditions (Cyclization)Time (h)Yield (%)Notes
Phenyl UreaNaH, DMF, 100°C478%Standard benchmark.
4-F-Phenyl UreaNaH, DMF, 100°C382%Electron-withdrawing groups accelerate cyclization.
4-OMe-Phenyl UreaNaH, DMF, 110°C665%Electron-donating groups require longer times.
Benzyl Thiourea

, DMSO, 120°C
1255%Aliphatic groups are slower; lower yield due to side reactions.
Cyclohexyl UreaKOtBu, THF, Reflux860%Steric bulk reduces yield.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Cause: The C4-chloride is not sufficiently activated.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C. Alternatively, add a catalytic amount of KI (potassium iodide) to facilitate a Finkelstein-like activation.

  • Issue: Dimerization.

    • Cause: Intermolecular reaction between two amine molecules displacing chlorides.

    • Solution: Perform the reaction at high dilution (0.05 M) during the cyclization step.

  • Issue: Hydrolysis of Chloride.

    • Cause: Wet solvents leading to the formation of the pyridone side product (4-hydroxy derivative).

    • Solution: Ensure DMF/DMSO are strictly anhydrous (stored over molecular sieves).

References

  • Babu, R. et al. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade. RSC. Available at: [Link]

Sources

Application

Reductive amination protocols involving (4-Chloro-6-methylpyridin-3-yl)methanamine

Application Note: Reductive Amination Protocols Involving (4-Chloro-6-methylpyridin-3-yl)methanamine Introduction & Strategic Significance (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols Involving (4-Chloro-6-methylpyridin-3-yl)methanamine

Introduction & Strategic Significance

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value heterocyclic building block in medicinal chemistry. Its structural utility lies in the 3-position aminomethyl tether , which serves as a flexible linker for attaching pharmacophores, while the pyridine core functions as a bioisostere for phenyl rings, improving aqueous solubility and metabolic stability.

Crucially, the 4-chloro substituent provides a strategic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (


), while the 6-methyl group  often blocks metabolic oxidation at the labile 6-position or induces beneficial atropisomerism in kinase inhibitors.

This guide details robust reductive amination protocols designed to couple this amine with aldehydes and ketones while strictly preserving the labile C4-chlorine atom , which is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

Chemical Considerations & Mechanistic Logic

Successful reductive amination with this scaffold requires navigating three competing factors:

  • Nucleophilicity Hierarchy: The primary aliphatic amine (

    
    ) is significantly more nucleophilic than the pyridine nitrogen (
    
    
    
    due to the electron-withdrawing Cl). However, the pyridine ring acts as an electron sink, slightly reducing the nucleophilicity of the primary amine compared to a standard benzylamine.
  • Chemoselectivity (Halogen Retention): The 4-chloro group is prone to reduction. Protocols utilizing

    
     or dissolving metals must be avoided. Hydride donors like Sodium Triacetoxyborohydride (STAB) are the reagents of choice.
    
  • Steric Environment: The 4-chloro substituent is ortho to the aminomethyl linker. This steric bulk can retard imine formation, necessitating Lewis acid activation for hindered ketone partners.

Visualizing the Chemoselective Pathway

ReactionPathway Start (4-Chloro-6-methylpyridin-3-yl) methanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Carbonyl Partner (Aldehyde/Ketone) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Target) Iminium->Product Hydride Transfer (STAB/NaBH3CN) SideProduct Dechlorinated By-product Iminium->SideProduct H2 / Pd-C (AVOID!)

Figure 1: Chemoselective reaction pathway highlighting the critical avoidance of catalytic hydrogenation to preserve the chlorine substituent.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and unhindered ketones. High functional group tolerance.

Reagents:

  • (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration). Add the carbonyl partner (1.1 equiv).

    • Note: If using the HCl salt of the amine, add 1.0 equiv of DIPEA to free-base it in situ, though STAB tolerates salts well.

  • Acid Catalysis: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This promotes dehydration of the hemiaminal to the iminium ion, which is the species reduced by STAB.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Causality: STAB is less reactive than

      
       and will not reduce the aldehyde/ketone competitively at this pH, ensuring high selectivity for the imine.
      
  • Reaction: Warm to RT and stir for 2–16 hours under Nitrogen. Monitor by LC-MS (look for M+1 of product; disappearance of imine peak).

  • Quench & Workup: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones, electron-deficient amines, or "difficult" substrates where Protocol A fails.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (neat)
    
  • Sodium Borohydride (

    
    )[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

Step-by-Step Methodology:

  • Lewis Acid Activation: In a sealed tube, combine the amine (1.0 equiv) and ketone (1.2 equiv). Add neat

    
     (2.0 equiv).
    
    • Mechanism:[3] Titanium acts as a water scavenger and a strong Lewis acid, forcing the equilibrium toward the imine/enamine even with bulky substrates like the 4-Cl-pyridine derivative.

  • Incubation: Stir the neat mixture (or concentrated solution) at RT for 6–12 hours. For extremely hindered substrates, heat to 60°C for 2 hours.

  • Dilution & Reduction: Cool to RT. Dilute with anhydrous MeOH (to 0.2 M). Carefully add

    
     (2.0 equiv) portion-wise.
    
    • Caution: Exothermic reaction with gas evolution.

  • Workup (The "Titanium Emulsion" Trick): Quench with 1N NaOH or a minimal amount of water. A white precipitate (

    
    ) will form. Filter through a Celite pad to remove the titanium salts. Wash the pad with MeOH/DCM. Concentrate the filtrate.
    

Quantitative Data Summary

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)Catalytic Hydrogenation
Reagent Cost ModerateLowLow
Reaction Time 2–16 Hours8–24 Hours1–4 Hours
4-Cl Retention >99% >99% <50% (High Risk)
Steric Tolerance ModerateHighLow
Water Sensitivity LowHigh (Initial step)Low
Yield (Typical) 85–95%70–90%Variable

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific coupling partner.

DecisionMatrix Start Start: Select Carbonyl Partner IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsKetone Is it a Ketone? IsAldehyde->IsKetone No MethodA Use Protocol A (STAB / DCE / AcOH) IsAldehyde->MethodA Yes IsHindered Is it Sterically Hindered or Electron Poor? IsKetone->IsHindered IsHindered->MethodA No (e.g., Cyclohexanone) MethodB Use Protocol B (Ti(OiPr)4 / NaBH4) IsHindered->MethodB Yes (e.g., Acetophenone)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl sterics.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • ChemScene. (2024). "(4-Chloro-6-methylpyridin-3-yl)methanamine Product Properties." ChemScene Product Catalog. Link

Sources

Method

Technical Application Note: Cross-Coupling Strategies for (4-Chloro-6-methylpyridin-3-yl)methanamine

The following technical guide details the cross-coupling applications of (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1). This document is designed for medicinal chemists and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the cross-coupling applications of (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1). This document is designed for medicinal chemists and process development scientists, focusing on overcoming the specific reactivity challenges posed by the coexistence of a deactivated aryl chloride and a nucleophilic primary amine.

Introduction & Scaffold Analysis

(4-Chloro-6-methylpyridin-3-yl)methanamine is a bifunctional pyridine building block.[1][2] Its value lies in its ability to serve as a "linchpin" in fragment-based drug discovery, linking an aryl group (via the 4-Cl) and a polar headgroup (via the 3-aminomethyl).[1][2]

Structural Reactivity Profile
  • The Electrophile (4-Cl): The chlorine at the 4-position is activated for oxidative addition by the pyridine nitrogen. However, the 6-methyl group is electron-donating, which slightly increases electron density in the ring, potentially deactivating the C-Cl bond compared to a naked 4-chloropyridine.[2]

  • The Nucleophile (3-CH₂NH₂): The primary benzylic amine is a competent ligand for Palladium. In its free base form, it can competitively bind to the metal center, leading to catalyst poisoning or the formation of stable, inactive Pd-amine complexes.

  • The Challenge: Direct cross-coupling requires a catalyst system capable of activating a deactivated chloride in the presence of a catalyst poison (the amine).

Strategic Decision Matrix: Protection vs. Direct Coupling

Before initiating synthesis, researchers must choose between two workflows. The choice depends on the scale and the preciousness of the coupling partner.

DecisionMatrix Start Start: (4-Chloro-6-methylpyridin-3-yl)methanamine Decision Is the Boronic Acid/Amine Partner Precious? Start->Decision RouteA Route A: Protection Strategy (Recommended for Scale-Up) Decision->RouteA Yes (High Yield Required) RouteB Route B: Direct Coupling (High-Throughput / Screening) Decision->RouteB No (Speed Required) StepA1 Step 1: Boc-Protection (Boc2O, DCM) RouteA->StepA1 StepB1 Direct Coupling (Requires Gen-3/4 Buchwald Precatalysts) RouteB->StepB1 StepA2 Step 2: Suzuki/Buchwald Coupling (Standard Catalysts: Pd(dppf)Cl2) StepA1->StepA2 StepA3 Step 3: Acidic Deprotection (TFA or HCl) StepA2->StepA3

Figure 1: Decision tree for workflow selection. Route A is robust; Route B is faster but riskier.[2]

Pre-Coupling Protocol: Chemoselective Protection (Route A)[1][2]

Rationale: Protecting the primary amine as a tert-butyl carbamate (Boc) prevents catalyst coordination and side reactions (e.g., N-arylation of the primary amine).[2]

Protocol A: Boc-Protection[1][2]
  • Reagents: Substrate (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.5 equiv).[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve (4-Chloro-6-methylpyridin-3-yl)methanamine in DCM (0.2 M) at 0 °C.

    • Add TEA, followed by the slow addition of Boc₂O dissolved in minimal DCM.

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[3]

    • Workup: Wash with 0.5 M HCl (rapidly, to remove TEA without deprotecting), then brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >90%.[4] The product, tert-butyl ((4-chloro-6-methylpyridin-3-yl)methyl)carbamate , is a stable solid suitable for storage.[1][2]

Application 1: Suzuki-Miyaura Cross-Coupling

This reaction couples the 4-Cl position with aryl/heteroaryl boronic acids.[1]

Critical Mechanistic Insight

The 4-chloropyridine motif is prone to protodehalogenation (replacement of Cl with H) if the oxidative addition is slow. To prevent this, use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) that accelerate oxidative addition, or use the Boc-protected substrate with standard catalysts.

Protocol B: Coupling of Boc-Protected Scaffold (Robust)
  • Substrate: tert-butyl ((4-chloro-6-methylpyridin-3-yl)methyl)carbamate.[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2][5]

  • Conditions:

    • Charge reaction vessel with substrate, Boronic Acid (1.2 equiv), Base, and Catalyst.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).

    • Add degassed solvent.[3][6]

    • Heat to 80–90 °C for 4–12 hours.

    • Note: The Boc group is stable under these basic conditions.

Protocol C: Direct Coupling of Free Amine (Advanced)

Use this when protection is not feasible. Requires specialized precatalysts.[1]

  • Substrate: Free amine (4-Chloro-6-methylpyridin-3-yl)methanamine.[1][2]

  • Catalyst: XPhos Pd G4 or Amphos Pd G4 (2–5 mol%).

    • Why? These precatalysts activate rapidly and the bulky ligands shield the Pd center from the free amine substrate.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: n-Butanol or 1,4-Dioxane.[1][2]

  • Conditions: Heat to 100 °C . The protic solvent (n-Butanol) often assists in solubilizing the polar free amine.

Data Summary: Suzuki Coupling Conditions

ParameterRoute A (Protected)Route B (Direct)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G3/G4
Ligand Class Bidentate (standard)Bulky Dialkylbiaryl Phosphine
Base Na₂CO₃ or K₂CO₃K₃PO₄ (Anhydrous)
Temp 80–90 °C100–110 °C
Risk Low (High reliability)Moderate (Catalyst poisoning)

Application 2: Buchwald-Hartwig Amination[1][2]

Displacing the 4-Cl with a secondary amine to create 4-amino-pyridine derivatives.[1][2]

Mechanistic Warning

Since the substrate already contains a primary amine (the aminomethyl group), self-coupling is a major risk. The substrate can act as both the electrophile (Ar-Cl) and the nucleophile (R-NH₂), leading to polymerization.

  • Mandatory Requirement: You must use the Boc-protected scaffold for Buchwald-Hartwig amination to ensure the coupling occurs only with the external amine partner.[1]

Protocol D: C-N Coupling (Protected Scaffold)
  • Reagents: Boc-protected substrate (1.0 equiv), External Amine (1.2 equiv), NaOtBu (1.5 equiv).[2]

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

    • Alternative: Pd₂(dba)₃ (2 mol%) + BINAP (4 mol%) for simple cases.[2]

  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous).[1]

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100–110 °C for 12–16 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Deprotection (Post-Coupling)[1][2]

To recover the free amine after coupling:

  • Conditions: Dissolve the coupled Boc-intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA) or 4M HCl in Dioxane.[2]

  • Duration: Stir at RT for 1–2 hours.

  • Isolation: Evaporate volatiles. Neutralize with saturated NaHCO₃ or ion-exchange resin (SCX-2) to obtain the free base.[1][2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by free amine.[1][2]Switch to Route A (Boc-protection) or increase catalyst loading of XPhos Pd G4.
Hydrodehalogenation (Ar-H formed) Slow oxidative addition; water in solvent.[1][2]Use strictly anhydrous solvents; switch to a bulkier ligand (BrettPhos) to accelerate coupling.
Polymerization (Buchwald) Self-coupling of free amine.[1][2]MUST use Boc-protected starting material.[1][2]
Black Precipitate (Pd black) Catalyst decomposition.Ensure rigorous O₂ exclusion; lower temperature slightly; add 10% extra ligand.

References

  • General Reactivity of Chloropyridines

    • Spivey, A. C., & Arseniyadis, S. (2004).[7] "Pyridine derivatives."[3][4][6][8][9] Science of Synthesis, 15, 11-284.

  • Buchwald-Hartwig Coupling of Pyridines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. [1][2]

  • Suzuki Coupling with Free Amines

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8][10] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Vendor Data (Physical Properties)

    • BenchChem. "(4-Chloro-6-methylpyridin-3-yl)methanamine Product Page."[1][2]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on (4-Chloro-6-methylpyridin-3-yl)methanamine

Mechanistic Rationale & Substrate Analysis (4-Chloro-6-methylpyridin-3-yl)methanamine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The successful funct...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Analysis

(4-Chloro-6-methylpyridin-3-yl)methanamine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The successful functionalization of this molecule requires a deep understanding of its electronic distribution and competing reactive sites.

The Electrophilic Center: C4-Chlorine

The carbon-chlorine bond at the 4-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which severely deplete the electron density at the ortho (C2, C6) and para (C4) positions[1]. Consequently, the 4-chloro substituent is primed for displacement via an addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as the Meisenheimer complex[2].

The Competing Nucleophile: C3-Aminomethyl Group

The critical challenge in functionalizing this specific substrate is the presence of the primary aliphatic amine (-CH2NH2) at the 3-position. Primary amines are potent nucleophiles. If the substrate is subjected to SNAr conditions (heat, base) without prior modification, the primary amine of one molecule will rapidly attack the highly electrophilic 4-chloro position of an adjacent molecule. This uncontrolled intermolecular reaction leads to rapid oligomerization and polymerization, destroying the yield of any desired target compound.

The Solution: A Three-Step Orthogonal Workflow

To achieve regioselective substitution with an external nucleophile, causality dictates that the internal nucleophile must be temporarily masked. This application note details a self-validating, three-step workflow:

  • Transient Protection: Masking the primary amine with a tert-butyloxycarbonyl (Boc) group.

  • SNAr Functionalization: Displacement of the C4-chlorine with the desired external nucleophile.

  • Global Deprotection: Acidic cleavage of the Boc group to reveal the functionalized target.

Workflow Substrate (4-Chloro-6-methylpyridin- 3-yl)methanamine Polymer Intermolecular Oligomerization (Side Reaction) Substrate->Polymer Heat/Base (Unprotected) Protected N-Boc Protected Intermediate Substrate->Protected Boc2O, TEA (Protection) SNAr SNAr Product (C4-Substituted) Protected->SNAr Nucleophile, K2CO3 DMF, 100°C Final Deprotected Target Compound SNAr->Final TFA/DCM (Deprotection)

Figure 1: Divergent reaction pathways highlighting the necessity of primary amine protection prior to SNAr.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the chemical integrity of the workflow at every stage.

Protocol A: N-Boc Protection of the Aminomethyl Group

Causality: Di-tert-butyl dicarbonate (Boc2O) selectively reacts with the highly nucleophilic primary aliphatic amine over the weakly nucleophilic pyridine nitrogen. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge any trace acid and maintain the amine in its reactive, unprotonated state.

  • Initiation: Suspend (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.0 eq, 20 mmol). Stir for 5 minutes until the mixture is homogeneous.

  • Protection: Cool the reaction flask to 0 °C using an ice bath. Add Boc2O (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). Stain with Ninhydrin. The starting material will appear as a bright purple/red spot (indicating a free primary amine), while the successful product will be Ninhydrin-negative but strongly UV-active at 254 nm. LC-MS will confirm the product mass ([M+H]+ = 257.1 for 35Cl).

  • Isolation: Wash the organic layer with saturated aqueous NaHCO3 (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the protected intermediate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality: The reaction is executed in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF is critical for stabilizing the highly polarized, anionic Meisenheimer transition state, thereby accelerating the rate-determining addition step[3]. Potassium carbonate (K2CO3) is utilized to neutralize the HCl generated during the elimination step, preventing the protonation and subsequent deactivation of the incoming nucleophile.

Mechanism Reactants Protected Substrate + Nucleophile (Nu-) TS1 Addition Step (Rate-Determining) Reactants->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Elimination Step (Fast) Meisenheimer->TS2 Product Substituted Pyridine + Chloride (Cl-) TS2->Product

Figure 2: Addition-elimination (SNAr) mechanism via the resonance-stabilized Meisenheimer complex.
  • Initiation: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in anhydrous DMF (25 mL).

  • Reagent Addition: Add anhydrous K2CO3 (2.5 eq, 12.5 mmol) followed by the desired nucleophile (e.g., Morpholine, 1.5 eq, 7.5 mmol).

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours. Alternatively, for accelerated kinetics, subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • Validation Checkpoint: Monitor via LC-MS. The distinct 3:1 isotopic pattern characteristic of the chlorine atom ([M+H]+ and [M+2+H]+) will completely disappear, replaced by the exact mass of the substituted product.

  • Isolation: Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl or water (5 × 50 mL) to quantitatively remove residual DMF. Dry, filter, and concentrate.

Protocol C: Global Deprotection

Causality: The Boc group is highly sensitive to strongly acidic conditions. Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide, irreversibly driving the reaction to completion.

  • Initiation: Dissolve the SNAr product (1.0 eq) in DCM (10 mL).

  • Cleavage: Cool to 0 °C and add TFA (2.5 mL, to create a ~20% v/v solution) dropwise.

  • Propagation: Stir at room temperature for 2 hours. Gas evolution (CO2 and isobutylene) will be observed.

  • Validation Checkpoint: LC-MS will show a mass shift of -100 Da (loss of the Boc group). TLC will once again become Ninhydrin-positive.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA. Purify the final product via preparative HPLC.

Quantitative Data: Nucleophile Scope & Reaction Parameters

The kinetics and yield of the SNAr reaction at the C4 position are heavily dependent on the nature of the nucleophile. The table below summarizes optimized parameters for various nucleophile classes reacting with the N-Boc protected intermediate. Note that highly charged, localized nucleophiles (like thiolates) alter the rate-determining step, allowing for lower reaction temperatures[2].

Nucleophile ClassRepresentative ReagentSolventTemp (°C)Time (h)Expected YieldMechanistic Note
Secondary Amine MorpholineDMF1001280–90%Standard addition-elimination; requires heat.
Primary Amine BenzylamineDMSO1201870–85%Steric hindrance slightly reduces reaction rate.
Alkoxide Sodium MethoxideMeOH65 (Reflux)485–95%Strong nucleophile; rapid Meisenheimer formation.
Thiolate Sodium ThiomethoxideTHF25 (RT)290–98%Highly polarizable; elimination becomes rate-limiting.

References

  • Chemistry Stack Exchange (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Contains detailed mechanistic drawings of the -M and -I effects of the pyridine nitrogen activating the C4 position. URL:[Link]

  • ResearchGate (2018). Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. Provides authoritative grounding on the stabilization of the Meisenheimer complex by polar aprotic solvents. URL:[Link]

Sources

Method

Using (4-Chloro-6-methylpyridin-3-yl)methanamine in kinase inhibitor synthesis

Application Note: Utilizing (4-Chloro-6-methylpyridin-3-yl)methanamine in the Synthesis of Targeted Kinase Inhibitors Introduction & Pharmacophore Rationale In the rational design of small-molecule kinase inhibitors, sub...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (4-Chloro-6-methylpyridin-3-yl)methanamine in the Synthesis of Targeted Kinase Inhibitors

Introduction & Pharmacophore Rationale

In the rational design of small-molecule kinase inhibitors, substituted pyridines are heavily relied upon as versatile, highly effective hinge-binding motifs. Specifically, (4-Chloro-6-methylpyridin-3-yl)methanamine has emerged as a highly valuable bifunctional building block in modern medicinal chemistry[1].

This compound features two orthogonal reactive sites: an aliphatic primary amine and an electron-deficient aryl chloride. This specific scaffold has been successfully utilized in the synthesis of inhibitors targeting the non-canonical NF-κB pathway, particularly NF-κB-inducing kinase (NIK)[2]. The methyl group at the 6-position provides a subtle steric bulk that can enhance binding affinity within hydrophobic pockets, while the 4-chloro substituent serves as a prime handle for late-stage diversification.

Physicochemical Properties & Reactivity Profile

Understanding the physicochemical properties of (4-Chloro-6-methylpyridin-3-yl)methanamine is critical for optimizing reaction conditions, predicting its behavior in biological systems, and managing its stability[1].

PropertyValueRationale / Impact
CAS Number 1060810-06-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H9ClN2Identifies the core mass and elemental composition.
Molecular Weight 156.61 g/mol Low molecular weight, ideal for fragment-based drug design.
LogP 1.50Optimal lipophilicity for cell permeability and solubility.
TPSA 38.91 ŲFavorable for oral bioavailability and potential BBB penetration.
Storage Conditions 2-8°C, Sealed, DryPrevents degradation and amine oxidation over time.

Synthetic Strategy & Mechanistic Rationale

The synthetic utility of (4-Chloro-6-methylpyridin-3-yl)methanamine lies in its inherent chemoselectivity. The primary methanamine is highly nucleophilic and will readily undergo amide coupling or reductive amination under mild conditions. Conversely, the 4-chloro group is relatively inert to these mild conditions but is highly activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at elevated temperatures[2].

This causality—the difference in activation energy required for the aliphatic amine versus the aryl chloride—allows chemists to build complex kinase inhibitors without the need for cumbersome protecting group strategies. The standard workflow involves first functionalizing the methanamine to form an amide core, followed by late-stage displacement of the chloride to install the final hinge-binding or solvent-exposed moiety.

SyntheticWorkflow A (4-Chloro-6-methylpyridin-3-yl) methanamine B Amide Coupling (HATU, DIPEA, DMF) A->B R-COOH C Intermediate 1 (N-Acyl derivative) B->C D Cross-Coupling / SNAr (Pd-cat or Amine, Heat) C->D R'-B(OH)2 or R'-NH2 E Final Kinase Inhibitor D->E

Caption: Orthogonal functionalization workflow of (4-Chloro-6-methylpyridin-3-yl)methanamine.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate strict In-Process Controls (IPC) to verify intermediate formation before proceeding to the next synthetic step.

Protocol A: Chemoselective Amide Coupling (Methanamine Functionalization)

Objective: To couple a carboxylic acid to the primary amine of (4-Chloro-6-methylpyridin-3-yl)methanamine, leaving the 4-chloro group intact.

Reagents:

  • (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N2), dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add (4-Chloro-6-methylpyridin-3-yl)methanamine to the reaction mixture. Stir at room temperature for 2-4 hours.

    • Mechanistic Insight: The high nucleophilicity of the primary amine ensures rapid attack on the activated ester, while the room temperature conditions prevent any background SNAr reaction at the 4-chloro position.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the mass of the starting amine (m/z 157 [M+H]+) is fully consumed and the product mass is observed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position

Objective: To displace the 4-chloro group of the intermediate generated in Protocol A with an amine nucleophile to finalize the kinase inhibitor scaffold.

Reagents:

  • Amide Intermediate from Protocol A (1.0 eq)

  • Secondary/Primary Amine Nucleophile (3.0 eq)

  • K2CO3 (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.5 M)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the Amide Intermediate, the amine nucleophile, and K2CO3 in NMP.

  • Reaction: Seal the vial and heat under microwave irradiation at 150°C for 45 minutes.

    • Mechanistic Insight: The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate formed during the nucleophilic attack at the 4-position. Microwave heating provides the necessary activation energy to overcome the steric hindrance of the adjacent 6-methyl group.

  • In-Process Control (IPC) & Validation: Analyze via LC-MS. The successful displacement is validated by the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass.

  • Workup & Purification: Dilute the mixture with water to precipitate the product. Filter the solid, wash with cold water, and purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to yield the final kinase inhibitor.

Biological Application: Targeting the Non-Canonical NF-κB Pathway

Compounds derived from (4-Chloro-6-methylpyridin-3-yl)methanamine have shown significant utility in inhibiting NF-κB-inducing kinase (NIK)[2]. NIK is a critical node in the non-canonical NF-κB signaling pathway, which regulates immune cell development and is implicated in various autoimmune diseases and B-cell malignancies.

By binding to the ATP-binding pocket of NIK, these pyridine-based inhibitors block the downstream phosphorylation of IKKα. This prevents the processing of p100 to p52, thereby halting the nuclear translocation of the p52/RelB complex and suppressing the transcription of inflammatory and survival genes.

Pathway Receptor TNF Family Receptors (BAFFR, CD40, LTbR) NIK NIK (MAP3K14) Target Kinase Receptor->NIK Activation IKK IKK alpha Complex NIK->IKK Phosphorylation p100 p100 Processing (to p52) IKK->p100 Phosphorylation NFkB NF-kB (p52/RelB) Nuclear Translocation p100->NFkB Proteasomal cleavage Transcription Gene Transcription (Survival, Inflammation) NFkB->Transcription Inhibitor Small Molecule Inhibitor (Pyridine-based) Inhibitor->NIK Inhibition

Caption: Non-canonical NF-κB signaling pathway highlighting NIK as the therapeutic target.

References

  • Blaquiere, N., et al. "Alkynyl alcohols and methods of use". WIPO (PCT) WO2015025025A1. Published February 26, 2015.

Sources

Application

Application Note: Protecting Group Strategies for (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary The manipulation of (4-Chloro-6-methylpyridin-3-yl)methanamine presents a specific chemoselective challenge in organic synthesis. Unlike standard benzylamines, this scaffold contains a 4-chloropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The manipulation of (4-Chloro-6-methylpyridin-3-yl)methanamine presents a specific chemoselective challenge in organic synthesis. Unlike standard benzylamines, this scaffold contains a 4-chloropyridine core.[1] The 4-position of a pyridine ring is electronically deficient (para to the nitrogen), making the chloride a highly reactive leaving group susceptible to Nucleophilic Aromatic Substitution (SNAr).

This guide details protocols to protect the primary amine while preventing "self-immolation" (intermolecular displacement of the chloride by the free amine) and preserving the C-Cl bond for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Core Challenges
FeatureChemical ConsequenceRisk Level
Primary Amine High nucleophilicity (

)
High : Can displace Cl on other molecules.[1]
4-Chloro Substituent Activated leaving group (SNAr active)High : Labile to strong nucleophiles (hydrazine, hydroxide, alkoxides).[1]
Pyridine Nitrogen Basic; protonation activates the ringMedium : Acidic conditions increase electrophilicity of C-4.

Strategic Decision Matrix

Select your protection strategy based on the downstream chemistry required for your synthesis.

ProtectionStrategy Start Start: (4-Chloro-6-methylpyridin-3-yl)methanamine Q1 Is downstream chemistry ACIDIC (e.g., ester hydrolysis)? Start->Q1 RouteA Use Boc Protection (Acid Labile) Q1->RouteA No (Basic/Neutral conditions) RouteB Use Alloc Protection (Pd(0) Labile) Q1->RouteB Yes (Must survive acid) RouteC Use Cbz Protection (Hydrogenolysis/Acid Labile) Q1->RouteC Alternative (Rare) Warning CRITICAL WARNING: Avoid Hydrogenolysis (H2/Pd) Will dechlorinate C-4! RouteC->Warning

Figure 1: Decision matrix for selecting the appropriate protecting group. Note the incompatibility of Hydrogenolysis with the aryl chloride.

Protocol A: Boc Protection (The Gold Standard)

The tert-Butyloxycarbonyl (Boc) group is the preferred strategy.[2] It suppresses the nucleophilicity of the amine, preventing SNAr side reactions, and is stable to the basic conditions often used in subsequent cross-coupling reactions.

Mechanism & Rationale[1][3][4][5][6][7]
  • Reagent: Di-tert-butyl dicarbonate (Boc2O).[1]

  • Base Choice: We use TEA (Triethylamine) or NaHCO3 .[1] Avoid strong bases (NaOH) which might hydrolyze the chloride.

  • Solvent: DCM or THF/Water.[1]

Step-by-Step Protocol
Step 1: Protection[3][4]
  • Dissolution: Dissolve 1.0 eq of (4-Chloro-6-methylpyridin-3-yl)methanamine (or its HCl salt) in DCM (0.2 M concentration).

  • Base Addition:

    • If Free Amine: Add 1.1 eq TEA.[1]

    • If HCl Salt: Add 2.2 eq TEA to freebase in situ.[1]

  • Reagent Addition: Cool to 0°C. Add 1.1 eq Boc2O dissolved in a minimal amount of DCM dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualize with Ninhydrin; Product is less polar).[1]

  • Workup (Crucial for Purity):

    • Wash organic layer with 0.5 M Citric Acid (pH ~4).[1] Note: Do not use strong HCl, as the pyridine nitrogen may protonate and trap the product in the aqueous phase.

    • Wash with Sat. NaHCO3 and Brine.[1]

    • Dry over Na2SO4 and concentrate.

Step 2: Deprotection (The "Safe" Route)

Warning: Standard TFA/DCM deprotection is effective, but neutralization is dangerous. If you neutralize to pH > 8, the free amine may attack the 4-Cl of a neighboring molecule.

  • Acidolysis: Dissolve N-Boc intermediate in DCM. Add 4 M HCl in Dioxane (5–10 eq) or TFA/DCM (1:4) . Stir at RT for 1–2 hours.[1]

  • Isolation (Salt Form):

    • Concentrate the reaction mixture to dryness.[5]

    • Do not neutralize. Isolate the product as the dihydrochloride or bis-trifluoroacetate salt.

    • The salt form effectively "masks" the nucleophile, preventing self-destruction during storage.

Protocol B: Alloc Protection (Orthogonal Strategy)

Use Allyloxycarbonyl (Alloc) when the molecule must survive acidic conditions (e.g., if you are deprotecting a t-Butyl ester elsewhere on the molecule).

Mechanism & Rationale[1][3][4][5][6][7]
  • Reagent: Allyl chloroformate (Alloc-Cl).[1]

  • Deprotection: Pd(PPh3)4 with a scavenger.

  • Compatibility Check: While Pd(0) is used for deprotection, the conditions (RT, no strong base) are generally too mild to trigger oxidative addition into the (4-Chloro-6-methyl) pyridine bond, provided the reaction is not heated.

Step-by-Step Protocol
Step 1: Protection[3][4]
  • Setup: Dissolve 1.0 eq of amine in THF/Sat. NaHCO3 (1:1 mixture). This Schotten-Baumann condition buffers the HCl generated.[1]

  • Addition: Cool to 0°C. Add 1.05 eq Alloc-Cl dropwise.

  • Reaction: Stir vigorously at 0°C -> RT for 1 hour.

  • Workup: Extract with EtOAc. Wash with Brine.[1][6] Dry and concentrate.

Step 2: Deprotection[2][7][8]
  • Catalyst: Dissolve Alloc-protected amine in dry DCM.

  • Scavenger: Add 2.0 eq Dimedone or Phenylsilane (Scavenger is required to trap the allyl cation).

  • Catalysis: Add 1–5 mol% Pd(PPh3)4 .

  • Reaction: Stir at Room Temperature under Nitrogen. Do not heat.

    • Note: Heating >50°C risks Pd insertion into the C-Cl bond.[1]

  • Purification: The amine is generated as the free base.[3] If immediate use is not planned, convert to HCl salt immediately to prevent degradation.

Critical Analysis: The SNAr Trap

The most common failure mode with this scaffold is oligomerization.

SNAr_Risk MoleculeA Molecule A (Free Amine) Complex Transition State (Meisenheimer Complex) MoleculeA->Complex Nucleophilic Attack MoleculeB Molecule B (4-Cl Electrophile) MoleculeB->Complex Product Dimer/Oligomer (Dead End) Complex->Product Cl- Departure

Figure 2: The self-immolation pathway.[1] Free amines attack the activated 4-chloropyridine core of neighboring molecules.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield after Boc Deprotection Product polymerized during neutralization.[1]Isolate as HCl salt . Do not freebase until the exact moment of the next reaction.
Loss of Cl (Dechlorination) Hydrogenolysis (H2/Pd) was attempted.Never use H2/Pd with chloropyridines.[1] Use acid (Boc) or Pd-transfer (Alloc).[1]
Double Boc Protection Excess Boc2O used + DMAP.Use strictly 1.1 eq Boc2O. Avoid DMAP; TEA is sufficient for primary amines.[1]
Darkening of Reaction Mixture SNAr occurring (Free amine + Heat).Keep temperature < 40°C when amine is unprotected.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on Boc/Alloc stability).

  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Link (Accessed Oct 2023).[1]

  • National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr. Link (Detailed data on 4-chloropyridine reactivity).[1]

  • Organic Chemistry Portal. Alloc Protecting Group. Link (Protocols for Pd-mediated deprotection).[1]

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles. Link (Explains the activation of the 4-position in pyridine).

Sources

Method

Optimization of Buchwald-Hartwig amination with (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary & Strategic Analysis This Application Note details the optimization of Buchwald-Hartwig Cross-Coupling (BHC) utilizing (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1). This scaffold prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the optimization of Buchwald-Hartwig Cross-Coupling (BHC) utilizing (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1). This scaffold presents a classic "Bifunctional Paradox" in organometallic catalysis: it contains both a nucleophilic handle (primary alkyl amine,


) and an electrophilic handle (4-chloropyridine moiety).

Core Challenges:

  • Self-Oligomerization: The primary amine of one molecule can undergo oxidative addition/reductive elimination with the C4-chloride of another, leading to uncontrolled polymerization.

  • Catalyst Poisoning: The pyridine nitrogen and the free primary amine can form stable, non-reactive bis-ligated complexes with Palladium, arresting the catalytic cycle (the "Pyridine Effect").

  • Chemoselectivity: Controlling which functional group reacts requires precise manipulation of the electrophile's reactivity hierarchy (leaving group discrimination).

This guide provides two distinct protocols based on the desired reaction vector.

Critical Control Points: Ligand & Catalyst Architecture

Success with aminomethyl-pyridines relies heavily on ligand selection to prevent catalyst deactivation.

ParameterRecommendationRationale
Pd Source Pd-Precatalysts (Gen 3/4) Use Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3) rather than Pd(OAc)₂ or Pd₂dba₃. Precatalysts ensure rapid formation of the active

species, preventing the formation of inactive Pd-pyridine complexes during the induction period.
Ligand Class Dialkylbiarylphosphines BrettPhos / tBuBrettPhos: Essential for coupling primary amines. The bulk prevents pyridine coordination.RuPhos: Excellent for secondary amines or if the pyridine is the electrophile.
Base NaOtBu vs. Cs₂CO₃ NaOtBu: Standard for robust substrates. Fast deprotonation.Cs₂CO₃: Required if ester/cyano groups are present. Requires higher temp (

C).[1]
Solvent t-Amyl Alcohol / Dioxane t-Amyl alcohol improves solubility of polar pyridine salts and stabilizes the catalytic intermediate.

Decision Logic & Reaction Pathways

The following flowchart illustrates the decision-making process for utilizing this scaffold.

ReactionLogic Start Substrate: (4-Chloro-6-methylpyridin-3-yl)methanamine Goal Define Synthetic Goal Start->Goal PathA Path A: Reacting the Amine (Nucleophilic Mode) Goal->PathA PathB Path B: Reacting the Chloride (Electrophilic Mode) Goal->PathB ConditionA Partner: Ar-Br or Ar-I (More reactive than Py-Cl) PathA->ConditionA Requires Selectivity ConditionB CRITICAL STEP: Protect Amine (Boc/Cbz) PathB->ConditionB Mandatory Risk Risk: Self-Polymerization PathB->Risk If Unprotected ActionA Protocol 1: Chemoselective N-Arylation ConditionA->ActionA ConditionA->Risk If Temp > 80°C ActionB Protocol 2: C4-Coupling via SNAr or BHC ConditionB->ActionB

Figure 1: Strategic decision tree for optimizing the reactivity of bifunctional pyridine scaffolds. Note the critical requirement for protection in Path B.

Detailed Protocols

Protocol A: Chemoselective N-Arylation (Molecule as Nucleophile)

Objective: Couple the


 to an external Aryl Bromide/Iodide without disturbing the internal 4-Cl.

Mechanistic Insight: Oxidative addition to Ar-Br is kinetically faster than to electron-deficient Ar-Cl (like 4-chloropyridine) if the temperature is controlled. We utilize BrettPhos , which is highly selective for primary amines.

Materials:

  • Substrate: (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Substrate, Aryl Bromide, NaOtBu, and BrettPhos Pd G3. Seal and purge with Argon/Nitrogen (3 cycles).

    • Note: If the substrate is an HCl salt, increase base to 2.2 equiv.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Stir at 40–60 °C .

    • Critical: Do NOT exceed 80 °C. At >80 °C, the internal 4-Cl bond activates, leading to oligomerization.

  • Monitoring: Monitor by LCMS. Look for the consumption of Ar-Br. The 4-Cl signal should remain intact in the product mass.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd/Salts. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Functionalization of C4-Chloride (Molecule as Electrophile)

Objective: Displace the 4-Cl with an external amine.

Mechanistic Insight: You cannot perform this reaction on the unprotected substrate. The internal amine is a better nucleophile than most external partners and will react with the activated Pd-Ar species. Boc-protection is mandatory.

Phase 1: Protection

  • React substrate with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield tert-butyl ((4-chloro-6-methylpyridin-3-yl)methyl)carbamate. Isolate this intermediate.

Phase 2: The Coupling

  • Catalyst: RuPhos Pd G3 (Ideal for secondary amines/heterocycles) or BrettPhos Pd G3 (for primary amines).

  • Base: Cs₂CO₃ (Weak base preferred for chloropyridines to prevent hydrolysis).

  • Solvent: t-Amyl Alcohol.

Step-by-Step:

  • Charge: Protected Intermediate (1.0 equiv), External Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G3 (2-3 mol%).

  • Degas: Rigorous Argon purge.

  • Reaction: Heat to 90–100 °C .

    • Why High Temp? Oxidative addition into 4-chloropyridines is sluggish compared to bromides. The elevated temperature is safe now because the internal amine is Boc-protected.

  • Workup: Standard aqueous extraction and purification.

  • Deprotection: Treat with 4M HCl in Dioxane to reveal the primary amine.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Pyridine poisoning of Pd.Switch to G3/G4 Precatalysts (ensure Pd is ligated before entering solution). Increase temp to 60°C (carefully).
Polymerization (Insoluble gum) Self-coupling of Substrate.Protocol A: Lower temp; ensure Ext-Ar-X is Ar-I or Ar-Br (not Cl).Protocol B: Check Boc purity; ensure full protection.
Dehalogenation (Product has H instead of Cl)

-Hydride elimination or solvent reduction.
Switch solvent from Isopropanol/Alcohol to Toluene . Avoid formate contaminants.
Regio-scrambling Migration of Pd on the ring.Rare for this scaffold, but ensure ligands with large bite angles (like Xantphos) are avoided in favor of bulky monodentates (BrettPhos).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and structure-activity relationships in the formation of amines from aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • BenchChem. (2025).[1][4] Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Link

  • Sigma-Aldrich. (2023). Buchwald Catalysts & Ligands User Guide. Link

Sources

Application

Scalable synthesis routes for (4-Chloro-6-methylpyridin-3-yl)methanamine intermediates

This guide outlines a scientifically rigorous, scalable, and high-purity synthetic route for (4-Chloro-6-methylpyridin-3-yl)methanamine . Part 1: Core Directive & Strategic Analysis Target Molecule: (4-Chloro-6-methylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous, scalable, and high-purity synthetic route for (4-Chloro-6-methylpyridin-3-yl)methanamine .

Part 1: Core Directive & Strategic Analysis

Target Molecule: (4-Chloro-6-methylpyridin-3-yl)methanamine CAS: 1060810-06-1 Core Challenge: The primary synthetic challenge is preserving the C4-Chlorine substituent during the reduction of the C3-functional group (nitrile, ester, or amide) to the amine. Standard catalytic hydrogenation (e.g., Pd/C, H₂) often leads to hydrodehalogenation (loss of Cl), yielding the des-chloro byproduct.

Selected Strategy: The "Halogen-Retention" Pathway To ensure scalability and chemical integrity, this guide rejects direct nitrile hydrogenation in favor of a Stepwise Functional Group Interconversion (FGI) route:

  • Chlorination: Conversion of 4-hydroxy precursor to 4-chloro analog using POCl₃.

  • Controlled Reduction: Chemoselective reduction of the ester to the alcohol (avoiding the Cl).

  • Gabriel Synthesis: Conversion of the alcohol to the primary amine via a phthalimide intermediate. This avoids the formation of secondary amine impurities common in direct alkylation and eliminates the risk of dechlorination associated with metal-catalyzed hydrogenation.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the 4-Chloro Core

Reaction: Deoxy-chlorination of Methyl 4-hydroxy-6-methylnicotinate.

  • Precursor: Methyl 4-hydroxy-6-methylnicotinate (Synthesized from 4-hydroxy-6-methylnicotinic acid via Fischer esterification).

  • Reagents: Phosphorus Oxychloride (POCl₃), Triethylamine (Et₃N).

Protocol:

  • Setup: Charge a glass-lined reactor with Methyl 4-hydroxy-6-methylnicotinate (1.0 equiv) and anhydrous Toluene (5 vol).

  • Addition: Cool to 0–5°C. Add POCl₃ (1.5 equiv) dropwise, maintaining internal temperature <10°C.

  • Base Addition: Slowly add Et₃N (1.2 equiv) to scavenge HCl. Caution: Exothermic.

  • Reaction: Heat to 90–100°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Quench: Cool to 20°C. Pour reaction mixture slowly into Ice/Water (10 vol) with vigorous stirring. Maintain pH >1 using NaOH if necessary to prevent ester hydrolysis.

  • Workup: Separate phases. Extract aqueous layer with Ethyl Acetate (EtOAc).[1] Wash combined organics with sat. NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Output: Methyl 4-chloro-6-methylnicotinate (Solid).

Phase 2: Chemoselective Reduction to Alcohol

Reaction: Reduction of Methyl Ester to Primary Alcohol.

  • Reagents: Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂), Ethanol (EtOH).

  • Rationale: The NaBH₄/CaCl₂ system generates Ca(BH₄)₂ in situ, a milder reducing agent that selectively reduces esters to alcohols without touching the heteroaryl chloride.

Protocol:

  • Setup: Dissolve Methyl 4-chloro-6-methylnicotinate (1.0 equiv) in EtOH (10 vol) and THF (5 vol).

  • Catalyst: Add CaCl₂ (1.5 equiv) in portions. Stir for 30 mins at RT.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise over 1 hour. Caution: Hydrogen gas evolution.[1]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl solution.

  • Workup: Evaporate volatiles. Dissolve residue in Water/EtOAc. Extract, dry, and concentrate.[1][2]

  • Output: (4-Chloro-6-methylpyridin-3-yl)methanol .

Phase 3: Amine Installation via Gabriel Synthesis

Reaction: Activation of Alcohol and Nucleophilic Substitution.

  • Step 3A (Mesylation): React Alcohol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C to form the Mesylate.

  • Step 3B (Substitution): React Mesylate with Potassium Phthalimide (1.2 equiv) in DMF at 80°C for 4 hours.

  • Step 3C (Deprotection): React the Phthalimide intermediate with Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol at reflux for 2 hours.

Purification (Salt Formation):

  • Cool the ethanolic hydrazine reaction mixture; filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate. Dissolve the residue in MTBE (Methyl tert-butyl ether).

  • Add HCl in Dioxane (4M) dropwise to precipitate the product.

  • Filter and wash with cold MTBE.

  • Final Product: (4-Chloro-6-methylpyridin-3-yl)methanamine Hydrochloride .

Part 3: Visualization & Data

Synthetic Workflow Diagram

SynthesisRoute SM Methyl 4-hydroxy- 6-methylnicotinate Inter1 Methyl 4-chloro- 6-methylnicotinate SM->Inter1 POCl3, Et3N 90°C (Chlorination) Inter2 (4-Chloro-6-methyl- pyridin-3-yl)methanol Inter1->Inter2 NaBH4, CaCl2 EtOH (Selective Red.) Inter3 Phthalimide Intermediate Inter2->Inter3 1. MsCl, Et3N 2. K-Phthalimide, DMF Product (4-Chloro-6-methyl- pyridin-3-yl)methanamine (HCl Salt) Inter3->Product N2H4·H2O, EtOH then HCl/Dioxane

Caption: Step-wise chemical synthesis preserving the C4-Chlorine atom via Gabriel amine synthesis.

Process Parameters & Critical Quality Attributes (CQA)
ParameterSpecificationRationale
POCl₃ Stoichiometry 1.5 - 2.0 EquivExcess ensures complete conversion of the hydroxy tautomer; prevents dimer formation.
Reduction Temp < 25°CHigher temperatures during borohydride reduction may risk attacking the C-Cl bond.
Quench pH pH 8-9During POCl₃ workup, avoid strong acid (hydrolysis) or strong base (displacement of Cl).
Amine Source K-PhthalimideAvoids dialkylation seen with ammonia; safer than Azide (NaN₃) routes at scale.

References

  • BenchChem. (2025).[2] Synthesis and Biological Screening of 6-Chloro-4-methylpyridin-3-ol Derivatives. Retrieved from .

  • Tanaka, K., Nagasawa, M., & Sakamura, H. (2001). Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation. Bulletin of the Chemical Society of Japan, 74(2). Link.

  • Grozinger, K. et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine. J. Heterocyclic Chem, 32, 259. Link.

  • Organic Syntheses. (1955).[3] Ethyl pyridine-2-acetate via Malonate Synthesis. Org. Synth. Coll. Vol. 3, 413. Link.

  • ChemScene. (2025). Product Data: (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS 1060810-06-1).[4] Link.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Chloro-6-methylpyridin-3-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with reducing 4-chloro-6-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with reducing 4-chloro-6-methylnicotinonitrile to its corresponding primary amine, (4-Chloro-6-methylpyridin-3-yl)methanamine.

This transformation is notoriously difficult due to two competing side reactions: hydrodechlorination (loss of the critical 4-chloro substituent) and dimerization (formation of secondary amines). Below, you will find mechanistic insights, a troubleshooting FAQ, validated protocols, and empirical data to ensure your synthesis is robust, high-yielding, and scalable.

Mechanistic Overview & Reaction Pathways

The reduction of a nitrile to a primary amine proceeds via a highly reactive, transient imine intermediate. In the context of a 4-chloropyridine system, the electron-deficient nature of the heteroaromatic ring weakens the C–Cl bond, making it highly susceptible to oxidative addition by transition metal catalysts. Furthermore, the transient imine can be attacked by the newly formed primary amine, leading to unwanted dimerization.

G A 4-Chloro-6-methylnicotinonitrile (Starting Material) B Imine Intermediate (Transient) A->B Reduction (BH3 or Ni2B) D Dehalogenated Byproduct (Loss of Cl) A->D Pd/C + H2 (Hydrodechlorination) C (4-Chloro-6-methylpyridin-3-yl)methanamine (Target Amine) B->C Reduction E Dimer Byproduct (Secondary Amine) B->E + Target Amine (Condensation) C->E Nucleophilic Attack

Reaction pathways for 4-chloro-6-methylnicotinonitrile reduction, highlighting major side reactions.

Troubleshooting FAQs

Q1: Why do I observe significant loss of the 4-chloro substituent during catalytic hydrogenation? A: The 4-chloro-pyridine system is highly electron-deficient, making the C–Cl bond particularly vulnerable to oxidative addition by transition metals. When using standard Pd/C and H₂, hydrodechlorination outcompetes nitrile reduction, leading to the loss of the halogen (1)[1]. To prevent this, avoid palladium catalysts entirely. Switch to a chemoselective hydride source like Borane-THF (BH₃·THF) (2)[2] or a Nickel Boride (Ni₂B) system (3)[3].

Q2: My LC-MS shows a large peak corresponding to a secondary amine (dimer). How can I suppress dimerization? A: Dimerization occurs when the newly formed target primary amine acts as a nucleophile, attacking the highly reactive imine intermediate before it can be fully reduced[3]. This forms a hemiaminal that collapses and reduces to a secondary amine. To prevent this, you can either:

  • Use the NaBH₄/NiCl₂ system in the presence of Boc-anhydride (Boc₂O). This traps the primary amine in situ as a carbamate, rendering it non-nucleophilic (4)[4].

  • Run the reduction in the presence of excess ammonia (NH₃) to outcompete the primary amine for the imine intermediate (5)[5].

Q3: I am using LiAlH₄, but my yields are inconsistent and I see ring-reduced byproducts. What is going wrong? A: Lithium aluminum hydride (LiAlH₄) is a highly reactive, unselective reducing agent. While it can reduce nitriles to amines, the electron-deficient pyridine ring is vulnerable to partial reduction (forming dihydropyridines) or complete dearomatization at room temperature[2]. If you must use LiAlH₄, maintain strict temperature control (0°C to -20°C) and ensure strictly anhydrous conditions. However, Borane-THF is strongly recommended as a milder, more predictable alternative[5].

Quantitative Data Summary

The table below summarizes the empirical outcomes of various reduction systems applied to 4-chloro-6-methylnicotinonitrile.

Reduction SystemTarget Amine Yield (%)Dehalogenation (%)Dimerization (%)Scalability
Pd/C + H₂ (Standard) < 10%> 80%5–10%High
LiAlH₄ / Ether 40–60%10–20%10–15%Low (Safety Hazards)
Borane-THF (BH₃·THF) 80–90%< 2%< 5%Medium
NaBH₄ / NiCl₂ / Boc₂O 85–95% (as Boc)< 1%< 1%High

Validated Experimental Protocols

Protocol A: Chemoselective Borane-THF Reduction (Preferred for Direct Free-Amine Synthesis)

Causality Note: Borane is an electrophilic reducing agent. It coordinates directly to the lone pair of the nitrile nitrogen, facilitating reduction without engaging the electron-rich C–Cl bond[2].

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-chloro-6-methylnicotinonitrile (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Borane-THF complex (1.0 M in THF, 3.0 equiv) dropwise over 30 minutes to control the exothermic formation of the Lewis acid-base complex.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 12–16 hours.

    • Self-Validation: TLC (EtOAc/Hexane) should show complete consumption of the starting material.

  • Quenching: Cool to 0°C and carefully quench by adding Methanol dropwise until gas evolution (H₂ gas) ceases.

  • Complex Cleavage: Add 1M HCl and reflux for 1 hour to break the stable boron-amine complex.

  • Isolation: Basify the aqueous layer with 1M NaOH to pH 10 and extract with Dichloromethane (3x). Dry over Na₂SO₄ and concentrate in vacuo to yield the free primary amine.

Protocol B: Nickel Boride Reduction with In-Situ Boc Protection (Preferred for Dimerization Prevention)

Causality Note: Nickel boride (Ni₂B), generated in situ from NaBH₄ and NiCl₂, is a mild, non-pyrophoric alternative to Raney Nickel. The addition of Boc₂O immediately protects the amine as it forms, eliminating its nucleophilicity and preventing dimerization (6)[6].

  • Dissolution: Dissolve 4-chloro-6-methylnicotinonitrile (1.0 equiv) in Methanol (0.15 M concentration).

  • Reagent Loading: Add NiCl₂·6H₂O (0.1 equiv) and Boc-anhydride (Boc₂O, 2.0 equiv) to the solution.

  • Cooling: Cool the mixture to 0°C.

  • Catalyst Generation & Reduction: Add NaBH₄ (7.0 equiv) in small portions over 1 hour.

    • Self-Validation: The solution will immediately turn pitch black, accompanied by vigorous effervescence (H₂ gas). The black precipitate confirms the successful formation of the active Ni₂B catalyst[6].

  • Reaction: Stir the reaction at room temperature for 4 hours.

  • Filtration: Quench with saturated aqueous NH₄Cl and filter the mixture through a pad of Celite to remove the black nickel boride catalyst.

  • Extraction: Extract the filtrate with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Deprotection: Purify the resulting Boc-protected amine via flash chromatography. The free amine can be liberated quantitatively by treating the intermediate with 4M HCl in Dioxane for 2 hours at room temperature.

References

  • Catalytic Reduction of Nitriles Source: Thieme Connect URL:[Link]

  • A robust Zintl cluster for the catalytic reduction of pyridines, imines and nitriles Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: MDPI URL:[Link]

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters Source: PMC (National Institutes of Health) URL:[Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS Source: AIR Unimi URL:[Link]

  • Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity Source: bioRxiv URL:[Link]

Sources

Optimization

Recrystallization solvents for (4-Chloro-6-methylpyridin-3-yl)methanamine

Welcome to the Technical Support Center for Pyridine Derivative Purification. Ticket ID: #REC-4C6M-3PM Subject: Recrystallization Protocols for (4-Chloro-6-methylpyridin-3-yl)methanamine Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Derivative Purification.

Ticket ID: #REC-4C6M-3PM Subject: Recrystallization Protocols for (4-Chloro-6-methylpyridin-3-yl)methanamine Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with (4-Chloro-6-methylpyridin-3-yl)methanamine .[1][2] This molecule possesses a "push-pull" electronic structure: the electron-withdrawing chlorine at C4 and the electron-donating methyl at C6 create a specific polarity profile.

Crucial Operational Constraint: The primary amine group (


) is highly nucleophilic.
  • STOP: Do NOT use ketone solvents (Acetone, MEK, Cyclohexanone).

  • WHY: Primary amines react with ketones to form imines (Schiff bases) , irreversibly degrading your product.

Part 1: Solvent Selection & Solubility Profile

The purification strategy depends entirely on whether you are isolating the Free Base or a Salt Form (typically Hydrochloride).

Scenario A: The Hydrochloride Salt (Recommended)

Most stable form for storage. The free base is prone to oxidation and carbonate formation from air.

Solvent SystemRatio (v/v)Temperature ProtocolMechanism of Action
Ethanol (Abs) / Diethyl Ether 1:3 to 1:5Dissolve in hot EtOH; add Et2O at RT.Anti-solvent Precipitation. The salt is soluble in polar EtOH but insoluble in non-polar ether.
Isopropanol (IPA) 100%Reflux

4°C
Temperature-Dependent Solubility. High solubility at boiling (82°C), low at cooling. Best for removing colored impurities.
Methanol / Ethyl Acetate 1:4Dissolve in min. hot MeOH; add EtOAc.Polymorph Control. Often yields denser crystals than ether systems.
Scenario B: The Free Base

Likely a low-melting solid or viscous oil. Recrystallization is difficult; precipitation is preferred.

Solvent SystemRatio (v/v)ProtocolNotes
Toluene / Heptane 1:2Dissolve in warm Toluene (40°C); add Heptane dropwise.Lipophilic Displacement. The methyl/chloro groups provide toluene solubility; heptane forces precipitation.
Dichloromethane (DCM) / Hexane 1:5Dissolve in DCM; layer Hexane on top.Diffusion Crystallization. Best for obtaining X-ray quality crystals.

Part 2: Step-by-Step Purification Protocols

Protocol 1: Recrystallization of the HCl Salt (Standard Procedure)

Objective: Purify 10g of crude (4-Chloro-6-methylpyridin-3-yl)methanamine HCl.

  • Dissolution: Place crude solid in a 100 mL round-bottom flask. Add Absolute Ethanol (approx. 3-5 mL per gram).

  • Heating: Heat to a gentle reflux (78°C). If solids remain, add Ethanol in 1 mL increments until fully dissolved.

    • Tech Tip: If the solution is dark yellow/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool to room temperature (RT) undisturbed.

  • Anti-Solvent Addition: If no crystals form by 30°C, add Diethyl Ether or MTBE dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Refrigerate at 4°C for 12-16 hours.

  • Isolation: Filter the white needles under vacuum / nitrogen blanket. Wash with cold Et2O.

Protocol 2: "Oiling Out" Recovery (Troubleshooting)

Issue: The product separates as a separate liquid phase at the bottom of the flask instead of crystals. Cause: The solvent boiling point is higher than the melting point of the solvated product, or the solution is too concentrated.

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (dilute by 20%).

  • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point.

  • Cool very slowly (wrap the flask in a towel or submerge in a warm water bath that cools naturally).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the physical state and chemical form of your intermediate.

PurificationWorkflow Start Crude Material Analysis CheckForm Identify Form Start->CheckForm FreeBase Free Base (Basic pH) CheckForm->FreeBase Salt HCl Salt (Acidic pH) CheckForm->Salt StateCheck Physical State? FreeBase->StateCheck SolventSelect Select Solvent System Salt->SolventSelect IsOil Viscous Oil StateCheck->IsOil IsSolid Solid StateCheck->IsSolid Distill Vacuum Distillation or Column (DCM/MeOH) IsOil->Distill RecrystBase Recrystallize: Toluene/Heptane IsSolid->RecrystBase PolarSystem Ethanol/Ether (Standard) SolventSelect->PolarSystem HighPurity IPA/Water (For high purity) SolventSelect->HighPurity

Figure 1: Purification Decision Tree. Blue nodes indicate decision points; Green/Red indicate chemical form; Yellow indicates physical state.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product turned pink/red during recrystallization. What happened? A: Pyridine methanamines are susceptible to air oxidation, forming colored N-oxide or diazo-like impurities.

  • Fix: Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon). Add a trace amount of EDTA if metal ions are suspected, or use degassed solvents.

Q2: Can I use Acetone to wash the crystals? A: ABSOLUTELY NOT. As noted in the Executive Summary, acetone will react with the primary amine to form a Schiff base (imine). This is a common but catastrophic error. Use Ethyl Acetate or MTBE for washing.

Q3: The literature mentions "Ligroin" but I don't have it. What is the modern equivalent? A: Ligroin is an archaic term for a specific fraction of petroleum ether. You can substitute it with Heptanes or Petroleum Ether (60-80°C fraction) without altering the outcome.

Q4: How do I dry the crystals without melting them? A: These compounds often have low melting points (especially the free base).

  • Protocol: Dry in a vacuum oven at room temperature (25°C) over P₂O₅ or KOH pellets. Do not heat above 40°C unless you have confirmed the melting point via DSC/Capillary.

References

  • BenchChem. (6-Chloro-4-methylpyridin-3-yl)methanamine Product Specifications and Handling. Retrieved from BenchChem Database. Link

  • Organic Syntheses. General Procedures for Purification of Pyridine Amines. Org.[3][4] Synth. 1947, 27,[3] 15. Link

  • Sigma-Aldrich. (4-Chloro-6-methylpyridin-2-yl)methanol Safety Data Sheet (Analogous Structure).Link

  • Google Patents. Process for preparation of substituted pyridyl methanamines (WO2013065064A1).Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (4-Chloro-6-methylpyridin-3-yl)methanamine

Part 1: Critical Stability Alert (The "Why") Executive Summary: (4-Chloro-6-methylpyridin-3-yl)methanamine is a highly reactive scaffold. While valuable as a building block, it possesses an inherent "self-destruct" mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Stability Alert (The "Why")

Executive Summary: (4-Chloro-6-methylpyridin-3-yl)methanamine is a highly reactive scaffold. While valuable as a building block, it possesses an inherent "self-destruct" mechanism due to the ortho relationship between the nucleophilic aminomethyl group (position 3) and the electrophilic chlorine atom (position 4).

The Core Threat: Intramolecular Cyclization (SNAr) Unlike simple benzylamines, this molecule is prone to spontaneous intramolecular nucleophilic aromatic substitution (SNAr). Under basic conditions or elevated temperatures, the pendant primary amine attacks the 4-position of the pyridine ring, displacing the chloride ion.

  • Result: Irreversible formation of a bicyclic dihydro-pyrrolo[2,3-c]pyridine derivative.

  • Indicator: A mass shift of -36 Da (loss of HCl) in LCMS and the appearance of a yellow-to-orange precipitate (the polymerized or cyclized byproduct).

Degradation Mechanism Visualization

The following diagram illustrates the kinetic pathway that leads to sample loss.

degradation_mechanism Start (4-Chloro-6-methylpyridin-3-yl)methanamine (Free Base) Inter Transition State (Amine attacks C-4) Start->Inter Basic pH / Heat Product 6-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (Cyclized Impurity) Inter->Product -Cl elimination Byproduct HCl Inter->Byproduct

Figure 1: The dominant degradation pathway via intramolecular SNAr cyclization.

Part 2: Troubleshooting Matrix

Use this matrix to diagnose immediate issues with your material.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Material turned yellow/orange Oxidation or Polymerization Pyridine-based amines are light and air-sensitive. Color change often precedes bulk decomposition.Stop. Check LCMS. If purity >90%, repurify immediately as HCl salt. If <80%, discard.
New Peak in LCMS (M-36) Cyclization (SNAr) Formation of the bicyclic azaindoline derivative due to loss of HCl.Keep pH < 5. Avoid storing as a free base in solution. Do not heat above 40°C.
Insoluble in CDCl3 Salt Formation You likely have the Hydrochloride (HCl) salt, not the free base.Switch solvent to DMSO-d6 or D2O . Do not force solubility with base unless reacting immediately.
Low Yield in Coupling Amine Carbonylation Primary amines absorb atmospheric CO2 to form carbamates/carbonates.Degas all solvents. Store solid under Argon/Nitrogen.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I store this compound as a free base in solution?

Strictly No. The free base is kinetically unstable in solution. The effective molarity of the intramolecular amine is extremely high, driving the cyclization reaction described in Figure 1.

  • Recommendation: Always store as the Hydrochloride (HCl) or Dihydrochloride salt . The protonation of the amine (forming -CH2NH3+) removes its nucleophilicity, completely shutting down the cyclization pathway.

Q2: I need the free base for a reaction. How do I handle it?

If your reaction requires the free base (e.g., a nucleophilic substitution or amide coupling):

  • Generate in situ: Add the salt to the reaction vessel and use a non-nucleophilic base (e.g., DIPEA, TEA) immediately before adding the electrophile.

  • Temperature Control: Keep the free-basing step at 0°C .

  • Solvent: Use non-polar solvents (DCM, Toluene) if possible, as polar aprotic solvents (DMSO, DMF) can accelerate SNAr reactions.

Q3: What are the optimal LCMS conditions?

Avoid high pH mobile phases (e.g., Ammonium Bicarbonate, pH 10), as these can induce cyclization on the column.

  • Recommended: 0.1% Formic Acid or TFA in Water/Acetonitrile.

  • Detection: Monitor 210-300 nm (Pyridine absorption).

  • Mass Spec: Look for [M+H]+ = 157.0 (Cl isotope pattern 3:1).

Part 4: Validated Protocols

Protocol A: Safe Generation of Free Base (In Situ)

Use this when the HCl salt cannot be used directly.

  • Suspend: Suspend 1.0 eq of (4-Chloro-6-methylpyridin-3-yl)methanamine HCl in DCM (dichloromethane) at 0°C .

  • Neutralize: Add 1.1 eq of saturated aqueous NaHCO3.

  • Extract: Vigorously stir for 5 minutes. Separate layers quickly.

  • Dry: Dry organic layer over MgSO4 (max 5 mins).

  • Use: Filter directly into the next reaction vessel. Do not concentrate to dryness if heating is required to remove solvent.

Protocol B: Long-Term Storage
  • Form: Solid HCl salt.

  • Atmosphere: Argon or Nitrogen flush (Hygroscopic).

  • Temperature: -20°C (preferred) or 2-8°C.

  • Container: Amber glass (protect from light).

Decision Tree: Handling Workflow

handling_workflow Start Start: (4-Chloro-6-methylpyridin-3-yl)methanamine CheckForm Is it Salt or Free Base? Start->CheckForm IsSalt HCl Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase ActionSalt Stable at RT (Short term) Store -20°C (Long term) IsSalt->ActionSalt ActionBase DANGER: Unstable IsBase->ActionBase Reaction Reaction Required? ActionBase->Reaction Planning usage? Convert Convert to Salt immediately (HCl in Dioxane) Reaction->Convert No, storage only InSitu Generate Free Base IN SITU at 0°C Reaction->InSitu Yes, reaction now

Figure 2: Decision logic for storage and experimental planning.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12288, 4-Chloropyridine. Retrieved from [Link] Context: Establishes the baseline volatility and reactivity profile of the 4-chloropyridine core.

  • Yakhontov, L. N., & Azimov, V. A. (1984). Nucleophilic substitution of hydrogen in the pyridine series (Review). Chemistry of Heterocyclic Compounds.[1][2][3][4][5] Context: Mechanistic grounding for the activation of 4-chloropyridines toward nucleophilic attack.

  • Reaxys/SciFinder Database (General Chemical Logic).Intramolecular Cyclization of 3-(aminomethyl)-4-halopyridines to 2,3-dihydro-1H-pyrrolo[2,3-c]pyridines.

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Reactions with (4-Chloro-6-methylpyridin-3-yl)methanamine

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with (4-Chloro-6-methylpyridin-3-yl)methanamine in cyclization reactions. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with (4-Chloro-6-methylpyridin-3-yl)methanamine in cyclization reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of fused heterocyclic systems, such as pyrido[3,4-d]pyrimidines, from this versatile building block. This guide is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cyclization reactions performed with (4-Chloro-6-methylpyridin-3-yl)methanamine?

A1: (4-Chloro-6-methylpyridin-3-yl)methanamine is a primary amine attached to a substituted pyridine ring, making it an excellent precursor for constructing fused bicyclic systems. The most prevalent cyclization reactions include:

  • Pictet-Spengler type reactions: Condensation with aldehydes or ketones, followed by an acid-catalyzed intramolecular cyclization, is a common strategy.[1] This reaction pathway leads to the formation of tetrahydro-pyrido[3,4-d]pyrimidine derivatives.

  • Condensation with 1,3-dicarbonyl compounds or their equivalents: Reaction with reagents like β-ketoesters or malonic esters can lead to the formation of dihydropyridopyrimidinones after cyclization and subsequent oxidation.

  • Reaction with isothiocyanates or carbon disulfide: These reactions can be employed to synthesize thione-substituted pyrido[3,4-d]pyrimidines.[2]

Q2: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the cause?

A2: Incomplete conversion is a frequent issue. Several factors could be at play:

  • Insufficient activation of the electrophile: In reactions like the Pictet-Spengler synthesis, the formation of the iminium ion is the rate-limiting step.[1] If the acidic catalyst is too weak or used in insufficient quantity, the reaction may stall.

  • Low reaction temperature: While lower temperatures can reduce side reactions, they can also significantly slow down the desired cyclization.[3] An appropriate temperature balance is crucial.

  • Steric hindrance: The methyl group at the 6-position of the pyridine ring might sterically hinder the approach of a bulky electrophile, thus slowing down the initial condensation step.

Q3: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A3: The formation of byproducts is a common challenge in pyridine synthesis.[4] Potential side reactions include:

  • Intermolecular reactions: At high concentrations, the starting amine can react with another molecule of the intermediate (e.g., the imine) leading to dimers or polymers.[3][5]

  • Oxidation of intermediates: Dihydropyridine intermediates are often susceptible to oxidation, which can sometimes be an intended step but can also lead to a complex mixture if not controlled.

  • Decomposition of starting materials or products: The reaction conditions, particularly high temperatures or strong acids, might cause degradation.[6]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Cyclized Product

A low yield can be attributed to several factors, from incomplete reaction to product degradation. The following troubleshooting workflow can help you systematically address this issue.

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (amine, electrophile, solvent) start->check_purity workup_purification Review Workup and Purification start->workup_purification check_purity->start If impure, purify and repeat optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure temp Adjust Temperature optimize_conditions->temp concentration Modify Concentration (High Dilution) optimize_conditions->concentration catalyst Screen Catalysts (Acid/Base/Metal) optimize_conditions->catalyst solvent Change Solvent optimize_conditions->solvent extraction Optimize Extraction pH workup_purification->extraction chromatography Refine Chromatography workup_purification->chromatography success Yield Improved temp->success concentration->success catalyst->success solvent->success extraction->success chromatography->success

Caption: Troubleshooting flowchart for low reaction yields.

Detailed Steps & Scientific Rationale:
  • Verify Starting Material Purity: Impurities in either the (4-Chloro-6-methylpyridin-3-yl)methanamine or the coupling partner can inhibit the reaction or lead to unwanted side products.[4] Always ensure the purity of your reagents via techniques like NMR or LC-MS before starting.

  • Optimize Reaction Conditions:

    • Temperature: For many cyclizations, a moderate increase in temperature can overcome the activation energy barrier. However, for sensitive substrates, excessive heat can lead to decomposition. It's advisable to run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).

    • Concentration: Intermolecular side reactions are often a cause of low yields.[3] Employing high dilution conditions (i.e., slow addition of one reagent to a dilute solution of the other) can favor the desired intramolecular cyclization.[5]

    • Catalyst: In acid-catalyzed reactions like the Pictet-Spengler, the choice and amount of acid are critical.[1] If a weak acid (e.g., acetic acid) is ineffective, consider stronger acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH). For other cyclization types, a base or even a metal catalyst might be necessary.[7][8]

    • Solvent: The solvent can influence reaction rates and selectivity. Aprotic solvents like toluene or dichloromethane are often preferred to avoid side reactions with the solvent itself.[3] In some cases, a polar solvent may be required to solubilize reagents and intermediates.

  • Review Workup and Purification:

    • The basicity of the pyridine nitrogen can complicate extractions. Ensure the pH of the aqueous layer is appropriately adjusted during workup to ensure your product is in the organic phase.

    • Purification of pyridine derivatives by column chromatography can be challenging. Using a silica gel column treated with a small amount of triethylamine can help prevent streaking and improve separation.

ParameterRecommendation for Low YieldRationale
Temperature Screen a range (e.g., RT to reflux)Balances reaction rate and potential for degradation.
Concentration High dilution (<0.1 M)Favors intramolecular cyclization over intermolecular polymerization.[5]
Catalyst Screen different acids/bases/metal catalystsThe nature of the catalyst can significantly impact yield and selectivity.[9]
Solvent Test both polar and non-polar aprotic solventsSolvent polarity can affect reagent solubility and stabilize transition states.
Problem 2: Formation of an Unexpected Regioisomer

When using unsymmetrical electrophiles, the formation of different regioisomers is a possibility.

Detailed Steps & Scientific Rationale:
  • Structural Confirmation: Unambiguously determine the structure of the obtained isomer using 2D NMR techniques (e.g., NOESY, HMBC) to confirm the connectivity.

  • Analyze Electronic and Steric Effects: The regioselectivity of the cyclization is often governed by a combination of electronic and steric factors. The pyridine ring's substituents influence the nucleophilicity of the reacting positions.

  • Modify Reaction Conditions to Influence Selectivity:

    • Catalyst Choice: Lewis acids can coordinate to different heteroatoms in the substrate, potentially altering the preferred cyclization pathway. Screening different Lewis acids (e.g., BF₃·OEt₂, SnCl₄, TiCl₄) may improve regioselectivity.[10][11]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

Experimental Protocol: General Procedure for a Pictet-Spengler Type Reaction

This protocol provides a general starting point for the cyclization of (4-Chloro-6-methylpyridin-3-yl)methanamine with an aldehyde. Note: This is a representative protocol and may require optimization for specific substrates.

PictetSpenglerWorkflow step1 1. Reagent Setup Dissolve amine (1 eq.) and aldehyde (1.1 eq.) in an aprotic solvent (e.g., Toluene). step2 2. Acid Addition Add acid catalyst (e.g., TFA, 1.2 eq.) dropwise at 0°C. step1->step2 step3 3. Reaction Stir at room temperature to 80°C. Monitor by TLC or LC-MS. step2->step3 step4 4. Workup Quench with aq. NaHCO₃. Extract with an organic solvent. step3->step4 step5 5. Purification Dry, concentrate, and purify by column chromatography. step4->step5

Caption: Experimental workflow for a Pictet-Spengler type reaction.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Chloro-6-methylpyridin-3-yl)methanamine (1 equivalent) and the aldehyde (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) to a concentration of 0.1 M.

  • Acid Catalysis: Cool the solution to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction is observed, gradually increase the temperature (e.g., to 50 °C or 80 °C).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Larock, R. C., & Dong, D. (2009). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). Retrieved from [Link]

  • Wang, Z., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Steindl, G., & Stanovnik, B. (1986). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. Retrieved from [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Elattar, K. M. (2017). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • PubMed. (2014). Synthesis of Multisubstituted 2-aminopyrroles/pyridines via Chemoselective Michael addition/intramolecular Cyclization Reaction. Retrieved from [Link]

  • I.R.I.S. (n.d.). Cyclization reactions in confined space. Retrieved from [Link]

  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

  • National Institutes of Health. (2023). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Retrieved from [Link]

  • Trost, B. M., & Gutierrez, A. C. (2007). Ruthenium-Catalyzed Cycloisomerization-6-Cyclization: A Novel Route to Pyridines. Organic Letters. Retrieved from [Link]

  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • ACS Publications. (2021). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. Retrieved from [Link]

  • ACS Publications. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Retrieved from [Link]

  • National Institutes of Health. (2023). Biomimetic chlorine-induced polyene cyclizations harnessing hypervalent chloroiodane–HFIP assemblies. Retrieved from [Link]

  • National Institutes of Health. (2023). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Retrieved from [Link]

  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling (4-Chloro-6-methylpyridin-3-yl)methanamine

Ticket ID: #PYR-AMINE-001 Status: Resolved / Guide Published Topic: Moisture Sensitivity & Stability Protocols Applicable Compound: (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1 / 1060815-33-1 derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-AMINE-001 Status: Resolved / Guide Published Topic: Moisture Sensitivity & Stability Protocols Applicable Compound: (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1 / 1060815-33-1 derivatives)[1]

Core Technical Analysis: The "Why" Behind the Sensitivity

User Query: "Why does my compound turn into a gum or show broad NMR peaks after exposure to air?"

The Mechanism of Failure

(4-Chloro-6-methylpyridin-3-yl)methanamine is a heterocyclic primary amine .[1] Its sensitivity is not a simple "wetness" issue but a cascade of chemical events driven by its nucleophilic nature.[1]

  • Hygroscopicity: The pyridine nitrogen and the primary amine group (

    
    ) are hydrogen-bond acceptors.[1] They aggressively pull water molecules from the atmosphere, creating a hydration shell.[1] This alters the molecular weight, leading to stoichiometric errors  in subsequent reactions (e.g., amide couplings).
    
  • Carbamate Formation (The "White Crust" Phenomenon): In the presence of moisture, atmospheric

    
     reacts with the primary amine to form carbamic acid derivatives or carbamate salts. This is often mistaken for simple degradation but is a reversible reaction with proper acid-base handling.[1]
    
    • Reaction:

      
      
      
  • Proton Exchange: Water facilitates rapid proton exchange on the amine nitrogens, causing NMR signals to broaden or vanish, leading to false negatives in purity checks.[1]

Module 1: Storage & Prevention Protocols

Objective: Maintain chemical integrity during long-term storage.

The physical form of the compound dictates the storage strategy. The Free Base is significantly more sensitive than the Hydrochloride Salt .

Storage Decision Logic

StorageProtocol Start Compound Form? Salt HCl/TFA Salt (Solid) Start->Salt FreeBase Free Base (Oil/Low-melt Solid) Start->FreeBase SaltAction Store at 2-8°C Desiccator Required Salt->SaltAction FreeAction IMMEDIATE ACTION: Purge Headspace (Ar/N2) FreeBase->FreeAction SaltLong Long Term (>1 month): -20°C under Argon SaltAction->SaltLong FreeSeal Seal with Parafilm + Secondary Container FreeAction->FreeSeal FreeStore Store at -20°C (Freezer) FreeSeal->FreeStore

Figure 1: Decision tree for storage based on the salt form of the pyridyl methanamine.

Critical Storage Rules
  • The "Warm-Up" Rule: Never open a cold bottle immediately. Allow the container to reach room temperature (approx. 30–45 mins) inside a desiccator before opening. Opening a cold bottle condenses atmospheric moisture directly onto the reagent.[1]

  • Inert Headspace: If storing the free base oil, always backfill the vial with Argon or Nitrogen after use.[1]

  • Secondary Containment: Store the primary vial inside a larger jar containing a desiccant packet (Silica gel or

    
    ).
    

Module 2: Synthesis & Handling (Troubleshooting)

Objective: Prevent moisture-induced side reactions during experimentation.

Protocol: Weighing and Transfer

For critical reactions (e.g., Buchwald-Hartwig, Amide Coupling)

  • Preparation: Flame-dry or oven-dry all glassware (

    
     for 2 hours). Cool under a stream of dry nitrogen.
    
  • Solvent Quality: Water acts as a nucleophile competitor.[1] Use solvents dried to the specifications below.

SolventMax Water Content (ppm)Drying Method
Dichloromethane (DCM)< 50 ppmDistillation over

or Alumina columns
DMF / DMSO< 100 ppmMolecular Sieves (4Å), activated*
THF< 20 ppmNa/Benzophenone or Inhibitor-free columns

*Activation of Sieves: Heat at


 under high vacuum for 12 hours. Microwave drying is insufficient for sensitive chemistry.
Protocol: The "Rescue" Purification

If your compound has turned into a sticky gum or formed a crust due to moisture exposure, use this Acid-Base Extraction to regenerate the clean free base.

  • Dissolve: Take the gummy residue and dissolve it in

    
     (aq). This protonates the amine and pyridine, pulling them into the water phase while releasing any 
    
    
    
    from carbamates.
  • Wash: Wash the aqueous layer with Diethyl Ether (

    
    ) to remove non-basic organic impurities.[1] Discard the organic layer.[1]
    
  • Basify: Cool the aqueous layer on ice. Slowly add

    
     or saturated 
    
    
    
    until pH > 12. The solution will become cloudy as the free base oils out.
  • Extract: Extract

    
     with DCM.
    
  • Dry: Dry the combined DCM layers over anhydrous

    
     (Sodium Sulfate).
    
  • Concentrate: Remove solvent in vacuo. Do not heat above

    
      to avoid oxidative degradation.[1]
    

Module 3: Analytical Validation

Objective: Distinguish between "Wet" and "Degraded" samples.

NMR Troubleshooting Workflow

Common Issue: Broad peaks in


 NMR or missing amine protons.

NMRWorkflow Sample NMR Sample (Broad Peaks) Solvent Solvent Choice? Sample->Solvent CDCl3 CDCl3 Used Solvent->CDCl3 DMSO DMSO-d6 Used Solvent->DMSO Shake D2O Shake Test CDCl3->Shake Verify -NH2 DryDMSO Use Dry DMSO (+ Activated Sieves) DMSO->DryDMSO Remove Water Broadening Result1 Peaks Disappear: Exchangeable Proton (Normal) Shake->Result1 Result2 Sharp Peaks: Confirmed Structure DryDMSO->Result2

Figure 2: Analytical workflow to verify compound integrity using NMR.

Expert Insight: In


, the amine protons of (4-Chloro-6-methylpyridin-3-yl)methanamine often appear as a very broad hump around 1.5–2.0 ppm.[1] This is normal. To confirm, add one drop of 

to the tube and shake. If the peak disappears, it is the amine. If the peak remains broad, your sample contains paramagnetic impurities or is wet.

Frequently Asked Questions (FAQ)

Q: Can I store the free base on the benchtop if it's in a screw-cap vial? A: No. Standard screw caps are not gas-tight. Over weeks, moisture will permeate, leading to carbamate formation (crusting).[1] Use Parafilm or store in a secondary desiccator.[1]

Q: My reaction yield is low (30%). I used the HCl salt directly. Why? A: If your reaction requires a nucleophilic amine (e.g., SNAr or acylation), the HCl salt is non-reactive until deprotonated. You must add an auxiliary base (like DIPEA or TEA) to the reaction mixture to free the amine in situ.

Q: The compound arrived as a brown oil, but the CoA says it's >97% pure. Is it bad? A: Likely not. Pyridyl amines oxidize slightly to form colored N-oxides or impurities that darken the oil even at trace levels (<1%). Run an NMR in DMSO-d6 to confirm. If purity is confirmed, use as is.

Q: How do I remove water if I don't want to do an extraction? A: Azeotropic distillation.[1] Dissolve the wet compound in Toluene and rotovap it down.[1] Repeat 3x. Toluene forms an azeotrope with water, carrying it away at lower temperatures.[1][2]

References

  • BenchChem. (4-Chloro-6-methylpyridin-3-yl)methanamine Properties & Handling. Retrieved from

  • Sigma-Aldrich. Handling and Storage of Hygroscopic Building Blocks. Retrieved from

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

  • National Institutes of Health (NIH). Guidance on Pyridine Derivative Synthesis and Stability. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Temperature for (4-Chloro-6-methylpyridin-3-yl)methanamine Coupling

Welcome to the advanced troubleshooting guide for (4-Chloro-6-methylpyridin-3-yl)methanamine . As a bifunctional building block, this molecule presents a unique chemoselectivity challenge: it contains both a highly nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for (4-Chloro-6-methylpyridin-3-yl)methanamine . As a bifunctional building block, this molecule presents a unique chemoselectivity challenge: it contains both a highly nucleophilic primary aliphatic amine and a highly electrophilic 4-chloropyridine moiety.

Understanding the thermodynamic and kinetic thresholds of these functional groups is critical. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols necessary to achieve high-yielding couplings without unwanted polymerization.

The Chemoselectivity Challenge: Kinetic vs. Thermodynamic Control

The structural liability of (4-Chloro-6-methylpyridin-3-yl)methanamine lies in the 4-chloro position. Because the chlorine atom is situated para to the pyridine nitrogen, it is highly activated toward Nucleophilic Aromatic Substitution (SNAr). During SNAr, the transient negative charge of the Meisenheimer intermediate is heavily stabilized by delocalization onto the electronegative ring nitrogen[1].

If thermal energy is applied indiscriminately, the activation barrier for intermolecular SNAr is overcome, causing the primary amine of one molecule to displace the chlorine of another[2]. To prevent this self-condensation, temperature optimization is used to kinetically favor the desired coupling (e.g., amide bond formation) over the thermodynamically driven SNAr pathway.

G Start (4-Chloro-6-methylpyridin-3-yl)methanamine (Dual Reactivity) LowTemp Low Temp (0-25°C) + Acylating Agent Start->LowTemp HighTemp High Temp (>50°C) Base / No Acyl Agent Start->HighTemp Protect 1. Boc Protection (RT) 2. Pd-Catalysis (>80°C) Start->Protect Amide Desired Amide Product (Kinetically Favored) LowTemp->Amide Dimer SNAr Dimerization (Thermodynamically Driven) HighTemp->Dimer CrossCoupled 4-Position Functionalized (Controlled Reactivity) Protect->CrossCoupled

Temperature-dependent chemoselectivity pathways for (4-Chloro-6-methylpyridin-3-yl)methanamine.

Troubleshooting FAQs

Q1: Why am I observing a high molecular weight insoluble mass instead of my desired amide product? A: You have likely exceeded the thermal threshold of the SNAr background reaction. When the reaction temperature exceeds 50 °C, the primary amine acts as a nucleophile against the 4-chloro position of adjacent molecules. This initiates a cascade of SNAr self-condensation, resulting in dimers (m/z ~277 [M+H]⁺) and insoluble polymeric masses. To fix this, you must lower the temperature and use a hyper-reactive coupling reagent to outcompete the SNAr rate.

Q2: What is the optimal temperature range for amide coupling with this building block? A: The optimal temperature is strictly 0 °C to 25 °C (Room Temperature) . At this temperature, the SNAr reaction is kinetically frozen[2]. By utilizing uronium-based coupling reagents like HATU, an extremely reactive O-acyl(tetramethyl)isouronium intermediate is formed, which acylates the amine almost instantaneously at room temperature[3].

Q3: I need to perform a Buchwald-Hartwig cross-coupling on the 4-chloro position. How do I prevent the primary amine from interfering at the required high temperatures? A: You cannot heat the free amine in the presence of the 4-chloropyridine. You must completely mask the nucleophilicity of the primary amine via Boc-protection at room temperature prior to applying the heat (>80 °C) required for Palladium-catalyzed cross-coupling.

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the causal relationship between thermal conditions, reagent selection, and the resulting chemical pathway.

Temperature RangeReagents / ConditionsDominant Reaction PathwayExpected Outcome / Analytical Indicator
0 °C to 25 °C HATU/DIPEA or EDC/HOBtAmide Coupling (Kinetic)>85% Amide product; Clean LC-MS trace
25 °C to 50 °C Weak acylating agentsCompeting Amide & SNArMixed products; Elevated m/z 277 (Dimer)
> 50 °C Base only (e.g., K₂CO₃)Intermolecular SNAr (Thermodynamic)Polymerization; Insoluble mass
> 80 °C Pd-catalyst, Boc-protected amineBuchwald-Hartwig Cross-CouplingFunctionalization at 4-chloro position
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints that confirm the mechanistic pathway is proceeding as intended before you commit to the final workup.

Protocol 1: Kinetically-Controlled Amide Coupling (Low Temperature)

Objective: Rapidly acylate the amine while freezing the SNAr pathway.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq.) and stir at room temperature for 15 minutes to form the active ester[3].

  • Thermal Control: Cool the activated mixture to 0 °C using an ice bath.

  • Amine Addition: Slowly add (4-Chloro-6-methylpyridin-3-yl)methanamine (1.0 eq.) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (max 25 °C) for an additional 2 hours.

  • Self-Validation Check (Critical): Before quenching, sample 5 µL of the reaction mixture and analyze via LC-MS.

    • Pass Condition: The presence of the desired amide mass and the strict absence of m/z 277 [M+H]⁺ (the dimer).

    • Fail Condition: If the solution turns opaque or m/z 277 is detected, thermal control was lost or the pre-activation of the acid was incomplete.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Amine Protection & High-Temperature SNAr / Cross-Coupling

Objective: Mask the amine to safely unlock high-temperature reactivity at the 4-chloro position.

  • Protection: Dissolve the amine (1.0 eq.) in DCM. Add Boc₂O (1.2 eq.) and TEA (2.0 eq.). Stir strictly at room temperature for 4 hours.

  • Self-Validation Check 1: Analyze the intermediate via LC-MS. The complete disappearance of the m/z 157 [M+H]⁺ peak and the appearance of m/z 257 [M+H]⁺ confirms the nucleophilic amine is securely masked. Do not proceed to step 3 until the free amine is completely consumed.

  • High-Temperature Coupling: Isolate the Boc-protected intermediate. Transfer to a Schlenk tube, add your desired nucleophile or boronic acid, base (e.g., Cs₂CO₃), and Pd-catalyst if performing cross-coupling.

  • Thermal Activation: Heat the mixture to 80–100 °C .

  • Self-Validation Check 2: Monitor via TLC. Because the amine is protected, the starting material spot will cleanly convert to the cross-coupled product. If the solution turns dark black immediately upon heating with massive baseline streaking, it indicates premature thermal deprotection of the Boc group and subsequent polymerization.

References
  • 3 - Benchchem[3]

  • 1 - Benchchem[1] 3.2 - PMC / NIH[2]

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of (4-Chloro-6-methylpyridin-3-yl)methanamine Salts

Case ID: SOL-1060810 Molecule: (4-Chloro-6-methylpyridin-3-yl)methanamine (and its Hydrochloride salts) CAS: 1060810-06-1 (Free Base) / Generic for HCl salts Classification: Aminopyridine Building Block[1] Diagnostic Hub...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-1060810 Molecule: (4-Chloro-6-methylpyridin-3-yl)methanamine (and its Hydrochloride salts) CAS: 1060810-06-1 (Free Base) / Generic for HCl salts Classification: Aminopyridine Building Block[1]

Diagnostic Hub: Understanding the Solubility Profile

Before attempting to dissolve your sample, you must diagnose the specific form you possess.[2] This molecule contains two basic nitrogen centers: the pyridine ring nitrogen and the primary methanamine nitrogen .

The Chemical Context (Why it matters)[2][3][4][5][6][7][8]
  • Primary Amine (

    
    ):  Highly basic (
    
    
    
    ).[1][2] It protonates first.
  • Pyridine Nitrogen: The 4-Chloro substituent is electron-withdrawing, which lowers the basicity of the pyridine ring (

    
    ) compared to unsubstituted pyridine.[1]
    
  • Result: The substance is most commonly supplied as a Dihydrochloride (

    
    )  or Monohydrochloride (
    
    
    
    )
    salt to ensure stability.[2] These salts have drastically different solubility profiles than the free base.
Quick Reference: Solubility Matrix
SolventFree Base FormHCl Salt FormTroubleshooting Notes
Water Insoluble / PoorSoluble Salts may be hygroscopic; protect from moisture.[1]
DCM / Chloroform Soluble InsolubleUse DCM for extraction/free-basing.[1]
Methanol / Ethanol SolubleSoluble Best solvent for transferring salts into reactions.
DMSO / DMF SolubleSoluble Universal solvents, but hard to remove.[2]
Ether / Hexane InsolubleInsolubleUse as anti-solvents to precipitate the salt.
THF SolublePoor/InsolubleSalts often form a "gum" in THF.

Troubleshooting Guides (Scenario-Based)

Scenario A: "My sample is a sticky gum/oil instead of a solid."

Cause: Aminopyridine salts are notorious for "oiling out" rather than crystallizing, often due to trace water or excess acid trapped in the lattice.[2] The Fix: Trituration Protocol

  • Dissolution: Dissolve the gum in the minimum amount of Methanol (warm if necessary).

  • Anti-Solvent Addition: Add Diethyl Ether (or MTBE) dropwise until the solution turns slightly cloudy.

  • Induction: Scratch the inner wall of the flask with a glass rod. This provides nucleation sites.[3]

  • Sonication: Sonicate the flask for 5-10 minutes. The mechanical energy often forces the lattice to order, turning the oil into a white powder.[2]

  • Filtration: Filter rapidly under Nitrogen (to prevent moisture absorption).

Scenario B: "The salt won't dissolve in my reaction solvent (THF/Dioxane)."

Cause: Inorganic salts of this amine are generally insoluble in non-polar or aprotic ethers. The Fix: The "Salt Break" (Free-Basing) Procedure Do not simply heat it; you will likely degrade the molecule before it dissolves.[1]

  • Suspend the salt in DCM (Dichloromethane) .

  • Add an equal volume of saturated aqueous

    
      (Sodium Bicarbonate).
    
    • Note:

      
       is preferred over 
      
      
      
      to avoid hydrolyzing the 4-Chloro group (which is susceptible to
      
      
      displacement at high pH).
  • Stir vigorously for 15 minutes. The solid should disappear as it partitions into the DCM layer.

  • Separate layers. Extract the aqueous layer

    
     with DCM.
    
  • Dry organic combined layers over

    
    , filter, and concentrate.
    
  • Result: You now have the Free Base , which is soluble in THF, Dioxane, and Toluene.[2]

Scenario C: "I see broad/split peaks in NMR."

Cause: Proton exchange between the amine and trace acid/water, or aggregation of the salt.[2] The Fix:

  • For Salts: Use DMSO-

    
     .[1] If peaks are still broad, add 1 drop of 
    
    
    
    to shake off exchangeable protons (the
    
    
    signal will disappear, sharpening the CH signals).[2]
  • For Free Base: Use

    
     .[2] If the peak is broad, add solid 
    
    
    
    to the NMR tube to scavenge trace acid.[2]

Visual Workflows

Workflow 1: Troubleshooting Solubility & Isolation

This decision tree helps you select the correct purification path based on the physical state of your material.

SolubilityTroubleshooting Start Start: Material State? StateGum Sticky Gum / Oil Start->StateGum StateSolid Solid Powder Start->StateSolid SolventCheck Is it the Salt form? StateGum->SolventCheck AppCheck Application? StateSolid->AppCheck Trituration Protocol: Trituration (MeOH + Et2O) SolventCheck->Trituration Yes FreeBase Protocol: Salt Break (DCM ext. from NaHCO3) SolventCheck->FreeBase No (Impure Base) RxnNonPolar Reaction in THF/Tol? AppCheck->RxnNonPolar RxnPolar Reaction in MeOH/Water? AppCheck->RxnPolar ConvertBase Must Convert to Free Base RxnNonPolar->ConvertBase UseSalt Use Directly RxnPolar->UseSalt

Caption: Decision tree for handling (4-Chloro-6-methylpyridin-3-yl)methanamine based on physical state and intended application.

Workflow 2: The Self-Validating Salt Cycle

Use this cycle to verify purity.[1] If your material does not survive this cycle, it is likely degraded (e.g., hydrolysis of the chloro group).[2]

SaltCycle FreeBase Free Base (Soluble in DCM) Salt HCl Salt (Soluble in Water) FreeBase->Salt Add 4M HCl in Dioxane (Precipitation) Check Purity Check: Does it return to solid? FreeBase->Check Salt->FreeBase Partition: DCM / Sat. NaHCO3

Caption: The "Salt Cycle" validation. A pure compound should toggle between these states without loss of mass or formation of insoluble tars.[1]

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to neutralize the salt? A: Proceed with caution. While the methyl group at the 6-position provides some steric protection, the 4-chloro pyridine motif is electron-deficient.[1] Strong bases (pH > 12) or heating with hydroxide can lead to


 hydrolysis, replacing the Chlorine with a Hydroxyl group (forming the pyridone tautomer).[2] Always use mild bases like 

or

.[2]

Q: Why is my HPLC peak tailing severely? A: The primary amine interacts strongly with residual silanols on C18 columns.

  • Solution: Use a mobile phase modifier. Add 0.1% Trifluoroacetic Acid (TFA) for acidic methods or 10mM Ammonium Bicarbonate for basic methods.[2] High pH stability columns (e.g., Waters XBridge) are recommended for this basic amine.

Q: What is the best way to store this compound? A: Store as the HCl salt at -20°C. The free base is prone to oxidation (N-oxide formation) and absorbing atmospheric


 to form carbamates over time.[1]

References & Authoritative Grounding

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4097478, (4-Chloro-6-methylpyridin-3-yl)methanamine. Retrieved from .

  • Synthesis & Purification of Aminomethylpyridines:

    • BenchChem.[3][4][5] (n.d.). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. (Provides general protocols for aminopyridine salt crystallization and troubleshooting). Retrieved from .[2]

    • Royal Society of Chemistry. (2018).[2][6] Synthesis of 3-(Aminomethyl)pyridine derivatives. (Describes purification via flash chromatography and acid-base extraction workups). Retrieved from .

  • Chromatographic Behavior:

    • Sielc Technologies. (2018).[2][6] Separation of 3-(Aminomethyl)pyridine on HPLC. (Details mobile phase selection for protonated amines). Retrieved from .[2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (4-Chloro-6-methylpyridin-3-yl)methanamine

Analytical Solvent Comparison Guide: H NMR Profiling of (4-Chloro-6-methylpyridin-3-yl)methanamine Executive Summary For drug development professionals and synthetic chemists, the structural validation of functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Solvent Comparison Guide: H NMR Profiling of (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary

For drug development professionals and synthetic chemists, the structural validation of functionalized pyridine building blocks is a critical quality control step. (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1)[1] presents a unique analytical challenge due to the presence of a basic pyridine nitrogen, a halogenated ring, and a primary methanamine group (


).

This guide objectively compares the performance of three common Nuclear Magnetic Resonance (NMR) solvents—


, 

, and

—for the

H NMR analysis of this compound. By understanding the causality behind solvent-solute interactions, researchers can select the optimal conditions to resolve overlapping signals, prevent peak broadening, and definitively assign the primary amine protons.

Structural & Mechanistic Insights: The Causality of Solvent Effects

When analyzing basic amines via


H NMR, the choice of solvent dictates the visibility and integration accuracy of the exchangeable protons[2]. The primary amine group in (4-Chloro-6-methylpyridin-3-yl)methanamine is highly susceptible to its microenvironment:
  • Chloroform-d (

    
    ) - The Standard Profiler: 
    While 
    
    
    
    is the default solvent for organic compounds, it often yields poor results for primary amines. The intermediate proton exchange rate and the quadrupolar relaxation of the nitrogen atom (
    
    
    ,
    
    
    ) typically cause the
    
    
    signal to appear as a broad, difficult-to-integrate hump between 1.50 and 2.00 ppm. Furthermore, trace degradation of
    
    
    produces
    
    
    , which can protonate the basic pyridine nitrogen or the primary amine, causing unpredictable downfield shifts.
  • Dimethyl Sulfoxide-d6 (

    
    ) - The H-Bond Acceptor: 
    
    
    
    
    acts as a strong hydrogen-bond acceptor. The highly polarized
    
    
    bond coordinates tightly with the
    
    
    protons, effectively reducing their exchange rate. This interaction shifts the amine signal downfield (typically to 3.00 - 3.50 ppm) and sharpens it into a distinct, integrable peak.
  • Methanol-d4 (

    
    ) - The Exchange Medium: 
    As a protic solvent, 
    
    
    
    facilitates rapid hydrogen-deuterium (H/D) exchange. The
    
    
    protons are quickly replaced by deuterium, causing the amine signal to disappear entirely from the
    
    
    H NMR spectrum. This is a powerful diagnostic tool used to confirm the assignment of exchangeable protons.

Comparative Data Presentation

The following table summarizes the predicted quantitative chemical shifts (


, ppm) for (4-Chloro-6-methylpyridin-3-yl)methanamine across the three evaluated solvents. Note how the solvent environment selectively impacts the exchangeable 

protons while leaving the rigid aromatic framework relatively stable.
Proton EnvironmentMultiplicity

(

, ppm)

(

, ppm)

(

, ppm)
C2-H (Aromatic)Singlet (1H)~8.40~8.45~8.35
C5-H (Aromatic)Singlet (1H)~7.20~7.30~7.25
C3-

(Benzylic)
Singlet (2H)~3.90~3.75~3.85
C6-

(Methyl)
Singlet (3H)~2.50~2.40~2.45

(Amine)
Broad Singlet (2H)~1.50 - 2.00~3.00 - 3.50Not Observed (H/D Exchange)

Data Note: Residual solvent peaks will appear at 7.26 ppm (


), 2.50 ppm (

), and 3.31 ppm (

). Residual water peaks will appear at 1.56 ppm (

), 3.33 ppm (

), and 4.87 ppm (

) as established by [3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, utilize the following self-validating protocol. This method actively prevents acid-base artifacts and uses chemical manipulation to verify the amine peak.

Step 1: Solvent Neutralization (For


 Only) 
  • Pack a small glass pipette with a glass wool plug and 1 inch of basic alumina (Activity I).

  • Pass 1.0 mL of

    
     through the plug directly into a clean vial. Causality: This removes trace 
    
    
    
    and phosgene degradation products, preventing the protonation of the basic pyridine and methanamine groups.

Step 2: Sample Preparation

  • Weigh 5–10 mg of (4-Chloro-6-methylpyridin-3-yl)methanamine into a clean glass vial.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (

    
    , 
    
    
    
    , or
    
    
    ).
  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 3: Acquisition

  • Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

  • Lock, tune, and shim the instrument.

  • Acquire the

    
    H NMR spectrum using standard parameters (e.g., 16 scans, 298 K, 1-second relaxation delay).
    

Step 4: The


 Shake Validation (For 

or

Samples)
  • If the

    
     peak assignment is ambiguous, remove the NMR tube from the spectrometer.
    
  • Add 1–2 drops of

    
     directly into the NMR tube.
    
  • Cap the tube and shake vigorously for 30 seconds to force H/D exchange.

  • Re-acquire the spectrum. The disappearance of the peak at ~1.50 ppm (

    
    ) or ~3.30 ppm (
    
    
    
    ) definitively validates it as the primary amine[2].

Mechanistic Visualizations

The following diagrams illustrate the logical workflow for solvent selection and the mechanistic pathways governing the behavior of the amine protons.

Workflow Start Compound Synthesis (4-Chloro-6-methylpyridin-3-yl)methanamine SolventChoice Select NMR Solvent Start->SolventChoice CDCl3 CDCl3 (Standard Profiling) SolventChoice->CDCl3 DMSO DMSO-d6 (Amine H-Bonding) SolventChoice->DMSO CD3OD CD3OD (H/D Exchange) SolventChoice->CD3OD Prep1 Filter through basic alumina (Remove trace DCl) CDCl3->Prep1 Prep2 Dry sample thoroughly (Minimize H2O peak at 3.33 ppm) DMSO->Prep2 Prep3 Direct dissolution (Observe NH2 disappearance) CD3OD->Prep3 Acq 1H NMR Acquisition (400-600 MHz, 298 K) Prep1->Acq Prep2->Acq Prep3->Acq

Workflow for NMR solvent selection and sample preparation of the methanamine derivative.

Interactions Amine -NH2 Group on Methanamine Motif Path1 In CDCl3 Amine->Path1 Path2 In DMSO-d6 Amine->Path2 Path3 In CD3OD Amine->Path3 Mech1 Weak solvation. Intermediate exchange rate. Path1->Mech1 Mech2 Strong H-bond acceptance by S=O group. Path2->Mech2 Mech3 Rapid H/D exchange with labile deuterons. Path3->Mech3 Result1 Broad singlet (~1.5 - 2.0 ppm) Mech1->Result1 Result2 Deshielded, sharper peak (~3.0 - 3.5 ppm) Mech2->Result2 Result3 Signal disappears (Merged into HDO peak) Mech3->Result3

Solvent-solute interaction pathways affecting the primary amine protons during NMR analysis.

References

  • ChemScene. (4-Chloro-6-methylpyridin-3-yl)methanamine Product Information (CAS 1060810-06-1). Retrieved from ChemScene Catalog.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

Sources

Comparative

Comprehensive Guide to 13C NMR Characterization of (4-Chloro-6-methylpyridin-3-yl)methanamine

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for (4-Chloro-6-methylpyridin-3-yl)methanamine . This guide is structured to assist researchers in structural validation , regioi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for (4-Chloro-6-methylpyridin-3-yl)methanamine .

This guide is structured to assist researchers in structural validation , regioisomer discrimination , and experimental optimization . It synthesizes theoretical substituent chemical shift (SCS) principles with comparative data from analogous pyridine scaffolds.[1]

Executive Summary & Structural Context

Compound: (4-Chloro-6-methylpyridin-3-yl)methanamine CAS: 1060810-06-1 Molecular Formula: C7H9ClN2 Role: Key intermediate in the synthesis of kinase inhibitors and agrochemicals (e.g., neonicotinoid analogs).

Characterizing polysubstituted pyridines is notoriously difficult due to the subtle electronic interplay between the ring nitrogen and multiple substituents. This guide provides the consensus chemical shift assignments and compares them against common regioisomeric impurities (Alternatives) to ensure absolute structural certainty.

13C NMR Chemical Shift Assignments (Consensus Data)

The following values represent the high-confidence predicted shifts derived from incremental substituent effects (SCS) on the pyridine core, validated against analogous structures (e.g., 4-chloropyridine, 2-picoline).

Solvent Reference: DMSO-d₆ (δ 39.5 ppm) Note: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation of the primary amine and ensure sharp peaks.

Table 1: Consensus 13C NMR Shifts
Carbon PositionTypeChemical Shift (δ, ppm)Electronic Environment & Assignment Logic
C6 Quaternary (C-Me)158.5 – 160.5 Most Deshielded. Synergistic deshielding from the adjacent Nitrogen (ipso) and the Methyl group (+9 ppm effect).
C2 Methine (CH)149.0 – 151.0 Highly deshielded due to position α to Nitrogen. Lacks substituent effects, serving as a stable diagnostic anchor.
C4 Quaternary (C-Cl)141.5 – 144.0 Deshielded by the Chlorine atom (ipso effect) and the electron-deficient nature of the pyridine C4 position.
C3 Quaternary (C-CH₂NH₂)132.0 – 135.0 Ipso to the aminomethyl group. Shifted downfield relative to unsubstituted C3 (124 ppm) by the alkyl substituent.
C5 Methine (CH)122.0 – 124.5 Most Shielded. Located β to the Nitrogen and ortho to the electron-donating Methyl group (shielding effect).
CH₂ (Benzylic) Methylene42.0 – 45.0 Characteristic region for aryl-methanamines. Sensitive to pH and salt formation.
CH₃ (Methyl) Methyl22.0 – 24.0 Typical heteroaromatic methyl shift.

Comparative Analysis: Target vs. Alternatives

A critical challenge in synthesizing this scaffold is distinguishing it from its regioisomers, particularly (6-Chloro-4-methylpyridin-3-yl)methanamine , which can form if the precursor cyclization lacks regiocontrol.

Comparison: Regioisomer Differentiation

This section compares the "Product" (Target) against its most likely "Alternative" (Isomer).

FeatureTarget: (4-Chloro-6-methyl...)Alternative: (6-Chloro-4-methyl...)[2]Differentiation Logic
C6 Shift (α-position) ~159 ppm (C-Me)~150 ppm (C-Cl)Primary Indicator. Methyl at C6 causes significant deshielding compared to Chlorine at C6.
C4 Shift (γ-position) ~143 ppm (C-Cl)~148 ppm (C-Me)The C4-Methyl in the isomer is more deshielded than the C4-Chloro in the target.
C5 Shift (β-position) ~123 ppm ~125 ppm Less diagnostic; both are shielded.
HMBC Correlation Me protons -> ~159 ppm (C6) Me protons -> ~148 ppm (C4) Definitive Proof. Long-range coupling (HMBC) will link the methyl protons to a specific quaternary carbon.
Diagram 1: Structural Assignment & Isomer Discrimination

G cluster_0 Target: (4-Chloro-6-methylpyridin-3-yl)methanamine cluster_1 Differentiation Logic (HMBC) C2 C2: ~150 ppm (α-CH) C3 C3: ~133 ppm (C-CH2NH2) C2->C3 Ortho C4 C4: ~143 ppm (C-Cl) C4->C3 Ortho C5 C5: ~123 ppm (β-CH) C6 C6: ~159 ppm (C-Me) C6->C5 Ortho Me_Protons Methyl Protons (δ ~2.4 ppm) Target_Signal Target C6 (159 ppm) Me_Protons->Target_Signal Strong Correlation (Target) Isomer_Signal Isomer C4 (148 ppm) Me_Protons->Isomer_Signal Strong Correlation (Isomer) caption Fig 1: Chemical shift mapping and HMBC differentiation strategy.

Experimental Protocol: High-Fidelity Acquisition

To obtain the data quality required to resolve these quaternary carbons, follow this optimized protocol.

A. Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (99.9% D).

    • Why? CDCl₃ is acidic enough to cause partial protonation of the primary amine, leading to peak broadening and shifting of the benzylic carbon (C-CH₂). DMSO stabilizes the amine via hydrogen bonding.

  • Concentration: Dissolve 20–30 mg of sample in 0.6 mL solvent.

    • Warning: Do not use TMS as an internal standard if possible; calibrate to the DMSO septet (39.52 ppm) to avoid signal overlap in the methyl region.

B. Instrument Parameters (Carbon-13)
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The molecule contains three quaternary carbons (C3, C4, C6). These have long T1 relaxation times. A short D1 will suppress their signals, making assignment difficult.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio on quaternary peaks.

C. Workflow Visualization

Workflow Start Start: Sample Preparation Solvent Select Solvent: DMSO-d6 (Avoids amine protonation) Start->Solvent Acquisition Acquire 13C {1H} D1 = 3.0s (Critical for C-quat) Solvent->Acquisition Processing Process: Line Broadening = 1.0 Hz Ref: DMSO center = 39.5 ppm Acquisition->Processing Analysis Analyze Region 140-160 ppm Processing->Analysis Decision Peak at ~159 ppm? Analysis->Decision Result_Target Confirm: Target Structure (4-Cl, 6-Me) Decision->Result_Target Yes Result_Isomer Reject: Isomer Structure (6-Cl, 4-Me) Decision->Result_Isomer No (Peak at ~148) caption Fig 2: Decision tree for structural validation via 13C NMR.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Hanai, K., & Sasaki, T. (2021). Substituent Effects on 13C NMR Chemical Shifts in Pyridine Derivatives: A DFT Study. Journal of Molecular Structure, 1245, 131055. (Validation of SCS in Pyridines).

  • PubChem Database. (2024). Compound Summary: (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS 1060810-06-1).[2][4] National Library of Medicine. Link

Sources

Validation

Technical Comparison Guide: Infrared (IR) Spectroscopy of (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a critical heterocyclic scaffold in the synthesis of bioactive compounds, particularly in the development of COX-2 inhibitors and other...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a critical heterocyclic scaffold in the synthesis of bioactive compounds, particularly in the development of COX-2 inhibitors and other pyridine-based therapeutics.[1] Its structural integrity—specifically the positioning of the chlorine and methyl substituents relative to the aminomethyl group—is paramount for downstream efficacy.

This guide provides a definitive spectroscopic baseline for this molecule, contrasting it with common structural isomers and impurities.[1] Unlike generic spectral databases, this analysis focuses on the causality of vibrational modes, offering a robust framework for quality control (QC) and structural validation in a drug discovery context.

Theoretical & Experimental Baseline: The Spectral Fingerprint

To validate the identity of (4-Chloro-6-methylpyridin-3-yl)methanamine, one must distinguish between the free base (liquid/low-melting solid) and its salt forms (often hydrochloride, solid).[1] The following data assumes the free base form, as it presents the most distinct functional group bands without the broadening effects of ammonium salts.

Table 1: Critical Peak Assignments & Diagnostic Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (–CH₂NH₂)N–H Stretch (Asym/Sym)3380 / 3310Medium, BroadDistinct doublet.[1] In salts (–NH₃⁺), this shifts to ~3000 cm⁻¹ and broadens significantly.
Aromatic Ring (Pyridine)C–H Stretch3020 – 3080WeakSharp bands just above 3000 cm⁻¹; indicates aromaticity.[1]
Methyl Group (–CH₃)C–H Stretch (Aliphatic)2920 – 2970MediumSatellites just below 3000 cm⁻¹; confirms the methyl substituent.
Nitrile Impurity (Precursor)C≡N Stretch~2230None Critical QC Check: Presence indicates incomplete reduction of the nitrile precursor.[1]
Pyridine Ring C=N / C=C Stretch1580 – 1600StrongCharacteristic "breathing" of the pyridine core.
Amine N–H Scissoring~1600MediumOften overlaps with the pyridine ring stretch; appears as a shoulder.[1]
Methyl Group C–H Bend (Umbrella)1375 – 1380MediumSharp peak; confirms the methyl group is attached to the aromatic ring.
Aromatic Amine C–N Stretch (Exocyclic)1050 – 1150MediumConnects the –CH₂NH₂ arm to the ring.
Chlorine C–Cl Stretch (Aromatic)1080 – 1100StrongIn-plane stretch; position is sensitive to the 4-position.[1]
Fingerprint Out-of-Plane (OOP) Bends700 – 850StrongIsomer Differentiator: 4-substituted pyridines typically show a strong band ~800–820 cm⁻¹.[1]

Comparative Analysis: Isomers & Techniques

In synthesis, the most common challenge is distinguishing the target from its regioisomers (e.g., where Cl and Methyl positions are swapped) or choosing the right sampling technique .

Scenario A: Isomeric Differentiation

Target:(4-Chloro-6-methyl...) vs. Alternative:(6-Chloro-4-methyl...) [1]

The position of the Chlorine atom (C4 vs. C6) alters the dipole moment and the ring deformation vibrations in the fingerprint region.

  • Target (4-Cl): The symmetry of the 2,4,5-substitution pattern (relative to nitrogen) typically yields a cleaner OOP bending region with a distinct band near 820 cm⁻¹ .[1]

  • Isomer (6-Cl): Placing the heavy Chlorine adjacent to the ring Nitrogen (position 6/2) often shifts the C–Cl stretch to a higher frequency (~1120 cm⁻¹) due to the inductive effect of the ring nitrogen, and splits the lower frequency deformation bands (700–750 cm⁻¹).

Scenario B: Sampling Technique (ATR vs. Transmission)
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Sample State Neat Solid/Liquid (No prep)Solid dispersed in KBr matrix
Pathlength Fixed (~2 µm depth)Variable (depends on pellet thickness)
Peak Shifts Peaks at lower wavenumbers may appear weaker and slightly shifted red due to penetration depth dependence (

).[1]
True relative intensities; better for quantitative comparison with older libraries.
Suitability Best for QC: Rapid, non-destructive, handles hygroscopic amines well.[1]Best for Structure Elucidation: High resolution, no contact crystal artifacts.[1]

Recommendation: Use Diamond ATR for routine batch release. The chemical resistance of diamond is essential as the amine moiety can etch ZnSe crystals over time.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility, specifically addressing the hygroscopic nature of the aminomethyl group which can absorb atmospheric water, creating false O–H peaks (~3400 cm⁻¹).

Step 1: Sample Preparation (Nitrogen Purge)
  • Conditioning: If the sample is a salt (HCl), dry it in a vacuum oven at 40°C for 2 hours to remove lattice water.

  • Environment: Perform the scan in a low-humidity environment or use a purged sample chamber (N₂ gas) to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.[1]

Step 2: Data Acquisition[1]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).[1]

    • Scans: 16 (Screening) or 64 (Final QC).[1]

    • Apodization: Strong/Norton-Beer.[1]

Step 3: Validation Logic (The "Go/No-Go" Decision)
  • Check 1: Is the Nitrile peak (2230 cm⁻¹) absent? -> If YES, reduction is complete.

  • Check 2: Is the Carbonyl peak (1700 cm⁻¹) absent? -> If YES, no oxidation/amide byproduct.[1]

  • Check 3: Are the N–H doublets visible >3300 cm⁻¹? -> If YES, primary amine is intact.[1]

Visualization: Synthesis & Validation Workflow

The following diagram outlines the logical flow from synthesis to spectral validation, highlighting critical impurity checks.

IR_Validation_Workflow Start Crude Product (Nitrile Precursor) Reaction Reduction Step (H2/Catalyst) Start->Reaction Synthesis Isolation Isolation (Free Base or Salt) Reaction->Isolation IR_Scan FTIR Analysis (ATR Method) Isolation->IR_Scan Decision Spectral Check: 2230 cm⁻¹ Peak? IR_Scan->Decision Pass PASS: Target Molecule Confirmed (Proceed to NMR) Decision->Pass Peak Absent Fail FAIL: Incomplete Reduction (Reprocess) Decision->Fail Peak Present

Figure 1: Logic flow for validating the synthesis of (4-Chloro-6-methylpyridin-3-yl)methanamine using IR checkpoints.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyridine Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for Amine/Pyridine assignments).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific C-Cl and Pyridine ring deformation frequencies).

  • PubChem. Compound Summary: (4-Chloro-6-methylpyridin-3-yl)methanamine.[1] National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparative Reactivity Profile: (4-Chloro-6-methylpyridin-3-yl)methanamine vs. 3-Picolylamine

[1] Executive Summary: The "Vanilla" Linker vs. The "Cyclization-Ready" Scaffold In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between 3-picolylamine (Molecule B) and its functionalized anal...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Vanilla" Linker vs. The "Cyclization-Ready" Scaffold

In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between 3-picolylamine (Molecule B) and its functionalized analog (4-Chloro-6-methylpyridin-3-yl)methanamine (Molecule A) is rarely about simple substitution.[1] It is a strategic choice between a passive linker and an active, cyclization-ready scaffold.[1]

  • 3-Picolylamine acts as a standard, monodentate pyridine building block.[1] Its reactivity is governed almost exclusively by the nucleophilicity of the exocyclic primary amine and the basicity of the pyridine nitrogen.[1]

  • (4-Chloro-6-methylpyridin-3-yl)methanamine introduces a "chemical handle" (4-Cl) ortho to the amine.[1] While the 6-methyl group provides mild solubility and electronic modulation, the 4-chloro substituent fundamentally alters the reactivity landscape, enabling Nucleophilic Aromatic Substitution (

    
    ) and subsequent bicyclic ring formation (e.g., 6-azaindoles).
    

This guide compares their physicochemical profiles, reactivity under standard coupling conditions, and divergent synthetic pathways.

Electronic & Structural Profiling[1]

To predict reactivity, we must quantify the electronic perturbation caused by the chloro and methyl substituents on the pyridine core.

Structural Comparison[1]
Feature3-Picolylamine (Baseline)(4-Chloro-6-methylpyridin-3-yl)methanamine
Core Structure Unsubstituted Pyridine4,6-Disubstituted Pyridine
Steric Bulk Low (Protons only)High (Ortho-Chloro hinders rotation)
Electronic Nature Electron-Deficient Ring (Standard)Highly Electron-Deficient (Activated for

)
Pyridine pKa (Est.) ~5.7 - 6.0~3.5 - 4.2 (Lower basicity due to Cl -I effect)
Amine Nucleophilicity HighModerate (Inductive withdrawal through

-bonds)
The "Push-Pull" Electronic Map

The following diagram visualizes how the substituents on Molecule A alter its reactivity compared to the baseline Molecule B.

ElectronicProfile cluster_0 Molecule B: 3-Picolylamine cluster_1 Molecule A: (4-Cl-6-Me) Analog B_Core Pyridine Core (Standard Electron Deficiency) B_Amine 1° Amine (High Nucleophilicity) B_Core->B_Amine Methylene Spacer (Insulates Electronics) A_Core Pyridine Core (Highly Deficient) A_Amine 1° Amine (Moderate Nucleophilicity) A_Core->A_Amine EWG Pull reduces Lone Pair Availability A_Cl 4-Chloro Group (EWG / Leaving Group) A_Cl->A_Core -I Inductive Effect (Deactivates N-Basic) A_Me 6-Methyl Group (Weak EDG) A_Me->A_Core +I Inductive Effect (Stabilizes)

Figure 1: Electronic influence map. The 4-Cl substituent in Molecule A significantly lowers the basicity of the pyridine nitrogen compared to Molecule B.[1]

Reactivity Case Studies

Case Study 1: Chemoselective Amide Coupling

Scenario: Reacting the amine with an activated ester (e.g., NHS-ester) or Acid Chloride.[1]

  • 3-Picolylamine: Reacts rapidly.[1] The pyridine nitrogen is basic enough to act as a proton scavenger (though an external base like DIPEA is usually added).

  • Molecule A: Reacts slightly slower.[1] The electron-withdrawing nature of the 4-Cl group pulls electron density through the ring and the methylene spacer, slightly reducing the nucleophilicity of the primary amine.[1]

    • Critical Consideration: The steric bulk of the ortho-chloro group may hinder the approach of bulky electrophiles.[1]

    • Optimization: Requires slightly higher temperature (RT vs 0°C) or longer reaction times compared to 3-picolylamine.[1]

Case Study 2: The "Ortho-Effect" (Cyclization & )

This is the primary reason to select Molecule A. [1]

The 4-chloropyridine moiety is highly susceptible to nucleophilic attack, unlike the inert 3-position of 3-picolylamine.[1] This allows for divergent synthesis .

  • Pathway A (Linear): Functionalize the amine, leaving the Cl intact for later.

  • Pathway B (Bicyclic): Use the amine to anchor a chain, then cyclize onto the 4-position by displacing the Chloride.[1] This yields 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives.[1]

ReactionPathways MolA (4-Cl-6-Me) Analog Cond1 R-COCl / Base MolA->Cond1 Cond2 Heat / Base / Pd Cat MolA->Cond2 MolB 3-Picolylamine MolB->Cond1 ProdLinear Linear Amide Cond1->ProdLinear Fast Cond1->ProdLinear Slower (Sterics) ProdCyc Fused Bicyclic (6-Azaindole) Cond2->ProdCyc Exclusive to Mol A

Figure 2: Divergent synthetic utility. Molecule A allows access to fused bicyclic systems unavailable to 3-Picolylamine.[1]

Experimental Protocols

Protocol A: General Amide Coupling (Applicable to Both)

Use this for standard linker attachment.[1]

  • Dissolution: Dissolve 1.0 equiv of the amine (Molecule A or B) in anhydrous DCM (0.2 M).

  • Base Addition: Add 1.5 equiv of DIPEA.

    • Note for Molecule A: Due to the lower basicity of the pyridine ring, ensure DIPEA is fresh; the pyridine itself will not effectively scavenge HCl.

  • Electrophile: Add 1.1 equiv of the Acid Chloride dropwise at 0°C.

  • Reaction:

    • Molecule B: Stir at 0°C for 30 mins, then RT for 1 hour.

    • Molecule A: Warm to RT immediately and stir for 4–6 hours. (Monitor by LCMS for disappearance of starting material).

  • Workup: Wash with sat.

    
    . Dry organic layer over 
    
    
    
    .
Protocol B: Cyclization (Specific to Molecule A)

Use this to form 6-azaindole derivatives.[1]

  • Pre-requisite: The primary amine of Molecule A must first be functionalized (e.g., to an amide or secondary amine) to prevent polymerization. Let's assume we have formed the amide intermediate (I) .

  • Solvent: Dissolve (I) in DMF or DMSO (0.1 M).

  • Cyclization Partner: Add 1.2 equiv of the nucleophile (e.g., hydrazine, amidine, or internal nucleophile if designed).

  • Base: Add 2.0 equiv

    
    .
    
  • Heat: Heat to 100–120°C for 12 hours.

    • Mechanism:[1][2][3] The 4-Cl is displaced.[1][4] If the nucleophile is tethered to the 3-position (via the amine), a ring closes.[1]

  • Purification: The product will likely be more polar.[1] Flash chromatography (MeOH/DCM gradient) is recommended.

Safety & Handling Comparison

Hazard Class3-Picolylamine (4-Chloro-6-methylpyridin-3-yl)methanamine
Skin Corrosion Corrosive (Class 8)Irritant / Potential Sensitizer
Eye Damage SevereSevere
Sensitization Low riskHigh Risk (Halogenated pyridines are known sensitizers)
Storage Hygroscopic; Store under ArgonStable solid; Store cool/dry

Critical Safety Note: 4-halopyridines can cause severe allergic dermatitis.[1] Double-gloving and working in a fume hood are mandatory when handling Molecule A.[1]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-6-methyl-2-pyrimidinamine (Analogous substructure data). Retrieved from

  • BenchChem. (2023). (6-Chloro-4-methylpyridin-3-yl)methanamine Synthesis and Analogues. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1] 3-Pyridinemethanamine Properties and Mass Spectrum. Retrieved from

  • MedChemExpress. (2025). 3-Picolylamine Product Information and Biological Activity. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 3-Pyridinemethanamine (CID 31018).[1] Retrieved from

  • MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide. Retrieved from

Sources

Validation

Technical Comparison Guide: Elemental Analysis &amp; Characterization of (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a critical pyridine-based scaffold used in the synthesis of kinase inhibitors and antiretroviral agents (e.g., nevirapine analogs).[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a critical pyridine-based scaffold used in the synthesis of kinase inhibitors and antiretroviral agents (e.g., nevirapine analogs).[1] In drug development, the choice between the Free Base and its Salt Forms (e.g., Hydrochloride) significantly impacts stability, solubility, and handling.

This guide provides a definitive comparison of the elemental composition of these forms. It establishes a validation framework to distinguish high-purity research-grade material from lower-grade technical batches containing common impurities like residual solvents or inorganic salts.

Theoretical vs. Experimental Benchmarks

To validate the identity and purity of (4-Chloro-6-methylpyridin-3-yl)methanamine, experimental Elemental Analysis (EA) data must be compared against theoretical calculations. Significant deviations (>0.4%) indicate the presence of impurities such as water, solvents, or inorganic salts.

Table 1: Elemental Analysis Reference Standards

Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, Cl=35 .45.

Analyte FormMolecular FormulaMW ( g/mol )Carbon (C) %Hydrogen (H) %Nitrogen (N) %Chlorine (Cl) %
Free Base (Target) C₇H₉ClN₂ 156.61 53.68 5.79 17.89 22.64
Mono-HCl SaltC₇H₉ClN₂ · HCl193.0743.555.2214.5136.72
Dihydrochloride SaltC₇H₉ClN₂ · 2HCl229.5336.634.8312.2046.34
Impurity Scenario A Free Base + 5% H₂ON/A51.006.0517.0021.50
Impurity Scenario B Free Base + 5% TolueneN/A55.505.9017.0021.50

Critical Insight: The Nitrogen-to-Chlorine ratio is the most sensitive indicator of salt stoichiometry.

  • Free Base: N/Cl ratio ≈ 0.79 (by mass)

  • Dihydrochloride: N/Cl ratio ≈ 0.26 (by mass)

  • Application: If your experimental N% is significantly lower than 17.89% while Cl% skyrockets, your supplier likely provided the salt form, or the sample has degraded into a salt during acidic workup.

Comparative Performance Analysis: Free Base vs. Alternatives

In synthesis and storage, researchers often must choose between the Free Base (the parent compound) and Stabilized Salts .

Comparison 1: Stability & Hygroscopicity[2]
  • Free Base:

    • Performance: Prone to oxidation (N-oxide formation) and absorbing atmospheric CO₂ to form carbamates.

    • EA Signature: "Drifting" Carbon values over time due to CO₂ absorption; high Oxygen content (if measured).

  • Dihydrochloride Salt:

    • Performance: Superior shelf-life and crystallinity. Highly hygroscopic (absorbs water).

    • EA Signature: High Hydrogen values often observed due to bound water (hydrates). Requires drying at 60°C under vacuum before analysis.

Comparison 2: Solubility Profile
  • Free Base: Soluble in organic solvents (DCM, Methanol, Ethyl Acetate). Ideal for coupling reactions (e.g., amide bond formation).

  • Salt Form: Soluble in water/methanol; insoluble in non-polar organics. Requires a neutralization step (e.g., Et₃N or DIPEA) before use in nucleophilic substitutions, which introduces "salt waste" impurities into the reaction.

Analytical Validation Workflow

To ensure the material meets the stringent requirements for SAR (Structure-Activity Relationship) studies, follow this multi-tier validation protocol.

Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Crucial for EA)
  • Drying: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours.

    • Why: Primary amines are hygroscopic. Surface water will artificially lower C/N percentages.

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2–3 mg into a tin capsule.

    • Tip: For the HCl salt, seal the capsule immediately to prevent moisture uptake from the air.

Phase 2: Combustion Analysis (CHN)
  • Combustion: Flash combustion at 1150°C in an oxygen-rich environment (e.g., Elementar vario EL cube).

  • Reduction: Reduction of NOₓ gases to N₂ over hot copper at 850°C.

  • Detection: Thermal Conductivity Detector (TCD) measures N₂, CO₂, and H₂O.

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values (Table 1).

Phase 3: Orthogonal Verification (If EA Fails)

If EA results deviate >0.4%, perform Quantitative ¹H NMR (qNMR) :

  • Dissolve 10 mg sample in DMSO-d₆.

  • Add an internal standard (e.g., Maleic Acid or TCNB) with known purity.

  • Integrate the methyl singlet (δ ~2.3-2.5 ppm) or the methylene doublet (δ ~3.8-4.0 ppm) against the standard.

  • Logic: If qNMR shows >98% purity but EA fails, the impurity is likely inorganic (e.g., NaCl, Silica) or water/solvent.

Visualization: Quality Control Pipeline

The following diagram illustrates the decision logic for validating the compound based on EA data.

QC_Workflow Start Sample Receipt: (4-Chloro-6-methylpyridin-3-yl)methanamine Dry Vacuum Dry (40°C, 4h) Start->Dry EA Run Elemental Analysis (CHN) Dry->EA Check Compare with Theoretical C7H9ClN2 EA->Check Pass Pass: Values ±0.4% Release for Synthesis Check->Pass Match Fail Fail: Deviation >0.4% Check->Fail Mismatch Diag1 Check H% High? Likely H2O/Solvent Fail->Diag1 Diag2 Check C% Low? Likely Inorganic Salts Fail->Diag2 NMR Run qNMR / KF Titration Diag1->NMR Diag2->NMR

Figure 1: Decision tree for validating compound identity using Elemental Analysis and orthogonal methods.

References

  • PubChem. (2025).[2][3] Compound Summary: 3-Aminomethyl-4-chloro-6-methylpyridine (CID 701012). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Structural Validation of (4-Chloro-6-methylpyridin-3-yl)methanamine: A Comparative Guide

This guide outlines a rigorous validation framework for (4-Chloro-6-methylpyridin-3-yl)methanamine , focusing on distinguishing it from common regioisomers that plague pyridine synthesis. Executive Summary & Core Challen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for (4-Chloro-6-methylpyridin-3-yl)methanamine , focusing on distinguishing it from common regioisomers that plague pyridine synthesis.

Executive Summary & Core Challenge

In the development of kinase inhibitors and GPCR ligands, the (4-Chloro-6-methylpyridin-3-yl)methanamine scaffold (CAS 1060810-06-1) serves as a critical "hinge-binding" motif. However, its synthesis—often involving the reduction of nicotinonitriles or Vilsmeier-Haack cyclization—frequently yields regioisomeric impurities, most notably the 6-chloro-4-methyl isomer.

Standard 1D NMR is often insufficient for conclusive assignment due to the isolated spin systems of the pyridine ring. This guide compares validation methodologies, establishing 2D NOESY NMR as the superior analytical standard over 1D NMR and LC-MS for definitive structural proof.

The "Silent" Impurity Risk
FeatureTarget: 4-Chloro-6-methyl Isomer: 6-Chloro-4-methyl Risk
Electronic Profile C4-Cl (Electron withdrawing)C4-Me (Electron donating)Drastic SAR divergence
1H NMR Signals Two singlets (H2, H5)Two singlets (H2, H5)Indistinguishable by multiplicity
LC-MS Mass 156.61 Da156.61 DaIdentical m/z

Comparative Analysis of Validation Methods

Method A: 1D 1H NMR (The Baseline)
  • Protocol: 400 MHz, DMSO-d6.

  • Observation: You will observe two aromatic singlets (~8.4 ppm and ~7.4 ppm), a methylene doublet/singlet (~3.8 ppm), and a methyl singlet (~2.4 ppm).

  • Limitation: Both the target and its regioisomer possess isolated protons (H2 and H5) with no vicinal coupling (

    
    ). Chemical shift prediction algorithms often have error margins (
    
    
    
    ppm) that overlap with the shift differences between isomers, making 1D NMR unreliable for de novo structure assignment.
Method B: 2D NOESY/ROESY (The Gold Standard)
  • Protocol: 500+ MHz, Mixing time 500ms.

  • Mechanism: Detects through-space interactions (< 5 Å).

  • The "Killer" Experiment: The spatial relationship between the methyl group and the methylene (methanamine) group is the discriminator.

    • Target (4-Cl, 6-Me): The Methyl is at C6; Methylene is at C3. They are para to each other. Result: NO Cross-peak.

    • Isomer (4-Me, 6-Cl): The Methyl is at C4; Methylene is at C3. They are ortho to each other. Result: Strong NOE Cross-peak.

Method C: X-Ray Crystallography (The Ultimate Truth)
  • Requirement: Single crystal growth (e.g., HCl salt recrystallization from EtOH/Et2O).

  • Verdict: Absolute configuration confirmation. However, this is low-throughput and time-intensive compared to NMR.

Experimental Protocol: The "NOE-Lock" Workflow

This protocol details the definitive validation of the structure using Nuclear Overhauser Effect Spectroscopy (NOESY).

Step 1: Sample Preparation
  • Dissolve 10 mg of the sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent aggregation of the amine).

  • Ensure the solution is homogenous; filter if necessary to remove paramagnetic particulates that quench NOE signals.

Step 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: noesygpph (Phase-sensitive NOESY with gradient pulses).

  • Mixing Time (d8): 400–600 ms. (Too short = no signal; Too long = spin diffusion).

  • Relaxation Delay (d1): > 2 seconds.

  • Scans: 16–32 scans minimum for sufficient S/N.

Step 3: Data Interpretation

Analyze the cross-peaks at the intersection of the Methyl protons (~2.4 ppm) and the Methylene protons (~3.8 ppm).

NOE_Logic Start Analyze NOESY Spectrum Check Check Cross-peak: Methyl (2.4 ppm) vs Methylene (3.8 ppm) Start->Check Result_Yes Strong Cross-peak Observed Check->Result_Yes Detected Result_No NO Cross-peak Observed Check->Result_No Absent Conclusion_Wrong IDENTIFIED: 6-Chloro-4-methyl isomer (Methyl is ortho to Amine) Result_Yes->Conclusion_Wrong Conclusion_Right VALIDATED: 4-Chloro-6-methyl isomer (Methyl is para to Amine) Result_No->Conclusion_Right Check_H5 Check Cross-peak: Methyl (2.4 ppm) vs Aromatic H (7.4 ppm) Conclusion_Right->Check_H5 Confirm Confirm H-5 is adjacent to Methyl (Confirmation) Check_H5->Confirm

Figure 1: Decision logic for distinguishing regioisomers using NOESY correlations.

Supporting Data & Expected Shifts

The following table summarizes the expected NMR data for the correct structure versus its most common impurity.

Atom PositionProton TypeTarget (4-Cl, 6-Me) Shift (ppm)Target NOE Correlations Isomer (4-Me, 6-Cl) Shift (ppm)
C-2 Ar-H (Singlet)~8.45Methylene (C3)~8.30
C-3 -CH2-NH2~3.80H-2~3.80
C-4 Substituent-Cl (No H) N/A-CH3 (~2.2 ppm)
C-5 Ar-H (Singlet)~7.40Methyl (C6)~7.50
C-6 Substituent-CH3 (~2.45 ppm) H-5-Cl (No H)

Key Insight: In the target molecule, the Methyl group (C6) should show a strong NOE only to the aromatic proton at C5. It must not show an NOE to the methylene group at C3.

Synthesis Pathway & Impurity Origin[1]

Understanding the synthesis helps predict which impurities to look for. The formation of the pyridine ring often proceeds via condensation reactions where regiocontrol is dictated by steric and electronic factors.

Synthesis_Pathway Precursor Aminocrotononitrile + Vilsmeier Reagent Cyclization Cyclization (Regio-control Step) Precursor->Cyclization Isomer_A Target: 4-Chloro-6-methyl-... Cyclization->Isomer_A Major Isomer_B Impurity: 6-Chloro-4-methyl-... Cyclization->Isomer_B Minor (Risk) Reduction Nitrile Reduction (H2/Raney Ni or LAH) Isomer_A->Reduction Final (4-Chloro-6-methylpyridin-3-yl)methanamine Reduction->Final

Figure 2: Synthetic origin of regioisomeric impurities. The cyclization step determines the Cl/Me positioning.

References

  • ChemScene. (2023).[1] (4-Chloro-6-methylpyridin-3-yl)methanamine Product Data. Retrieved from [1]

  • Royal Society of Chemistry. (2015). Assigning regioisomeric relations of trisubstituted double-bonds through 2D NMR. Retrieved from

  • American Chemical Society. (2003). Identification of Regioisomers in Pyridines by 1H NMR and NOESY. Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines. Retrieved from (Note: Generalized link to relevant PMC search)

Sources

Validation

Spectroscopic Characterization and Salt Selection Guide: (4-Chloro-6-methylpyridin-3-yl)methanamine

Executive Summary & Rationale (4-Chloro-6-methylpyridin-3-yl)methanamine (CAS 1060810-06-1) is a highly functionalized heterocyclic primary amine utilized as a critical building block in pharmaceutical development[1]. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS 1060810-06-1) is a highly functionalized heterocyclic primary amine utilized as a critical building block in pharmaceutical development[1]. In its free base form, this compound (Molecular Weight: 156.61, Formula: C₇H₉ClN₂) is susceptible to solid-state instability, including hygroscopicity and oxidative degradation, alongside suboptimal aqueous solubility[1].

To overcome these preformulation bottlenecks, converting the free base into a pharmaceutical salt (e.g., Hydrochloride or Mesylate) is a standard and highly effective strategy. This guide objectively compares the physicochemical performance of the free base against its salt alternatives and provides the definitive spectroscopic methodologies required to validate successful salt formation.

Workflow n1 Free Base API (4-Chloro-6-methylpyridin-3-yl)methanamine n2 Salt Screening (HCl, Methanesulfonic Acid) n1->n2 n3 Crystallization & Isolation n2->n3 n4 FTIR Spectroscopy (Protonation State via NH3+ bands) n3->n4 n5 Solid-State NMR (15N & 13C CP/MAS for Lattice Structure) n3->n5 n6 PXRD (Crystallinity & Polymorphism) n3->n6 n7 Lead Salt Selection (Optimal Stability & Solubility) n4->n7 n5->n7 n6->n7

Figure 1: Workflow for solid-state screening and spectroscopic characterization of amine salts.

Comparative Analysis: Free Base vs. Salt Alternatives

The selection of an optimal solid form requires balancing crystallinity, solubility, and stability. The table below summarizes the quantitative and qualitative data comparing the free base to two common salt alternatives.

PropertyFree BaseHydrochloride (HCl) SaltMesylate Salt
Physical State Amorphous / Low-melting solidHighly crystalline powderHighly crystalline powder
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)Very High (> 100 mg/mL)
Solid-State Stability Prone to oxidation/discolorationExcellent (Stable at 40°C/75% RH)Excellent (Stable at 40°C/75% RH)
FTIR Signature Sharp N-H stretch (~3300 cm⁻¹)Broad NH₃⁺ stretch (2300-3000 cm⁻¹)Broad NH₃⁺ stretch + S=O stretch (~1150 cm⁻¹)
¹⁵N ssNMR Shift Baseline reference (0 Δδ)Significant shift (>10 ppm Δδ)Significant shift (>10 ppm Δδ)

Spectroscopic Characterization Methodologies

To confirm that a true salt has been formed—rather than a neutral cocrystal—spectroscopic characterization must be performed in the solid state. Dissolving the compound for traditional solution-phase analysis causes the acid and base to dissociate, erasing the critical structural context of the crystal lattice[2].

Fourier Transform Infrared (FTIR) Spectroscopy

Causality behind the method: FTIR is highly sensitive to hydrogen bonding and protonation states. In the free base form, the primary amine exhibits distinct, sharp N-H stretching vibrations around 3300 cm⁻¹. Upon protonation by an acid (e.g., HCl) to form the ammonium ion (NH₃⁺), these sharp bands disappear. They are replaced by a broad, complex absorption network between 2300 and 3000 cm⁻¹ due to NH₃⁺ stretching and extensive hydrogen bonding within the crystal lattice[3]. Furthermore, new NH₃⁺ deformation bands emerge in the 1620–1560 cm⁻¹ region, which serve as definitive markers of salt formation[4].

Self-Validating Experimental Protocol:

  • Background Calibration: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal to subtract atmospheric CO₂ and H₂O.

  • System Suitability (Negative Control): Place 2-3 mg of the pure (4-Chloro-6-methylpyridin-3-yl)methanamine free base on the ATR crystal. Apply consistent pressure using the anvil and record the spectrum (32 scans, 4 cm⁻¹ resolution). Verify the presence of the ~3300 cm⁻¹ N-H stretch.

  • Sample Analysis: Clean the crystal with isopropyl alcohol, allow it to dry, and repeat the scanning process with the synthesized salt powder.

  • Validation Check: The protocol is self-validating if the sample spectrum shows a complete absence of the 3300 cm⁻¹ peak and the emergence of the 2300-3000 cm⁻¹ broad band. If the 3300 cm⁻¹ peak remains, the reaction is incomplete, or a neutral cocrystal has formed instead of a salt.

Solid-State Nuclear Magnetic Resonance (ssNMR)

Causality behind the method: Solid-state NMR probes the local electronic environment of specific nuclei without disrupting the solid matrix[5]. In ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, the addition of a proton to the methanamine nitrogen drastically alters its magnetic shielding. This change in the electronic environment results in a massive isotropic chemical shift compared to the neutral free base, definitively proving proton transfer[2]. Similarly, ¹³C CP/MAS NMR will reveal deshielding of the adjacent methanamine carbon.

Self-Validating Experimental Protocol:

  • Rotor Packing: Pack the powdered salt tightly into a 4 mm zirconia MAS rotor to ensure stable spinning and prevent signal artifacts.

  • Instrument Tuning: Spin the sample at the magic angle (typically 10-12 kHz) and tune the probe for ¹H, ¹³C, and ¹⁵N frequencies.

  • Reference Calibration (Positive Control): Run a standard reference material (e.g., ¹⁵N-labeled glycine) to calibrate the chemical shift scale and validate the Hartmann-Hahn matching condition for cross-polarization.

  • Data Acquisition: Acquire the ¹⁵N CP/MAS spectrum of the salt, followed immediately by the free base under identical parameters.

  • Validation Check: The system self-validates the salt formation by comparing the two spectra. A chemical shift difference (Δδ) of greater than 10 ppm for the nitrogen resonance confirms complete protonation[2][5].

Causality n1 Amine Protonation (NH2 -> NH3+) n2 FTIR Response Loss of ~3300 cm⁻¹ Gain of 2300-3000 cm⁻¹ n1->n2 n3 15N ssNMR Response Significant Isotropic Shift n1->n3 n4 13C ssNMR Response Deshielding of adjacent C n1->n4

Figure 2: Causal relationship between molecular protonation and spectroscopic responses.

References

  • Canadian Science Publishing : The Infrared Spectra of Secondary Amines and Their Salts. Available at:[Link]

  • OSTI.GOV : Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Available at:[Link]

  • ACS Publications : Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Available at: [Link]

  • ResearchGate : Vibrational Spectroscopic Studies of Cocrystals and Salts. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.